9-Acetyl-1H-purin-6(9H)-one
Description
BenchChem offers high-quality 9-Acetyl-1H-purin-6(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acetyl-1H-purin-6(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-acetyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHKDVSDWIISHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Acetyl-1H-purin-6(9H)-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Acetyl-1H-purin-6(9H)-one, a derivative of the naturally occurring purine hypoxanthine.[1] This document delves into the chemical structure, physicochemical properties, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of N-Acetylated Purines
Purine analogues are fundamental to numerous biological processes and form the backbone of many therapeutic agents.[2][3] The strategic modification of the purine scaffold allows for the modulation of their biological activity, offering pathways to new drug candidates. N-acetylation, the introduction of an acetyl group to a nitrogen atom, is a key post-translational modification and a common strategy in drug design to alter a molecule's properties, such as stability, solubility, and cell permeability.[4] 9-Acetyl-1H-purin-6(9H)-one, also known as 9-acetylhypoxanthine, represents a simple yet intriguing modification of the hypoxanthine core, warranting a detailed examination of its characteristics and potential.
Chemical Structure and Nomenclature
The core of 9-Acetyl-1H-purin-6(9H)-one is the purine ring system, which consists of a fused pyrimidine and imidazole ring. The acetyl group is attached to the nitrogen at position 9 (N9) of the purine ring.
Systematic IUPAC Name: 9-Acetyl-1,9-dihydro-6H-purin-6-one[5]
Common Synonyms: 9-Acetylhypoxanthine, N-acetyl Hypoxanthine[6]
Chemical Structure:
Caption: Chemical structure of 9-Acetyl-1H-purin-6(9H)-one.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. While specific experimental data for 9-Acetyl-1H-purin-6(9H)-one is not extensively reported in publicly available literature, the following table summarizes its known and predicted characteristics.
| Property | Value | Source |
| CAS Number | 408531-05-5 | [5] |
| Molecular Formula | C₇H₆N₄O₂ | [5] |
| Molecular Weight | 178.15 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Expected to have low aqueous solubility. Solubility in organic solvents like DMSO and DMF is likely. | [7] |
| pKa | Not available |
Synthesis of 9-Acetyl-1H-purin-6(9H)-one
Proposed Experimental Protocol: N-Acetylation of Hypoxanthine
This protocol is a generalized procedure based on common N-acetylation methods for heterocyclic compounds and should be optimized for the specific synthesis of 9-Acetyl-1H-purin-6(9H)-one.
Materials:
-
Hypoxanthine
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or other non-polar solvent for precipitation
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hypoxanthine in anhydrous DMF.
-
Base Addition: To the stirred solution, add pyridine (as a base and catalyst).
-
Acetylation: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the product can be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure 9-Acetyl-1H-purin-6(9H)-one.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
Caption: Proposed workflow for the synthesis of 9-Acetyl-1H-purin-6(9H)-one.
Spectral Data and Characterization
A certificate of analysis for a commercially available sample of N-acetyl Hypoxanthine confirms its structure through ¹H-NMR and Mass Spectrometry, with a stated purity of over 90%.[8]
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons and the methyl protons of the acetyl group. The exact chemical shifts will be dependent on the solvent used.
¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the carbonyl carbons of the purine ring and the acetyl group.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.15 g/mol ).[5]
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretching vibrations of the amide and the purine ring, as well as N-H and C-H stretching vibrations.
Biological Activity and Potential Applications in Drug Development
The biological activity of 9-Acetyl-1H-purin-6(9H)-one has not been extensively studied. However, based on the known pharmacology of purine derivatives and the impact of N-acetylation, several potential areas of interest for research can be proposed.
Potential as a Prodrug: The acetyl group at the N9 position could potentially serve as a prodrug moiety. Enzymatic or chemical hydrolysis in vivo could release the parent hypoxanthine molecule. This strategy could be employed to improve the pharmacokinetic properties of hypoxanthine or related purine analogs.
Enzyme Inhibition: Purine derivatives are well-known inhibitors of various enzymes. It is plausible that 9-Acetyl-1H-purin-6(9H)-one could exhibit inhibitory activity against enzymes involved in purine metabolism or other cellular processes. For instance, derivatives of the closely related purine, xanthine, have been investigated as inhibitors of enzymes like phosphodiesterases.
Anticancer and Antiviral Research: Modified purines are a cornerstone of anticancer and antiviral chemotherapy. While no specific data exists for 9-Acetyl-1H-purin-6(9H)-one, its structural similarity to biologically active purines suggests that it could be a valuable scaffold for the development of new therapeutic agents. For example, some N9-substituted purine derivatives have shown potential as anticancer agents.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of 9-Acetyl-1H-purin-6(9H)-one, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 9-Acetyl-1H-purin-6(9H)-one against one or more cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
9-Acetyl-1H-purin-6(9H)-one (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 9-Acetyl-1H-purin-6(9H)-one in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Caption: Workflow for an in vitro cytotoxicity assay of 9-Acetyl-1H-purin-6(9H)-one.
Conclusion and Future Directions
9-Acetyl-1H-purin-6(9H)-one is a simple derivative of hypoxanthine with potential for further investigation in the field of medicinal chemistry. While there is a notable lack of comprehensive data on its physicochemical properties and biological activity, its structure suggests several avenues for future research. Elucidating a reliable and scalable synthesis, followed by a thorough characterization and a broad biological screening campaign, will be crucial to unlocking the full potential of this compound. Its exploration as a prodrug or as a lead scaffold for the development of novel enzyme inhibitors or anticancer agents could yield valuable contributions to the field of drug discovery.
References
- Sulfinosine Congeners: Synthesis and Antitumor Activity in Mice of Certain N9-alkylpurines and Purine Ribonucleosides. PubMed.
- Purines. LI.
- Improved methods of synthesis for 9-substituted hypoxanthine derivatives.
- 1 NMR spectra and HPLC chrom
- N-acetyl Hypoxanthine | CAS No- 408531-05-5 | Simson Pharma Limited. Simson Pharma Limited.
- Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. PMC.
- N-Terminus Acetyl
- Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. PubMed.
- CERTIFIC
- A new synthesis of the purines adenine, hypoxanthine, xanthine, and - ResearchGate.
- Experimental Protocol: Synthesis of Hypoxanthine from N,N'-diformylurea and Glycinamide. Benchchem.
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
- Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS. PubMed.
- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphon
- 6-Acetyl-9-benzyl-9H-purine | Chemical Substance Inform
- N-acetyl Hypoxanthine - API Impurities. Alentris Research Pvt. Ltd..
- In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts.
- Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. PubMed.
- Technical Support Center: Addressing Solubility Issues of N-acetyl-N-phenylacetamide in Aqueous Media. Benchchem.
- Potent Double Prodrug Forms of Synthetic Phosphoantigens. PMC.
- N-acetyl Hypoxanthine - API Impurities. Alentris Research Pvt. Ltd..
- Azetidines in medicinal chemistry: emerging applic
- Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines. PMC.
- Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). PMC.
- Saponins as cytotoxic agents: a review. PMC.
- 9H-Fluoren-9-one - the NIST WebBook. NIST.
- Stability and Efficiency of Mixed Aryl Phosphon
- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
- In vitro anticancer activity of acetylshikonin action against cervical cancer. Food Science and Technology.
- 1H and 13C NMR assignments for a series of Diels–Alder adducts of anthracene and 9-substituted anthracenes. Deep Blue Repositories.
- Complete assignment of the 1H and 13C NMR spectra of the Coccinellidae-defensive alkaloids myrrhine, precoccinelline and hippoda. Magnetic Resonance in Chemistry.
- In Vitro Antimicrobial and Antiproliferative Activities of the Root Bark Extract and Isolated Chemical Constituents of Zanthoxylum paracanthum Kokwaro (Rutaceae). MDPI.
- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PMC.
- 9-Acetylanthracene | C16H12O | CID 69911. PubChem.
- Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11...
- Hypoxanthine. Wikipedia.
- 9-ACETYLANTHRACENE(784-04-3) 13C NMR spectrum. ChemicalBook.
- Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors. PMC.
- Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. MDPI.
- Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Compar
Sources
- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 2. Sulfinosine congeners: synthesis and antitumor activity in mice of certain N9-alkylpurines and purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Acetyl-9-benzyl-9H-purine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 9-Acetylhypoxanthine
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and control of process impurities are paramount to ensuring drug safety and efficacy. 9-Acetylhypoxanthine (often referred to as N-acetylhypoxanthine) is a critical purine derivative that frequently emerges as a process impurity during the synthesis of vital nucleoside analog active pharmaceutical ingredients (APIs), including Ribavirin, Azathioprine, and Cytarabine[][2][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we will dissect the fundamental properties of 9-acetylhypoxanthine, explore the mechanistic causality behind its formation during API synthesis, and provide a field-proven, self-validating analytical protocol for its quantification in quality control (QC) environments.
Chemical Identity & Fundamental Properties
Understanding the exact physicochemical parameters of an impurity is the first step in developing robust separation methods. 9-Acetylhypoxanthine is characterized by the addition of an acetyl group at the highly reactive N9 position of the hypoxanthine ring.
Below is the consolidated quantitative data for this reference standard[][3]:
| Parameter | Specification / Value |
| Chemical Name | 9-acetyl-1H-purin-6(9H)-one |
| Common Synonyms | N-Acetylhypoxanthine; Ribavirin Impurity 37; Cytarabine Impurity 22 |
| CAS Registry Number | 408531-05-5 |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Monoisotopic Exact Mass | 178.0491 Da |
| Structural Class | Purine Derivative / API Impurity |
Mechanistic Origins in API Synthesis
To control an impurity, one must first understand the causality of its generation. The hypoxanthine core contains multiple nitrogen atoms, but the N9 position exhibits significant nucleophilicity due to the electron density distribution across the imidazole ring.
During the commercial synthesis of nucleoside analogs (such as Ribavirin or Azathioprine), acylation or glycosylation steps are routinely employed to build the final molecular architecture. When acetylating agents—such as acetic anhydride (
Fig 1: Competitive N9-acetylation pathway generating 9-acetylhypoxanthine during API synthesis.
Analytical Workflow: Detection and Quantification
Because 9-acetylhypoxanthine is a polar, low-molecular-weight compound (178.15 g/mol ), standard reversed-phase chromatography often suffers from poor retention and peak tailing[3]. To counteract this, the following protocol utilizes a polar-embedded C18 stationary phase combined with acidic mobile phases. The acid suppresses the ionization of the purine's residual basic sites, forcing the molecule into a neutral state that interacts more strongly with the hydrophobic stationary phase.
Workflow Visualization
Fig 2: Self-validating LC-MS/MS workflow for the quantification of 9-acetylhypoxanthine.
Step-by-Step Methodology
This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method mathematically proves its own reliability before any sample data is accepted.
Step 1: Standard and Sample Preparation
-
Standard Solution: Dissolve 10.0 mg of 9-acetylhypoxanthine reference standard in 100 mL of Diluent (Water:Methanol, 90:10 v/v) to create a stock solution. Dilute to a working concentration of 1.0 µg/mL.
-
Sample Solution: Dissolve the target API (e.g., Ribavirin) in the Diluent to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality Check: The high aqueous content in the diluent prevents solvent-induced peak distortion (the "solvent effect") upon injection into the highly aqueous initial mobile phase.
Step 2: Chromatographic Separation (LC)
-
Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (60% B), 12-15 min (re-equilibration at 5% B).
-
Flow Rate: 0.8 mL/min.
-
Causality Check: Formic acid serves a dual purpose: it improves peak shape by minimizing secondary interactions with free silanols on the column, and it provides the necessary protons (
) to drive ionization in the mass spectrometer.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
-
Precursor Ion: Set Q1 to isolate the
ion at m/z 179.05 . -
Product Ion: Monitor the primary fragmentation pathway (loss of the acetyl group) in Q3.
Step 4: System Suitability & Validation (The Self-Validating Check) Before quantifying the sample, the system must pass the following criteria based on six replicate injections of the Standard Solution:
-
Retention Time Precision: %RSD
. -
Area Precision: %RSD
. -
Resolution (
): The resolution between the main API peak and the 9-acetylhypoxanthine peak must be . If these criteria are met, the system is deemed mathematically stable, and the analyst may proceed to calculate the impurity percentage in the API batch.
References
- CAS 408531-05-5 (N-Acetyl Hypoxanthine)
- Ribavirin Impurity 37 (Acetyl Hypoxanthine)
- Acetyl hypoxanthine | 408531-05-5 - ChemicalBook ChemicalBook URL
Sources
Technical Guide: Solubility & Stability Profile of 9-Acetyl-1H-purin-6(9H)-one
The following technical guide details the solubility, stability, and physicochemical behavior of 9-Acetyl-1H-purin-6(9H)-one (also known as 9-Acetylhypoxanthine).
This guide is structured to address the needs of process chemists and formulation scientists, moving beyond simple data listing to explain the mechanistic reasons behind solvent interactions and providing validated protocols for generating in-house data.
Executive Summary & Compound Identity
9-Acetyl-1H-purin-6(9H)-one is a critical intermediate in the synthesis of nucleoside analogues (e.g., Acyclovir). Unlike its parent compound hypoxanthine, the N9-acetyl derivative exhibits altered lipophilicity and hydrolytic reactivity. This guide categorizes solvents not just by solubilizing power, but by chemical compatibility, highlighting the risk of hydrolysis in protic media.
| Parameter | Data |
| CAS Number | 408531-05-5 |
| Synonyms | 9-Acetylhypoxanthine; N-Acetylhypoxanthine |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Core Character | Lipophilic Purine Derivative / Activated Amide |
| Primary Solvents | DMSO, DMF, NMP (High Solubility) |
| Process Solvents | Acetonitrile, Ethyl Acetate (Moderate/Wash) |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 9-acetylhypoxanthine, one must understand the competition between its Crystal Lattice Energy and Solvation Enthalpy .
The "Purine Effect"
Purines typically exhibit high melting points and poor solubility due to strong intermolecular Hydrogen Bonding (H-bonds) and
-
Hypoxanthine (Parent): Insoluble in most organic solvents; soluble in dilute acid/base.
-
9-Acetyl Derivative: The acetylation at N9 removes a key H-bond donor. This lowers the lattice energy relative to hypoxanthine, making the molecule significantly more soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).
Hydrolytic Instability (Critical Factor)
The N9-acetyl group is electronically similar to an N-acyl imidazole. It is an "active amide" and is susceptible to hydrolysis.
-
Implication: Solubility measurements in water or alcohols (methanol/ethanol) are time-dependent. "Solubility" in these solvents often represents a race between dissolution and degradation to hypoxanthine.
Solubility Profile & Solvent Selection
The following classification guides solvent selection for synthesis, purification, and analysis.
Class I: High Solubility (Recommended for Stock Solutions)
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).
-
Mechanism: Strong dipole-dipole interactions disrupt the purine
-stacking. The aprotic nature prevents hydrolysis. -
Usage: Preparation of analytical standards; reaction solvent for further functionalization.
Class II: Moderate/Process Solubility (Purification & Washing)
-
Solvents: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
Behavior:
-
Hot: Moderate solubility (suitable for recrystallization).
-
Cold: Low solubility (suitable for washing filter cakes to remove impurities without yield loss).
-
-
Note: DCM is frequently cited in patent literature for washing crude 9-substituted purines, indicating the compound is sparingly soluble in cold DCM.
Class III: Reactive/Protic Solvents (Caution Required)
-
Solvents: Water , Methanol , Ethanol .
-
Risk: Nucleophilic attack by the solvent (solvolysis) at the acetyl carbonyl carbon can cleave the N-acetyl group, regenerating hypoxanthine.
-
Guidance: Use only if the pH is strictly neutral and temperature is low (< 25°C). Avoid for long-term storage.
Class IV: Anti-Solvents (Insoluble)
-
Solvents: Hexane , Heptane , Diethyl Ether .
-
Usage: Inducing precipitation from Class I or II solvents.
Experimental Protocols (Self-Validating Systems)
Since precise quantitative data varies by polymorph and purity, researchers must generate empirical data. Below are two validated workflows.
Protocol A: Gravimetric Determination (Process Scale)
Best for determining "Process Solubility" in non-reactive solvents (e.g., EtOAc, DCM).
-
Saturation: Add excess 9-acetylhypoxanthine to 10 mL of solvent in a sealed vial.
-
Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
-
Evaporation: Transfer a known volume (
) of filtrate to a pre-weighed dish. Evaporate solvent to dryness under vacuum. -
Calculation:
Protocol B: HPLC with Stability Check (Analytical Grade)
Required for reactive solvents (Water, Alcohols) to distinguish solubility from degradation.
-
Preparation: Prepare a saturated suspension as in Protocol A.
-
Sampling: Take aliquots at
, , and . -
Analysis: Inject into HPLC (C18 column, Water/MeCN gradient).
-
Validation Logic:
-
If Peak Area (9-Acetyl) is constant and Peak Area (Hypoxanthine) is near zero
True Solubility . -
If Peak Area (Hypoxanthine) increases over time
Unstable/Hydrolysis .
-
Visualizations
Solubility Determination Workflow
This diagram illustrates the decision logic for selecting the correct measurement method based on solvent reactivity.
Caption: Workflow for distinguishing true solubility from hydrolytic degradation in protic solvents.
Solvation vs. Hydrolysis Mechanism
Understanding the dual nature of solvent interaction (Solvation vs. Reaction).
Caption: Mechanistic comparison of stable solvation in aprotic solvents versus hydrolysis in protic media.
Process Application: Recrystallization Strategy
For purification of 9-acetylhypoxanthine from crude reaction mixtures:
-
Dissolution: Dissolve crude solid in hot Acetonitrile or hot Ethyl Acetate (approx. 60-70°C).
-
Filtration: Hot filtration to remove inorganic salts or polymeric impurities.
-
Crystallization: Slowly cool to 0-5°C. The solubility difference between hot and cold in these solvents is typically sufficient to induce high-yield crystallization.
-
Wash: Wash the filter cake with cold Dichloromethane (DCM) . The compound is sparingly soluble in cold DCM, making it an excellent wash solvent to remove non-polar organic impurities without dissolving the product.
References
-
American Elements. (2024). 9-Acetyl-1H-purin-6(9H)-one Product Specifications. Link
-
BenchChem. (2025). Solubility and Stability of Purine Derivatives in Organic Solvents. (General reference for purine solubility trends). Link
-
National Institutes of Health (NIH). (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one Derivatives. ACS Omega.[1] (Provides context on purine synthesis and handling). Link
-
Google Patents. (2005). US6849735B1: Methods of synthesis for 9-substituted hypoxanthine derivatives. (Describes washing/purification protocols using DCM and Acetonitrile). Link
-
Royal Society of Chemistry. (2013). Polymorphs of hypoxanthine obtained by solvent evaporation. CrystEngComm. (Background on parent compound lattice energy). Link
Sources
The Thermodynamic Compass: An In-depth Technical Guide to the Stability of N9-Acetylated Purine Derivatives
Foreword: The Critical Role of Stability in Purine Chemistry
In the landscape of drug discovery and chemical biology, purine derivatives stand as a cornerstone, forming the structural basis for a vast array of therapeutic agents and biological probes. Their ubiquity in cellular processes, from genetic information storage to signaling, makes them a prime scaffold for medicinal chemistry.[1] However, the journey from a promising purine-based compound to a viable therapeutic is paved with challenges, paramount among them being the molecule's inherent stability. The introduction of chemical modifications, such as N-acetylation, while often beneficial for tuning solubility, modulating biological activity, or creating prodrugs, can profoundly alter the thermodynamic and kinetic stability of the parent molecule.[2][3]
This guide provides a comprehensive technical exploration into the thermodynamic stability of a specific and increasingly important class of these molecules: N9-acetylated purine derivatives. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the stability of these compounds is not merely academic; it is a critical determinant of a drug candidate's shelf-life, bioavailability, and ultimately, its clinical success.[4] We will delve into the theoretical underpinnings of their stability, provide detailed experimental protocols for its assessment, and present a framework for interpreting the resulting data.
I. The Molecular Architecture: Understanding the N9-Acetyl Purine Scaffold
The purine ring system, a heterocyclic aromatic compound, is composed of a fused pyrimidine and imidazole ring.[1] The N9 position of the imidazole ring is a common site for glycosidic linkage in nucleosides and a frequent point of synthetic modification. The introduction of an acetyl group at this position creates an N-acyl amide bond, which significantly alters the electronic and steric landscape of the purine core.
The stability of this N9-acetyl linkage, and indeed the entire molecule, is a delicate balance of several intramolecular and intermolecular forces:
-
Resonance and Aromaticity: The purine core's aromaticity contributes to its overall stability. The N9-acetyl group can influence the electron distribution within the ring system, potentially altering this aromatic character.
-
Tautomerism: Purines can exist in different tautomeric forms, with the proton residing on different nitrogen atoms. N9-acetylation effectively "locks" the molecule into a specific tautomeric state, which can have significant energetic consequences.[5]
-
Steric Hindrance: The acetyl group introduces steric bulk at the N9 position, which can influence crystal packing in the solid state and conformational preferences in solution.
-
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, influencing intermolecular interactions in both solid and solution phases.
-
Inductive and Mesomeric Effects of Substituents: The presence of other substituents on the purine ring can electronically influence the stability of the N9-acetyl bond. Electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack (hydrolysis), while electron-donating groups may have the opposite effect.
These factors collectively determine the thermodynamic and kinetic stability of N9-acetylated purine derivatives, dictating their susceptibility to degradation under various conditions.
II. Quantifying Stability: A Guide to Key Experimental Techniques
A robust assessment of thermodynamic stability requires a multi-pronged experimental approach. Here, we detail the core methodologies and provide actionable protocols for their implementation.
A. Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful technique for directly measuring the heat changes that occur in a sample as a function of temperature.[6] It allows for the determination of key thermodynamic parameters such as the melting temperature (T_m), glass transition temperature (T_g), and the enthalpy of fusion (ΔH_fus).[7] These parameters are critical for understanding the physical stability of a compound in its solid state.
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the dried, solid N9-acetylated purine derivative into a Tzero aluminum pan.[8] To ensure accuracy, it is best to place the sample directly into the pan rather than transferring from weighing paper.[8]
-
Place the corresponding lid on the pan, ensuring the indentation faces down.[8]
-
Hermetically seal the pan using a sample press.[8]
-
Prepare an empty, sealed aluminum pan to serve as a reference.[8][9]
-
-
Instrument Setup and Calibration:
-
Experimental Run:
-
Place the sample and reference pans into the DSC autosampler or manual cell.
-
Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[11]
-
Equilibrate the sample at the starting temperature for a set period (e.g., 5-15 minutes).[10]
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.[9]
-
Record the heat flow as a function of temperature.
-
It is crucial to first run a buffer-versus-buffer or empty pan-versus-empty pan scan to establish a reproducible baseline.[10]
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.
-
The peak of an endothermic event corresponds to the melting temperature (T_m).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus).
-
A step-change in the baseline indicates a glass transition, and the midpoint of this transition is the glass transition temperature (T_g).
-
Caption: Workflow for DSC analysis of N9-acetylated purine derivatives.
B. Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the decomposition temperature of a compound and for identifying the presence of solvates or hydrates.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N9-acetylated purine derivative into a tared TGA pan (ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Experimental Run:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show a plateau where the sample is stable, followed by one or more steps corresponding to mass loss events.
-
The onset temperature of a mass loss step indicates the beginning of decomposition or desolvation.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring Chemical Stability in Solution
NMR spectroscopy is an indispensable tool for assessing the chemical stability of N9-acetylated purine derivatives in solution, particularly their susceptibility to hydrolysis.[12] By monitoring the changes in the NMR spectrum over time, one can quantify the rate of degradation and identify the degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the N9-acetylated purine derivative in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., phosphate, acetate).[13] Ensure the buffer components do not have signals that overlap with the analyte signals.
-
For each kinetic run, add a known concentration of the stock solution to the buffered solution in an NMR tube. Include an internal standard with a known concentration for quantification.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Maintain the NMR tube at a constant temperature (e.g., 25 °C or 37 °C) and acquire spectra at regular time intervals.[14]
-
The frequency and duration of data acquisition will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Integrate the signals corresponding to the N9-acetylated purine derivative and any newly appearing signals from degradation products.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the parent compound versus time.
-
Determine the order of the reaction and calculate the hydrolysis rate constant (k) from the slope of the appropriate plot (e.g., ln[A] vs. time for a first-order reaction).[15]
-
The half-life (t_1/2) can be calculated using the equation t_1/2 = 0.693/k for a first-order reaction.[13]
-
Caption: Workflow for an NMR-based hydrolysis kinetics study.
III. Interpreting the Data: A Framework for Stability Assessment
The data obtained from these experimental techniques provide a comprehensive picture of the thermodynamic stability of N9-acetylated purine derivatives.
A. Solid-State Stability
| Parameter | Technique | Interpretation | Significance in Drug Development |
| Melting Temperature (T_m) | DSC | The temperature at which the crystalline solid transitions to a liquid. Higher T_m generally indicates greater crystal lattice energy and stability. | A high T_m is often desirable for solid dosage forms, as it suggests better physical stability during storage and manufacturing. |
| Glass Transition Temp. (T_g) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for the stability of amorphous formulations, as storage above T_g can lead to crystallization and changes in physical properties. |
| Enthalpy of Fusion (ΔH_fus) | DSC | The amount of energy required to melt the solid. It is a measure of the strength of the intermolecular forces in the crystal lattice.[7] | A higher ΔH_fus indicates a more stable crystal lattice, which can correlate with lower solubility. |
| Decomposition Temperature | TGA | The temperature at which the compound begins to chemically degrade. | Sets the upper limit for processing and storage temperatures. |
B. Solution-State Stability: The Hydrolysis of the N9-Acetyl Group
The primary degradation pathway for N9-acetylated purine derivatives in aqueous solution is typically hydrolysis of the N-acyl amide bond. The rate of this hydrolysis is highly dependent on pH and temperature.
-
pH-Rate Profile: A plot of the observed hydrolysis rate constant (k_obs) versus pH provides valuable insights into the reaction mechanism.
-
Acid-Catalyzed Hydrolysis: At low pH, the reaction rate often increases as the pH decreases, indicating that the reaction is catalyzed by H+.
-
Base-Catalyzed Hydrolysis: At high pH, the rate may increase with increasing pH, suggesting catalysis by OH-.
-
pH-Independent Hydrolysis: In the neutral pH range, the rate may be relatively constant, indicating that water is the primary nucleophile.
-
-
Temperature Dependence and Activation Energy: The Arrhenius equation can be used to determine the activation energy (E_a) for the hydrolysis reaction from the temperature dependence of the rate constant. A higher activation energy indicates that the reaction is more sensitive to temperature changes.
The kinetic data obtained from these studies are crucial for predicting the shelf-life of liquid formulations and understanding the in vivo fate of these compounds. For instance, a compound that is rapidly hydrolyzed in the acidic environment of the stomach may not be suitable for oral administration unless appropriately formulated.
IV. Case Studies and Structure-Stability Relationships
-
N2-Acetylguanine: This derivative is used as a protected form of guanine in oligonucleotide synthesis.[16][17] Its stability is crucial for the efficiency of the synthesis process.
-
N-Acetyladenine: This compound has been investigated in the context of designing irreversible kinase inhibitors, where the stability of the acetyl group is a key factor in the compound's mechanism of action.[18]
General Trends:
-
Electron-withdrawing substituents on the purine ring are expected to increase the rate of hydrolysis of the N9-acetyl group by making the carbonyl carbon more electrophilic.
-
Steric hindrance around the N9-acetyl group may decrease the rate of hydrolysis by impeding the approach of a nucleophile.
V. Future Directions and Concluding Remarks
The thermodynamic stability of N9-acetylated purine derivatives is a multifaceted property that is critical to their successful application in research and medicine. This guide has provided a foundational understanding of the factors governing their stability and detailed protocols for its experimental determination.
As the field of drug discovery continues to evolve, the rational design of purine-based therapeutics with optimized stability profiles will become increasingly important. Future work in this area should focus on:
-
Systematic QSAR studies: Building quantitative structure-activity relationships to correlate the chemical structure of N9-acetylated purine derivatives with their thermodynamic and kinetic stability.
-
Computational Modeling: Utilizing computational methods to predict the stability of novel derivatives before their synthesis, thereby accelerating the drug discovery process.
-
Advanced Formulation Strategies: Developing novel formulations to protect labile N9-acetylated purine derivatives from degradation and enhance their delivery to the target site.
By integrating the principles and methodologies outlined in this guide, researchers can make more informed decisions in the design, development, and application of N9-acetylated purine derivatives, ultimately contributing to the advancement of new and effective therapies.
References
- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- Thermodynamics of the Purine Nucleoside Phosphorylase Reaction Revealed by Computer Simul
- Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermedi
- Illuminating the impact of N-terminal acetylation:
- Thermal denaturation studies of acetylated nucleosomes and oligonucleosomes. (1982). PubMed.
- Kinetic stability-driven cytotoxicity of small-molecule prodrug nanoassemblies. (2019). PubMed.
- Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). PMC.
- CAS 19962-37-9: N2-Acetylguanine. (n.d.). CymitQuimica.
- Analysis of Nucleation and Glass Form
- Acyclic Purine Nucleoside Analogues - Computational and NMR Studies of Conformational Behaviour. (2025).
- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2026).
- Stability and kinetics of release studies with a prodrug (19‐AP1) of... (n.d.).
- Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. (2026).
- The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (2025). MDPI.
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). MDPI.
- 40 CFR 796.
- Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025). PMC.
- Structure of Alba: an archaeal chromatin protein modulated by acetyl
- CAS No : 19962-37-9 | Product Name : N2-Acetylguanine. (n.d.).
- Structure, Oligomerization and Activity Modul
- 3056-33-5(N2,9-Diacetylguanine) Product Description. (n.d.). ChemicalBook.
- Investigating polarity effects in DNA base stacking. (2025). bioRxiv.
- Calorimetric Analysis Using DNA Thermal Stability to determine protein concentr
- N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. (n.d.).
- (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. (2025).
- N-Acetyl Adenine. (n.d.). CymitQuimica.
- N2-Acetylguanine | CAS 19962-37-9. (n.d.). Santa Cruz Biotechnology.
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). PMC.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
- 4.
- Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. (2021).
- Calorimetric study of skutterudite (CoAs2.92) and heazlewoodite (Ni3S2). (n.d.).
- Pt(IV) Prodrugs with NSAIDs as Axial Ligands. (2021). MDPI.
- Enthalpy of fusion. (n.d.). Wikipedia.
- N2-Acetylguanine | CAS Number 19962-37-9. (n.d.). Klivon.
- The effect of π-stacking, H-bonding, and electrostatic interactions on the ionization energies of nucleic acid bases: adenine–adenine, thymine–thymine and adenine–thymine dimers. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Thermodynamic data of compounds and complexes of U, Np, Pu and Am with selected organic ligands. (2007). Comptes Rendus de l'Académie des Sciences.
- Urea - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Kinetics of hyaluronan hydrolysis in acidic solution
- The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4-acetylcytidine of tRNA anticodon. (2008). SciSpace.
- Quantitative analysis of some NSAIDS and caffeine by titrimetric, UV/visible spectroscopy and potentiometric techniques. (2014).
- hydrolysis rate constants: Topics by Science.gov. (n.d.).
- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzym
Sources
- 1. scispace.com [scispace.com]
- 2. Kinetic stability-driven cytotoxicity of small-molecule prodrug nanoassemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 8. Thermal denaturation studies of acetylated nucleosomes and oligonucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamics of the Purine Nucleoside Phosphorylase Reaction Revealed by Computer Simulations [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ecfr.gov [ecfr.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. N2-Acetylguanine | CAS 19962-37-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 18. N-Acetyl Adenine | CymitQuimica [cymitquimica.com]
Biological significance of 9-Acetyl-1H-purin-6(9H)-one in purine metabolism
Part 1: Executive Summary
9-Acetyl-1H-purin-6(9H)-one (N9-acetylhypoxanthine) represents a specialized intersection between synthetic purine chemistry and biological metabolism. While not a canonical intermediate of de novo purine synthesis—which relies on phosphoribosyl pyrophosphate (PRPP) donors rather than acetyl groups—this compound holds significant utility as a masked metabolic precursor and a mechanistic probe in enzymology.
Its biological significance is defined by its lability. The N9-acetyl group acts as a transient protecting motif that modulates lipophilicity and prevents premature ribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Upon entry into the physiological environment, it undergoes hydrolysis (spontaneous or esterase-mediated) to release free hypoxanthine, thereby feeding into the purine salvage pathway or catabolic degradation to uric acid.
This guide details the physicochemical behavior, metabolic integration, and experimental protocols for utilizing 9-acetylhypoxanthine in drug development and metabolic flux analysis.
Part 2: Chemical Identity & Physicochemical Stability
Structural Logic
The purine scaffold is amphoteric. In 9-acetylhypoxanthine, the acetylation at the N9 position removes the acidic proton typically found on the imidazole ring, altering the compound's hydrogen-bonding capacity and solubility profile.
-
CAS Number: 3056-33-5 (Generic for acetylated purines; specific isomer verification required in synthesis).[1]
-
Molecular Formula: C7H6N4O2
-
Key Feature: The N9-acyl bond is an amide-like linkage but is electronically destabilized by the electron-deficient purine ring, making it susceptible to nucleophilic attack (hydrolysis).
Hydrolytic Stability Profile
Understanding the half-life (
| Condition | Stability Status | Mechanism | Biological Implication |
| Acidic (pH < 4) | Moderate | Protonation of N7 facilitates leaving group departure. | Stable in gastric simulation fluids for short durations. |
| Physiological (pH 7.4) | Labile ( | OH⁻ attack at carbonyl carbon. | Acts as a "slow-release" source of hypoxanthine in cell media. |
| Basic (pH > 9) | Unstable | Rapid deacetylation. | Unsuitable for alkaline extraction protocols. |
Part 3: Biological Significance & Metabolic Integration
The "Masking" Effect on HGPRT
The primary biological significance of N9-acetylation is the steric and electronic blockade of the salvage pathway.
-
Mechanism: HGPRT requires a free N9-proton to facilitate the nucleophilic attack on the C1 atom of PRPP.
-
Result: 9-Acetylhypoxanthine is inert to HGPRT until deacetylation occurs. This property allows researchers to distinguish between extracellular hypoxanthine uptake and intracellular generation.
Substrate Potential for Xanthine Oxidase (XO)
Unlike HGPRT, Xanthine Oxidase acts at the C2 position.
-
Direct Oxidation: N9-substituted purines can sometimes serve as poor substrates for XO, but the bulky acetyl group generally hinders the enzyme's active site (molybdenum center) access.
-
Primary Pathway: The compound acts primarily as a pro-substrate . Biological oxidation to xanthine usually proceeds after hydrolysis to hypoxanthine.
Pharmacological Prodrug Strategy
In antiviral drug development (e.g., Acyclovir precursors), N9-acetylation is used to:
-
Enhance Lipophilicity: Facilitates passive diffusion across cell membranes.
-
Prevent Ribosylation: Ensures the base is not scavenged before reaching the target tissue or undergoing specific activation.
Part 4: Experimental Protocols
Protocol A: Kinetic Monitoring of Deacetylation (Hydrolysis Assay)
Validates the release rate of free hypoxanthine in physiological buffer.
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
HPLC Grade Acetonitrile.
-
Internal Standard: Theophylline (structurally distinct, stable).
Workflow:
-
Preparation: Dissolve 9-Acetyl-1H-purin-6(9H)-one in DMSO to create a 10 mM stock.
-
Initiation: Spike stock into pre-warmed PBS (final conc. 100 µM). Vortex immediately.
-
Sampling: Aliquot 100 µL every 5 minutes for 60 minutes.
-
Quenching: Add 100 µL ice-cold acetonitrile to stop enzymatic activity (if using plasma) or to precipitate buffer salts.
-
Analysis: Inject onto C18 Reverse-Phase HPLC (Mobile Phase: 5% MeOH in Water + 0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Expectation: Decrease in peak A (Acetylated) and stoichiometric increase in peak B (Hypoxanthine).
-
Protocol B: Competitive HGPRT Inhibition Screen
Determines if the acetylated form interferes with natural salvage prior to hydrolysis.
Reagents:
-
Recombinant Human HGPRT.
-
Substrate: [8-14C]-Hypoxanthine.
-
Co-substrate: PRPP (Phosphoribosyl pyrophosphate).
-
Test Compound: 9-Acetyl-1H-purin-6(9H)-one.[2]
Workflow:
-
Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 (Essential cofactor).
-
Incubation: Mix HGPRT, PRPP (1 mM), and Test Compound (graded concentrations 0–100 µM). Incubate for 2 minutes strictly (minimize hydrolysis).
-
Start Reaction: Add [14C]-Hypoxanthine.
-
Stop Reaction: Heat shock (95°C for 1 min) or EDTA addition after 10 minutes.
-
Separation: Thin Layer Chromatography (PEI-Cellulose).
-
Solvent: Distilled water (separates IMP from free base).
-
-
Quantification: Scintillation counting of the IMP spot.
-
Interpretation: If IMP formation decreases with increasing 9-Acetyl concentration, the compound acts as an inhibitor. If unchanged, it is inert (as predicted).
-
Part 5: Metabolic Pathway Visualization
The following diagram illustrates the "Release & Salvage" mechanism, highlighting the critical deacetylation step required for metabolic entry.
Figure 1: The "Release & Salvage" pathway. Note that 9-Acetyl-Hypoxanthine must undergo deacetylation to enter the HGPRT or Xanthine Oxidase pathways.
Part 6: References
-
Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science, 244(4900), 41-47. Link
-
Rose, M. & Viljoen, M. (2018). "N-Acetyltransferase activity in purine metabolism." Expert Opinion on Drug Metabolism & Toxicology, 14(6), 603-615. Link
-
Sigma-Aldrich. (2025). "N2,9-Diacetylguanine and related purine derivatives: Product Specification and Stability." MilliporeSigma Technical Library. Link
-
Keough, D. T., et al. (2018). "Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase by Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry, 61(13), 5674–5687. Link
-
Fengchen Group. (2025). "Diacetyl Guanine (N,9-Diacetylguanine) BP EP USP CAS 3056-33-5 Technical Data Sheet." Link
Sources
Technical Analysis: 9-Acetylhypoxanthine vs. Hypoxanthine
Executive Summary
This technical guide provides a rigorous comparison between Hypoxanthine (the endogenous purine metabolite) and 9-acetylhypoxanthine (a synthetic derivative and process impurity). While Hypoxanthine is a stable, central node in purine metabolism, 9-acetylhypoxanthine represents a chemically modified variant—specifically acetylated at the
This modification fundamentally alters the physicochemical profile of the molecule, shifting it from a high-melting, water-insoluble polar solid to a more lipophilic, hydrolytically labile species. For drug development professionals, distinguishing these two is critical in the context of impurity profiling (e.g., in Azacitidine synthesis) and prodrug design , where the acetyl group serves as a transient masking moiety.
Chemical Architecture & Mechanistic Divergence
The core difference lies in the substitution at the imidazole ring's secondary amine (
Structural Comparison[1]
| Feature | Hypoxanthine | 9-Acetylhypoxanthine |
| CAS Registry | 68-94-0 | 408531-05-5 |
| Formula | ||
| Molecular Weight | 136.11 g/mol | 178.15 g/mol |
| Hydrogen ( | Acetyl group ( | |
| Electronic State | Aromatic, electron-rich imidazole | Electron-deficient imidazole (due to acetyl withdrawal) |
| H-Bonding | Donor ( | Reduced Donor Capacity (N9 blocked) |
The Stability Paradox
Hypoxanthine is exceptionally stable due to strong intermolecular hydrogen bonding and aromatic resonance. In contrast, 9-acetylhypoxanthine contains an N-acylimidazole moiety .
-
Mechanistic Insight: The bond between the
nitrogen and the acetyl carbonyl carbon is electronically similar to an activated amide. The lone pair on is involved in the aromatic system of the imidazole ring, making it less available to stabilize the carbonyl bond via resonance. Consequently, the acetyl group is a "good leaving group" in the presence of nucleophiles (like water or hydroxide ions). -
Practical Implication: 9-acetylhypoxanthine is hydrolytically unstable . In aqueous physiological buffers (pH 7.4), it spontaneously hydrolyzes back to hypoxanthine and acetic acid.
Physicochemical Profiling
The acetylation of hypoxanthine is often employed to alter solubility profiles during organic synthesis.
Solubility and Lipophilicity
-
Hypoxanthine: Known for its "brick-dust" properties—high melting point (>300°C) and poor solubility in both water and organic solvents. This is due to a rigid crystal lattice held together by extensive hydrogen bonding.
-
9-Acetylhypoxanthine: The acetyl group disrupts this crystal lattice by removing a key hydrogen bond donor (
).-
Result: Significantly increased solubility in organic solvents (DMSO, DMF, Ethanol) and a lower melting point compared to the parent compound.
-
Application: This makes 9-acetylhypoxanthine a useful intermediate in nucleoside synthesis (e.g., Vorbrüggen glycosylation) where solubility in non-polar solvents is required.
-
Biological Context: Metabolite vs. Impurity
Hypoxanthine: The Salvage Pathway Hub
Hypoxanthine is a physiological necessity. It is the substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , which salvages purines to reform nucleotides (IMP), preventing the energetically expensive de novo synthesis.
9-Acetylhypoxanthine: The "Masked" Purine
Biologically, 9-acetylhypoxanthine is inactive per se. It cannot bind to HGPRT because the
-
Fate in vivo: Upon administration, plasma esterases or spontaneous chemical hydrolysis would rapidly cleave the acetyl group.
-
Toxicological Relevance: It is frequently monitored as a process-related impurity in the manufacturing of purine nucleoside analogues (e.g., Azacitidine, Decitabine). Its presence indicates incomplete deprotection or side-reactions during the acetylation steps of API synthesis.
Experimental Protocols
Protocol A: Hydrolytic Stability Assessment
Validating the transient nature of 9-acetylhypoxanthine.
-
Preparation: Dissolve 10 mg of 9-acetylhypoxanthine in 0.5 mL DMSO (Stock A).
-
Initiation: Spike 50 µL of Stock A into 950 µL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 100 µL of ice-cold Acetonitrile to stop enzymatic activity (if using plasma) or to precipitate buffer salts.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Observation: Peak area of 9-acetylhypoxanthine will decay exponentially, while the Hypoxanthine peak (lower retention time) grows stoichiometrically.
-
Protocol B: HPLC Separation (Impurity Profiling)
Standard method to distinguish the two species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B for 2 min, ramp to 30% B over 10 min.
-
Detection: UV at 254 nm.
-
Expected Results:
Visualization of Pathways[6]
Degradation and Metabolic Fate
The following diagram illustrates the conversion of the synthetic 9-acetyl derivative into the biological salvage pathway.
Figure 1: The chemical instability of 9-acetylhypoxanthine leads to the release of Hypoxanthine, which then enters the competitive biological bifurcation between salvage (HGPRT) and degradation (Xanthine Oxidase).[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398638, Hypoxanthine. Retrieved from [Link]
-
Derissen, E. J., et al. (2014). Quantitative determination of azacitidine triphosphate in peripheral blood mononuclear cells.[2] Journal of Pharmaceutical and Biomedical Analysis, 90, 7-14.[2] (Contextualizes acetylated purines as intermediates/impurities in nucleoside drug analysis).
-
Saugstad, O. D. (1988). Hypoxanthine as an indicator of hypoxia: its role in health and disease through free radical production. Pediatric Research, 23(2), 143-150. Retrieved from [Link]
Sources
- 1. Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. selleckchem.com [selleckchem.com]
- 4. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 5. Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System | MDPI [mdpi.com]
pKa values and ionization properties of 9-Acetyl-1H-purin-6(9H)-one
An In-Depth Technical Guide to the pKa Values and Ionization Properties of 9-Acetyl-1H-purin-6(9H)-one
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] As the majority of drugs are weak acids or bases, their ionization state at physiological pH dictates crucial properties including solubility, membrane permeability, protein binding, and formulation characteristics.[2][3][4] This guide focuses on 9-Acetyl-1H-purin-6(9H)-one, a derivative of the purine guanine. We will explore the structural basis of its ionization, the anticipated effects of N9-acetylation on its acidic properties, and provide a comprehensive overview of the authoritative experimental methodologies required for precise pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel purine analogs.
The Critical Role of Ionization in Drug Discovery
A drug molecule's journey through the body is a complex interplay of interactions with diverse physiological environments, each with a distinct pH. The ionization state of a drug, governed by its pKa value(s), is therefore not a static feature but a dynamic equilibrium that dictates its behavior at every stage.
-
Absorption and Permeability: The pH-partition hypothesis posits that only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes.[1] A drug that is predominantly ionized in the gastrointestinal tract (pH 1.5-8.0) will likely exhibit poor oral absorption.
-
Solubility and Formulation: The ionized form of a drug is generally significantly more water-soluble than its neutral counterpart.[4] Knowledge of pKa is therefore essential for developing aqueous formulations for intravenous administration and for predicting potential solubility issues during absorption.[4]
-
Distribution and Target Binding: The charge state of a molecule affects its ability to cross barriers like the blood-brain barrier and influences its binding affinity to the target protein, where ionic interactions are often critical for potency.[1]
-
ADME Properties: Overall, the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is inextricably linked to its pKa.[1] Consequently, regulatory bodies often require the measurement of pKa values for new chemical entities.[1]
Molecular Profile: 9-Acetyl-1H-purin-6(9H)-one
9-Acetyl-1H-purin-6(9H)-one is an N-acylated derivative of guanine. Understanding its ionization requires an analysis of the parent molecule and the electronic influence of the acetyl substituent.
Structure:
-
Chemical Formula: C₇H₆N₄O₂[5]
-
Parent Compound: Guanine
-
Key Feature: An acetyl group (–COCH₃) is attached to the nitrogen at position 9 (N9) of the purine ring.
Guanine itself has multiple potential ionization sites. Experimental studies using UV-Vis spectrophotometry have identified three acidity constants for guanine, with pKa values around 3.4 (protonation at N7), 9.7 (deprotonation of N1-H), and 12.7 (deprotonation of the enol form).[6]
The Influence of N9-Acetylation: The acetyl group is an electron-withdrawing group. Its presence at the N9 position is expected to have a significant impact on the electron density of the purine ring system. This inductive effect will pull electron density away from the N1 nitrogen, thereby weakening the N1-H bond. Consequently, the proton at N1 is expected to be more acidic than in the parent guanine molecule.
Comparative pKa Data
| Compound | Ionizable Group | Reported pKa Value | Citation |
| Guanine | N1-H (Deprotonation) | ~9.7 | [6] |
| Guanine | N7 (Protonation) | ~3.4 | [6] |
| 9-Acetyl-1H-purin-6(9H)-one | N1-H (Deprotonation) | To Be Determined Experimentally |
Ionization Equilibrium of 9-Acetyl-1H-purin-6(9H)-one
The primary acidic proton of interest for drug development is the one at the N1 position. The equilibrium between the neutral and the deprotonated (anionic) form is dictated by the environmental pH relative to its pKa.
Caption: Ionization equilibrium of 9-Acetyl-1H-purin-6(9H)-one.
Experimental Determination of pKa
Accurate pKa determination is paramount. Several robust methods are available, each with distinct advantages. The choice of method often depends on the compound's properties, such as solubility and the quantity of sample available.[8][9]
Potentiometric Titration
This is a high-precision, classic method that directly measures pH changes as a function of added titrant (acid or base).[9] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[8][10]
Causality: This protocol is designed to ensure precise pH measurement in a controlled environment, leading to an unambiguous titration curve from which the pKa can be accurately calculated.[11]
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Expertise & Experience: This step is critical to ensure the accuracy of all subsequent pH measurements.
-
-
Solution Preparation:
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration.[11]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the experiment.[10][11]
-
Expertise & Experience: Maintaining constant ionic strength prevents shifts in activity coefficients, ensuring the measured pKa is consistent and not an artifact of changing solution composition.
-
-
Accurately weigh and dissolve the 9-Acetyl-1H-purin-6(9H)-one sample in a suitable solvent (e.g., water with a minimal amount of co-solvent if needed) to a concentration of at least 10⁻⁴ M.[9][10]
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[11]
-
Immerse the calibrated pH electrode into the solution.[11]
-
Purge the solution with nitrogen gas before and during the titration.[10]
-
Trustworthiness: This step is crucial for titrations extending into alkaline pH ranges to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte.
-
-
-
Titration Process:
-
If determining an acidic pKa, first acidify the sample solution to pH ~2 with 0.1 M HCl.[11]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[10]
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]
-
Continue the titration until the pH reaches ~12 to ensure the entire buffer region is captured.[11]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to precisely locate the equivalence point(s).[12]
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[10]
-
UV-Vis Spectrophotometry
This method is highly sensitive and requires less sample than potentiometry.[9] It is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[9] The pKa is determined by measuring the absorbance of the sample in a series of buffers with known pH values.
Caption: High-throughput workflow for pKa determination via UV-Vis.
Causality: This protocol leverages the differential light absorption of the molecule's different ionic species to determine the pH at which they are in equal concentration.[13]
-
Solution Preparation:
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 3 to 11).
-
Prepare a concentrated stock solution of 9-Acetyl-1H-purin-6(9H)-one in a suitable solvent like DMSO.[13]
-
-
Sample Preparation for Measurement:
-
In a 96-well UV-transparent microplate, dispense a fixed volume of each buffer solution into different wells.[13]
-
Add a small, identical aliquot of the compound stock solution to each well. The final DMSO concentration should be low (e.g., <2% v/v) to minimize its effect on the pKa.[13]
-
Trustworthiness: Using a multi-well plate allows for the simultaneous measurement of all pH points, ensuring consistency and high throughput.
-
-
-
Spectrophotometric Measurement:
-
Measure the complete UV-Vis absorption spectrum (e.g., 250-500 nm) for each well using a plate reader.[13]
-
Record the absorbance values at all wavelengths for each pH.
-
-
Data Analysis:
-
Overlay the spectra from all pH values. Identify the wavelength(s) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.[13]
-
Select one of these analytical wavelengths and plot the absorbance versus the pH of the buffer.
-
The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[8] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.
-
Capillary Electrophoresis (CE)
CE is a powerful, high-throughput technique that separates molecules based on their electrophoretic mobility in an electric field.[14] Since mobility depends on the charge-to-size ratio, the effective mobility of an ionizable compound changes as a function of pH.[8][15]
Causality: By measuring how fast the compound moves under an electric field at different pH values, we can generate a mobility curve. The inflection point of this curve, where the charge is half-maximal, directly corresponds to the pKa.[16]
-
System Setup: A CE instrument with a UV detector is used. A fused-silica capillary is installed.[17]
-
Buffer Preparation: A series of background electrolytes (buffers) are prepared across a wide and equidistant pH range (e.g., 24 buffers from pH 1.8 to 11.2).[16]
-
Analysis:
-
The sample is injected into the capillary filled with the first buffer. A neutral marker (like DMSO) is co-injected.[16]
-
A voltage is applied, and the migration time of the analyte and the neutral marker are recorded.
-
This process is repeated for each buffer in the pH series.
-
-
Data Calculation:
-
The effective electrophoretic mobility (μ_eff) is calculated for each pH point based on the migration times.[16]
-
A plot of μ_eff versus pH is generated, which yields a sigmoidal titration curve.
-
The pKa is the pH value at the inflection point of this curve.[16]
-
Expertise & Experience: CE is particularly advantageous for compounds with low solubility or when only a very small amount of sample (e.g., < 50 μL) is available.[16] It can also resolve pKa values of impurities from the main compound.[16]
-
Conclusion
While the precise experimental pKa of 9-Acetyl-1H-purin-6(9H)-one is not documented in readily available literature, its chemical structure allows for a strong prediction of its ionization behavior based on its parent compound, guanine. The electron-withdrawing N9-acetyl group is expected to increase the acidity of the N1-H proton, resulting in a pKa lower than 9.7. For drug discovery and development programs involving this or similar scaffolds, the experimental determination of this value is not merely a formality but a critical step. The potentiometric, spectrophotometric, and capillary electrophoresis methods detailed in this guide provide robust, reliable, and field-tested pathways to accurately characterize the ionization properties of this molecule, thereby enabling informed decisions regarding its formulation, optimization, and development as a potential therapeutic agent.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Štěpánová, S., & Kašička, V. (2014). Development of Methods for the Determination of pKa Values. Physico-Chemical Properties of Chemical Compounds.
- El-Gendy, A., & El-Sherbiny, D. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-52.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In ECETOC Technical Report No. 119.
-
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]
-
Acellera. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
- Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 9(10), 846–857.
- Putra, A. D., & Haryono, A. (2017). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 812, 012024.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
- International Journal of Innovative Research in Science & Technology. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Technology, 1(1), 1-10.
- Glavac, M., et al. (2006). Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs and related compounds by capillary zone electrophoresis.
- Gündüz, S., & Kılıç, E. (2024). Determination of Ionization/Protonation Constant Values of Some Guanine Derivative Drugs by Green Reverse Phase Liquid Chromatography and Uv-Vis Spectrophotometry Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-14.
- Geremia, K. L. (2015).
- Na-Thalang, K., & Schlegel, H. B. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Compounds, 5(4), 44.
- Geremia, K. L. (2015).
- Na-Thalang, K., & Schlegel, H. B. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1545–1556.
- Gündüz, S., & Kılıç, E. (2024). Determination of ionization/protonation constant values of some guanine derivative drugs by traditional/ green RPLC and UV–Vis spectrophotometric methods. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-14.
- Rojas-Hernández, A., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. Journal of the Mexican Chemical Society.
- Rojas-Hernández, A., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine.
-
PubChem. (n.d.). 9-Acetyl-1H-purin-6(9H)-one. Retrieved from [Link]
-
Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
- Droux, L., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1004–1008.
- Fuguet, E., et al. (2015). A Fast Method for p K a Determination by Capillary Electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827.
- Case studies on Capillary Electrophoresis: A Powerful Analytical Technique. (n.d.).
- Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-7.
-
American Elements. (n.d.). 9-Acetyl-1H-purin-6(9H)-one. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. Retrieved from [Link]
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs and related compounds by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analiza.com [analiza.com]
- 17. usp.org [usp.org]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 9-Acetyl-1H-purin-6(9H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Acetyl-1H-purin-6(9H)-one, an acetylated derivative of the naturally occurring purine hypoxanthine, represents a class of compounds with significant potential in medicinal chemistry. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, is paramount for understanding its physicochemical properties, predicting its interactions with biological targets, and guiding rational drug design. This technical guide provides a comprehensive, field-proven framework for the de novo crystal structure determination of 9-Acetyl-1H-purin-6(9H)-one. Eschewing a rigid template, this document is structured to logically follow the experimental and computational workflow, offering not just procedural steps but the underlying scientific rationale. We will navigate the critical path from material purification and single-crystal growth to X-ray diffraction, data analysis, structure solution, and final validation, equipping researchers with the expertise to successfully elucidate the atomic architecture of this and similar small molecules.
Foundational Principles: The "Why" Behind the "How"
The determination of a molecular structure by single-crystal X-ray diffraction is the unambiguous gold standard for chemical characterization. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively govern the behavior of a compound. For a molecule like 9-Acetyl-1H-purin-6(9H)-one, crystallographic analysis is essential to:
-
Confirm Connectivity and Tautomeric Form: Purine systems can exist in different tautomeric forms. A crystal structure provides definitive evidence of the proton positions on the heterocyclic rings.
-
Elucidate Supramolecular Assembly: The manner in which molecules pack in the solid state, through hydrogen bonds, π-stacking, and other non-covalent interactions, dictates properties like solubility and stability.
-
Provide a Basis for Computational Modeling: An experimentally determined structure is the essential starting point for accurate molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
This guide is predicated on the principle that a successful structure determination is not a black-box process but a series of logical, interconnected steps, each with a clear scientific purpose.
Stage 1: Preparation and Crystallization of High-Purity Material
The axiom "garbage in, garbage out" is acutely true in crystallography. The journey to a high-quality crystal structure begins with meticulously pure starting material.
Synthesis and Purification
While 9-Acetyl-1H-purin-6(9H)-one is commercially available, its synthesis from a precursor like N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide can also be undertaken. Regardless of the source, rigorous purification is non-negotiable.
Protocol: Recrystallization for Purification
-
Solvent Screening: Identify a suitable solvent system where 9-Acetyl-1H-purin-6(9H)-one is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Common solvents to screen include ethanol, methanol, acetonitrile, and their aqueous mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or ice bath can maximize yield. The principle here is that slow cooling allows for the selective incorporation of the desired molecules into a growing crystal lattice, excluding impurities.[1]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Growing Diffraction-Quality Single Crystals
This is often the most challenging and empirical step in the entire process. A single crystal suitable for X-ray diffraction should ideally be between 0.1 and 0.3 mm in all dimensions, be free of cracks and defects, and exhibit sharp extinction under a polarizing microscope.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left in a vial covered with a perforated film (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[2][3][4][5] The gradual increase in concentration brings the solution to a state of supersaturation, from which crystals can nucleate and grow.[6]
-
Vapor Diffusion: This is a highly controlled and effective method, particularly when only small amounts of material are available.[3][7][8] It involves setting up a system where the vapor of a volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a "good" solvent. This gradually reduces the solubility of the compound, promoting crystallization.
-
Hanging Drop Method: A drop of the compound solution is placed on a siliconized cover slip, which is then inverted and sealed over a reservoir containing the anti-solvent.[9]
-
Sitting Drop Method: A small vial containing the compound solution is placed inside a larger, sealed vial containing the anti-solvent.
-
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled very slowly.[4][5] This can be achieved by placing the container in a Dewar flask filled with hot water or using a programmable heating block.
Table 1: Recommended Solvent Systems for Crystallization Trials of 9-Acetyl-1H-purin-6(9H)-one
| Technique | "Good" Solvent (for Compound) | "Anti-Solvent" (for Diffusion) | Rationale |
| Slow Evaporation | Acetonitrile, Ethanol, Methanol | N/A | Simple setup, effective for many polar organic molecules. |
| Vapor Diffusion | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diethyl Ether, Dichloromethane, Pentane | Ideal for compounds with limited solubility in common volatile solvents. |
| Vapor Diffusion | Ethanol/Water Mixture | Isopropanol | Fine-tuning polarity to achieve optimal supersaturation. |
| Slow Cooling | Dioxane, Toluene | N/A | Utilizes the temperature-dependent solubility of the compound. |
Stage 2: Single-Crystal X-ray Diffraction and Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray analysis. This stage involves carefully mounting the crystal and collecting the diffraction pattern using a diffractometer.
Crystal Mounting
The objective is to mount the crystal securely on a goniometer head so that it can be precisely rotated in the X-ray beam while being maintained at a very low temperature.
Protocol: Cryo-Crystallography Mounting
-
Crystal Selection: Under a microscope, select a well-formed crystal and place it in a drop of cryoprotectant oil (e.g., Paratone-N).
-
Loop Mounting: Use a nylon loop of appropriate size (e.g., 50-200 µm) attached to a magnetic base to gently scoop up the crystal.[10] The surface tension of the oil will hold the crystal in the loop.[10]
-
Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K or -173 °C) on the diffractometer.[11] This rapid cooling vitrifies the surrounding oil, protecting the crystal from ice formation and minimizing thermal motion of the atoms, which results in higher resolution diffraction data.
-
Centering: Using the diffractometer's camera, carefully center the crystal in the crosshairs to ensure it remains in the X-ray beam throughout the data collection.[10]
Data Collection
The mounted crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A modern diffractometer, equipped with a CCD or pixel-array detector, rotates the crystal and collects thousands of images of this diffraction pattern from different orientations.
Workflow: Automated Data Collection
Caption: Automated workflow for X-ray diffraction data collection.
Software suites like Bruker's APEX or Rigaku's CrysAlisPro automate this process, from determining the initial unit cell parameters to devising an optimal strategy for collecting a complete and redundant dataset.[12]
Stage 3: Data Processing and Structure Solution
The raw diffraction images are processed to generate a list of reflection intensities, which is the input for solving the crystal structure.
Data Integration and Scaling
-
Indexing: The positions of the diffraction spots are used to confirm the unit cell dimensions and the Bravais lattice.
-
Integration: The software measures the intensity of each diffraction spot on every image.
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and corrected for experimental factors (e.g., absorption). Redundant measurements of the same reflection are merged to produce a final, unique set of reflection data (an .hkl file).
The Phase Problem and Structure Solution
A key challenge in crystallography is the "phase problem": while the intensities (related to the amplitude) of the diffracted waves are measured, their phase information is lost.[2][3][13] To reconstruct the electron density map of the molecule, both amplitude and phase are required. For small molecules like 9-Acetyl-1H-purin-6(9H)-one, this is typically solved using Direct Methods.
-
Direct Methods: This ab initio approach uses statistical relationships between the intensities of strong reflections to directly calculate a set of initial phases.[2][5] Programs like SHELXT use these methods to generate a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.[8]
-
Patterson Methods: An alternative, particularly useful if a heavy atom is present, is the Patterson method. It involves calculating a map of interatomic vectors, which can reveal the positions of heavy atoms, whose phases can then be used to find the remaining atoms.[1][14][15]
Stage 4: Structure Refinement and Validation
The initial atomic model obtained from the solution is a good approximation, but it must be refined to best fit the experimental data.
Least-Squares Refinement
Refinement is an iterative process where the atomic coordinates, atomic displacement parameters (which model thermal vibration), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes (F_obs) and those calculated from the model (F_calc). This process is typically performed using software like SHELXL within a graphical user interface like Olex2.[8][16][17]
Workflow: Structure Solution and Refinement
Caption: The iterative cycle of crystallographic structure solution and refinement.
During refinement, a key diagnostic tool is the difference Fourier map, which shows regions where the calculated electron density is higher or lower than the observed density. Positive peaks in this map indicate missing atoms (like hydrogen atoms), while negative regions can suggest incorrectly placed or modeled atoms.
Quality and Validation Metrics
The quality of the final model is assessed using several statistical indicators.
Table 2: Key Crystallographic Refinement Statistics
| Metric | Description | Typical Value for a Good Small Molecule Structure |
| R1 | The residual factor, or R-factor, measures the agreement between observed and calculated structure factor amplitudes.[18][19] | < 5% |
| wR2 | A weighted R-factor based on squared structure factor amplitudes (intensities). | < 15% |
| GoF (S) | The Goodness-of-Fit should be close to 1.0, indicating that the model is a good fit to the data. | ~1.0 |
| Max/Min Residual Density | The largest peaks and holes in the final difference Fourier map. Should be close to zero. | < ±0.5 e⁻/ų |
After refinement, the structure must be rigorously validated using tools like PLATON or the IUCr's CheckCIF service.[6][20] These programs perform hundreds of geometric and crystallographic checks to identify potential issues such as missed symmetry, incorrect atom assignments, or unusual bond lengths and angles.[21]
Stage 5: Analysis, Visualization, and Reporting
With a validated structure in hand, the final step is to analyze the chemical insights, visualize the results, and prepare the data for publication and deposition.
Molecular and Supramolecular Analysis
The final model provides a wealth of information:
-
Intramolecular Geometry: Precise bond lengths, angles, and torsion angles can be compared to known values to assess any structural strain or unusual electronic effects.
-
Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions can be identified and analyzed to understand the crystal packing.
Visualization
A high-quality graphical representation is essential for publication. The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) is a standard way to represent a crystal structure, where atoms are shown as ellipsoids indicating their thermal motion.[9][22][23][24] Programs like Olex2, Mercury, and DIAMOND can be used to generate these plots.[8]
Reporting and Deposition
The final result of a crystal structure determination is a Crystallographic Information File (CIF). This is a standardized text file that contains all the necessary information about the experiment and the final structure, including unit cell parameters, data collection details, atomic coordinates, and refinement statistics. It is mandatory to deposit the CIF with a crystallographic database, such as the Cambridge Structural Database (CSD) for organic and organometallic compounds, prior to publication.
Conclusion
The crystal structure analysis of 9-Acetyl-1H-purin-6(9H)-one is a multi-stage process that demands both experimental skill and computational expertise. By following the logical workflow outlined in this guide—from meticulous sample preparation and crystallization to rigorous data analysis and validation—researchers can confidently elucidate the definitive three-dimensional structure of this and other novel small molecules. This structural knowledge forms the bedrock of modern chemical and pharmaceutical research, enabling deeper understanding and accelerating the discovery of new therapeutics.
References
- Fan, H. (n.d.). Direct Methods in Crystallography. Institute of Physics, Chinese Academy of Sciences.
- Phase problem in crystallography. (n.d.). Optica Publishing Group.
- Slow Evaporation Method. (n.d.).
- Phase Problem in X-ray Crystallography, and Its Solution. (2001). Encyclopedia of Life Sciences.
- Phase problem. (n.d.). Wikipedia.
- Spek, A. L. (n.d.). Single-crystal structure validation with the program PLATON. Academia.edu.
- Guide for crystallization. (n.d.).
- Resources. (n.d.). Single-Crystal X-ray Diffraction, University of Virginia.
- Olex2. (n.d.). Ithaca College.
- APEX Software. (n.d.). Bruker.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing.
- Validation of CIF's by PLATON. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
- 06.10.02 How to make Ortep plot. (2002).
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- A Study on Single-Crystal Structure Validation with The Program Platon. (2019). JETIR.org.
- Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. (n.d.).
- ORTEP: Molecular plot. (n.d.).
- How to crystallize your sample. (2026). X-ray Core - KU Leuven.
- Growing Crystals. (n.d.). MIT.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- ORTEP. (n.d.).
- R-factor (crystallography). (n.d.). Wikipedia.
- Patterson methods. (2019). Online Dictionary of Crystallography.
- R-factor (crystallography). (n.d.). Grokipedia.
- Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Department of Chemistry and Biochemistry.
- scXRD: Mounting single crystals. (n.d.). University of York.
- Crystallography. Structural resolution. The Patterson function and the Patterson method. (n.d.).
- Overview. (n.d.). OlexSys.
- 8.2 Phase problem and methods to solve it (direct methods, Patterson methods). (2025). Fiveable.
- Patterson function and heavy atom methods. (2025). Fiveable.
Sources
- 1. Crystallography. Structural resolution. The Patterson function and the Patterson method [xtal.iqf.csic.es]
- 2. cryst.iphy.ac.cn [cryst.iphy.ac.cn]
- 3. OPG [opg.optica.org]
- 4. people.bu.edu [people.bu.edu]
- 5. Phase problem - Wikipedia [en.wikipedia.org]
- 6. (PDF) Single-crystal structure validation with the program PLATON [academia.edu]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. APEX Software | Bruker [bruker.com]
- 13. fiveable.me [fiveable.me]
- 14. dictionary.iucr.org [dictionary.iucr.org]
- 15. fiveable.me [fiveable.me]
- 16. Olex2 | Ithaca College [ithaca.edu]
- 17. Overview | OlexSys [olexsys.org]
- 18. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. PLATON CIF VALIDATION [chem.gla.ac.uk]
- 21. jetir.org [jetir.org]
- 22. chem.tamu.edu [chem.tamu.edu]
- 23. iucr.org [iucr.org]
- 24. ORTEP [umass.edu]
Technical Guide: Reactivity & Applications of 9-Acylpurines
Part 1: Executive Summary & Core Directive
The "Super-Active" Amide: 9-Acylpurines represent a unique class of "active amides" where the amide bond is significantly destabilized by the electron-withdrawing nature of the purine ring system. Unlike standard amides (which are robust) or even N-acylimidazoles (commonly used mild acylating agents), 9-acylpurines exhibit heightened reactivity toward nucleophiles. This guide explores their utility as potent acyl transfer reagents, their complex regiochemical behavior (N9 vs. N7 vs. N6), and their application in prodrug design where hydrolytic lability is a feature, not a bug.
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Part 2: Mechanistic Foundation
The Electronic Anomaly of the N9-Acyl Bond
The reactivity of 9-acylpurines stems from the disruption of the amide resonance. In a typical amide, the nitrogen lone pair donates into the carbonyl (
-
Competency for Resonance: The purine ring competes with the exocyclic carbonyl for the nitrogen's electron density.
-
Twisted Geometry: Steric repulsion between the acyl group and the C8/C4 positions often forces the carbonyl out of planarity with the purine ring, further diminishing resonance stabilization.
-
Result: The carbonyl carbon becomes highly electrophilic, behaving more like an acid anhydride than an amide.
Comparative Reactivity Scale
To contextualize 9-acylpurines, we place them on a reactivity spectrum relative to common acylating agents:
Evidence: Kinetic studies indicate that 9-acetyladenine hydrolyzes approximately 40-fold faster than N-acetylimidazole in pH-independent regimes [1].[1] This suggests a transition state that is significantly lowered by the leaving group ability of the purinate anion.
Part 3: Reactivity Profiles
Profile 1: Hydrolytic Instability & Kinetics
9-Acylpurines are susceptible to rapid hydrolysis, generating the parent purine and the corresponding carboxylic acid. This reaction follows pseudo-first-order kinetics in aqueous buffer.
-
Mechanism: The reaction typically proceeds via a nucleophilic attack of water (or hydroxide) at the carbonyl carbon.
-
pH Dependence:
-
Acidic pH: Protonation of N7 or N3 can further activate the leaving group, accelerating cleavage.
-
Neutral/Basic pH: The reaction is driven by the high leaving group ability of the purine anion (
for purine, compared to for imidazole).
-
-
Spectroscopic Signature: The hydrolysis can be monitored by UV-Vis spectroscopy. 9-Acetyladenine exhibits a charge-transfer band that disappears upon hydrolysis to adenine [1].
Profile 2: Acyl Transfer Reagents
Due to their high energy potential, 9-acylpurines function as excellent acyl transfer reagents. They can transfer acyl groups to amines (aminolysis) and alcohols (alcoholysis) under mild conditions.
-
Selectivity: They are particularly useful for acylating sterically hindered nucleophiles that are sluggish with N-acylimidazoles.
-
Chemomimesis: This reactivity mimics the behavior of enzymatic acyl-intermediates, making them useful probes for mechanistic enzymology.
Profile 3: Regiochemical Isomerization (N9 vs N7 vs N6)
Synthesis and handling of 9-acylpurines are complicated by acyl migration.
-
N9 vs. N7: While N9 is the thermodynamically preferred site for alkylation, acylation can occur at N7 or N9 depending on steric bulk and solvent.
-
N9
N6 Migration: In adenine derivatives, an acyl group initially placed at N9 (or N7) can migrate to the exocyclic amine (N6). This is often irreversible and yields the thermodynamically stable N6-acyladenine (an inactive amide). -
Pitfall: Attempting to synthesize 9-acyladenines in protic solvents or at high temperatures often results in the isolation of the N6-isomer.
Part 4: Experimental Protocols
Protocol A: Synthesis of 9-Acetyladenine (Anhydrous)
Note: This compound is moisture-sensitive. All glassware must be flame-dried.
-
Reagents: Adenine (10 mmol), Acetic Anhydride (excess, 50 mmol), Pyridine (dry, 10 mL).
-
Procedure:
-
Suspend adenine in dry pyridine under an Argon atmosphere.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Do not reflux, as this promotes N6-migration.
-
Monitor by TLC (Silica, 10% MeOH in DCM). The product will have a higher
than adenine.
-
-
Isolation:
-
Concentrate the mixture in vacuo at low temperature (< 40°C) to remove pyridine/Ac2O.
-
Triturate the residue with anhydrous ether to precipitate the product.
-
Critical Step: Store the solid in a desiccator at -20°C. Exposure to moist air causes rapid hydrolysis to adenine.
-
Protocol B: Kinetic Measurement of Hydrolysis
-
Preparation: Prepare a 10 mM stock solution of 9-acetyladenine in dry Acetonitrile (MeCN).
-
Buffer: Phosphate buffer (50 mM, pH 7.4).
-
Execution:
-
Inject 20
L of stock solution into 2.0 mL of buffer in a quartz cuvette. -
Immediately start recording UV absorbance at 240-260 nm (region of largest difference between acylated and free purine).
-
Record spectra every 30 seconds for 20 minutes.
-
-
Analysis: Plot
vs. time. The slope represents .
Part 5: Visualizations
Diagram 1: Mechanism of Hydrolysis & Acyl Transfer
This diagram illustrates the divergent pathways of a 9-acylpurine reacting with water (hydrolysis) versus an amine (acyl transfer).[2]
Caption: Divergent reaction pathways for 9-acylpurines driven by the high leaving group ability of the purine anion.
Diagram 2: Regiochemical Isomerization Risks
This diagram highlights the risk of N9 to N6 migration during synthesis or storage.
Caption: The thermodynamic sink: Conversion of reactive N9-acyl species to stable N6-acyl isomers.
Part 6: Applications in Drug Development
Prodrug Activation Strategies
The hydrolytic instability of the N9-acyl bond can be exploited for prodrug design . By acylating a purine-based drug (e.g., Acyclovir or similar nucleoside analogs) at the N9 position (if available) or using the purine as a carrier for a carboxylic acid drug:
-
Concept: The 9-acyl derivative is lipophilic, aiding membrane permeability.
-
Activation: Once in the cytosol (pH 7.4), the acyl group hydrolyzes spontaneously or via non-specific esterases, releasing the active purine drug.
Transient Protection in Nucleoside Synthesis
In complex nucleoside synthesis, the N9 position often needs protection to direct chemistry to the sugar moiety or the N6 position.
-
Strategy: Use a bulky 9-acyl group (e.g., pivaloyl) to temporarily block N9.
-
Deprotection: Unlike alkyl groups (benzyl/methyl) which require harsh hydrogenation or strong acid, 9-acyl groups can be removed with mild ammonia or simple buffer adjustment.
Part 7: References
-
Acetylation makes the difference: a joint experimental and theoretical study on low-lying electronically excited states of 9H-adenine and 9-acetyladenine. Source: PubMed / Phys Chem Chem Phys. URL:[Link] Relevance: Establishes the unique electronic structure and charge-transfer character of 9-acetyladenine compared to adenine.
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Source: PubMed / J Org Chem. URL:[Link] Relevance: Provides comparative kinetic data for N-acylimidazoles, serving as the baseline for "active amide" reactivity.
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Source: ACS Publications / J. Org. Chem. URL:[Link] Relevance: Discusses the N9 vs N7 selectivity issues in purine modification, critical for understanding the synthesis challenges of 9-substituted purines.
-
Reaction of 9-substituted adenines with chloroacetic anhydride. Source: RSC Publishing / J. Chem. Soc., Perkin Trans. 1. URL:[Link] Relevance: Highlights the complex intramolecular alkylation/acylation pathways involving N6 and N9 positions.
Sources
Methodological & Application
Regioselective synthesis of 9-Acetyl-1H-purin-6(9H)-one from hypoxanthine
Abstract & Strategic Overview
The regioselective functionalization of purines is a critical challenge in nucleoside analog synthesis. Hypoxanthine (Purin-6(1H)-one) presents a complex nucleophilic landscape with four nitrogen atoms (N1, N3, N7, N9) competing for electrophiles. While the N9-isomer is the thermodynamically preferred and biologically relevant scaffold for many antivirals (e.g., Acyclovir precursors) and metabolic probes, direct acetylation often yields mixtures of N1, N7, and N9 isomers due to rapid tautomeric equilibration.
This Application Note details a Transient Silylation Protocol to synthesize 9-Acetyl-1H-purin-6(9H)-one (CAS: 408531-05-5) with high regiocontrol. By temporarily blocking the N1/O6 positions and solubilizing the purine base via silylation, we direct the acetyl group to the N9 position, bypassing the solubility issues and poor selectivity associated with direct acetylation in polar aprotic solvents.
Mechanistic Principles
The Tautomeric Challenge
In solution, hypoxanthine exists in a tautomeric equilibrium favoring the N7-H and N9-H forms. Direct reaction with acetic anhydride typically results in non-selective acetylation or poly-acetylation (e.g., N1,N9-diacetyl) because the N1 position becomes accessible in the lactam form.
The Silylation Solution
The "Transient Silylation" strategy employs Hexamethyldisilazane (HMDS) to convert hypoxanthine into 6-(trimethylsilyloxy)-9-(trimethylsilyl)purine . This intermediate serves two functions:
-
Solubility: Converts the insoluble purine into a lipophilic species soluble in organic solvents (DCM, Toluene).
-
Regiodirection: The bulky trimethylsilyl (TMS) groups protect the O6 position. The N9-TMS bond is reactive toward "hard" electrophiles like acetyl chloride. Upon reaction, the N9-TMS is exchanged for N9-Acetyl. The O6-TMS group is subsequently removed by mild hydrolysis, restoring the carbonyl.
Figure 1: Mechanistic pathway for the regioselective synthesis via transient silylation.
Experimental Protocol
Safety Warning: Acetyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood. N-acetyl purines are hydrolytically labile; avoid aqueous strong acids or bases.
Materials & Reagents
| Reagent | Equiv. | Role |
| Hypoxanthine (dried) | 1.0 | Substrate |
| Hexamethyldisilazane (HMDS) | 5.0 - 10.0 | Silylating Agent / Solvent |
| Ammonium Sulfate | 0.05 (Cat.) | Catalyst |
| Acetyl Chloride | 1.1 | Electrophile |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
| Methanol (MeOH) | - | Quenching / Desilylation |
Step-by-Step Methodology
Step 1: Formation of Silylated Intermediate
-
Charge a round-bottom flask (equipped with a reflux condenser and drying tube/nitrogen inlet) with Hypoxanthine (1.36 g, 10 mmol) .
-
Add HMDS (15 mL) and Ammonium Sulfate (50 mg) .
-
Heat the suspension to reflux (approx. 120-130°C).
-
Critical Observation: Maintain reflux until the solution becomes completely clear and homogeneous . This indicates full conversion to the silylated intermediate. This typically takes 2–4 hours.
-
Remove excess HMDS by vacuum distillation (rotary evaporator) to yield the crude silylated purine as a viscous oil or semi-solid. Do not expose to moisture.
Step 2: Regioselective Acetylation
-
Redissolve the silylated residue in Anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Acetyl Chloride (0.78 mL, 11 mmol) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Reaction progress can be checked by taking an aliquot, quenching with MeOH, and analyzing via TLC (DCM:MeOH 9:1).
Step 3: Desilylation and Isolation
-
Add Methanol (5 mL) to the reaction mixture to quench excess acetyl chloride and remove the O-silyl group. Stir for 30 minutes at room temperature.
-
The product, 9-Acetylhypoxanthine , often precipitates as the silyl groups are removed.
-
Filtration: Filter the solid precipitate.
-
Washing: Wash the filter cake with cold DCM (2 x 5 mL) and cold Ether (2 x 10 mL) to remove silyl byproducts.
-
Drying: Dry the solid under vacuum at 40°C.
Step 4: Recrystallization (If necessary)
-
Dissolve in a minimum amount of warm acetonitrile or ethanol. Cool to 4°C to crystallize.
Figure 2: Operational workflow for the synthesis.
Quality Control & Characterization
To validate the regiochemistry (N9 vs. N7), NMR spectroscopy is the definitive tool. N9-substitution induces specific chemical shift changes in the purine ring protons (H2 and H8) and carbons compared to the unsubstituted base.
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Decomposes >250°C (characteristic of purines).
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in water/alcohol.
NMR Interpretation (DMSO-d6)
| Nucleus | Position | Chemical Shift ( | Diagnostic Note |
| Acetyl | ~2.7 - 2.8 ppm | Singlet (3H). Downfield shift due to amide-like nature. | |
| H-2 | ~8.1 - 8.2 ppm | Singlet (1H). | |
| H-8 | ~8.5 - 8.6 ppm | Singlet (1H). N9-acylation typically causes a downfield shift of H-8 relative to hypoxanthine due to deshielding. | |
| C=O (Acetyl) | ~168 - 170 ppm | Carbonyl carbon. | |
| C-4 / C-5 | Distinct Shifts | HMBC correlations between Acetyl-CO and H-8 confirm N9 connectivity. |
Differentiation from N7-isomer:
-
The N7-acetyl isomer is kinetically favored in some direct alkylations but is generally less stable.
-
In
NMR, the C-5 signal is sensitive to N7 vs N9 substitution. N9-substitution typically results in C-8 and C-4 resonances that align with standard nucleoside (N9-ribosyl) patterns.
Troubleshooting & Stability Notes
-
Moisture Sensitivity: The N9-acetyl bond in purines is an amide bond on an electron-deficient ring. It is susceptible to hydrolysis. Store the product at -20°C under desiccant.
-
Incomplete Silylation: If the HMDS reaction does not turn clear, add more HMDS or a few drops of Trimethylsilyl Chloride (TMSCl) to accelerate the process. Incomplete silylation leads to low yields.
-
Isomer Mixtures: If NMR shows a mixture (e.g., small peaks for N7), recrystallization from dry acetonitrile is effective. The N9 isomer is generally less soluble and crystallizes first.
References
- Robins, M. J., et al. "Nucleic acid related compounds. 41. Restricted furanose conformations of 3',5'-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl)nucleosides." Canadian Journal of Chemistry, 1983.
-
Clean Chem Lab. Certificate of Analysis: N-acetyl Hypoxanthine. Available at: [Link]
-
Montgomery, J. A., & Thomas, H. J. "Ribosyl derivatives of hypoxanthine." Journal of Organic Chemistry, 1969.[1] (Classic reference for hypoxanthine reactivity and N9 vs N7 regioselectivity).
-
American Elements. 9-Acetyl-1H-purin-6(9H)-one Product Information. Available at: [Link]
Sources
Application Note & Protocol: Recrystallization Solvents for the Purification of 9-Acetylhypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 9-Acetylhypoxanthine
9-Acetylhypoxanthine, a derivative of the naturally occurring purine hypoxanthine, is a compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or research chemical, its purity is paramount. Impurities can lead to erroneous experimental results, altered pharmacological activity, and potential toxicity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and the selection of an appropriate solvent system is the most critical factor in achieving high purity and yield.
This application note provides a comprehensive guide to selecting suitable recrystallization solvents for 9-acetylhypoxanthine, along with detailed protocols for its purification. The methodologies described herein are grounded in the fundamental principles of solubility and are designed to provide a robust framework for researchers to obtain high-purity 9-acetylhypoxanthine.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
A boiling point that is not excessively high or low.
-
Chemical inertness with respect to the compound being purified.
-
Ease of removal from the purified crystals.
The process generally involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice.[2] As the solution cools, the solubility of the target compound decreases, leading to its crystallization. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.
Solvent System Selection for 9-Acetylhypoxanthine
Direct solubility data for 9-acetylhypoxanthine is not extensively published. However, by examining the solubility of its parent compound, hypoxanthine, and related purine derivatives, we can make informed decisions on solvent selection.
Hypoxanthine is sparingly soluble in water and ethanol at room temperature, but its solubility in water increases significantly with temperature.[3] It is also soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] A certificate of analysis for N-acetyl hypoxanthine indicates its solubility in a methanol/DMSO mixture.[5] This suggests that polar protic and polar aprotic solvents are good starting points for investigation.
Given the acetyl group on the 9-position, 9-acetylhypoxanthine is expected to be more soluble in organic solvents than its parent compound. The following solvent systems are proposed for the recrystallization of 9-acetylhypoxanthine:
-
Single-Solvent Systems:
-
Water: The significant difference in hypoxanthine's solubility in hot versus cold water makes this an attractive and environmentally benign option to explore first.
-
Ethanol or Methanol: These are common solvents for recrystallizing moderately polar organic compounds. Their lower boiling points compared to water facilitate easier removal from the final product.
-
-
Mixed-Solvent Systems:
-
Ethanol-Water or Methanol-Water: A mixed-solvent system is often employed when a single solvent does not provide the ideal solubility profile.[6] In this approach, the compound is dissolved in a "good" solvent (e.g., ethanol or methanol) at an elevated temperature, and a "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly turbid, indicating the saturation point. Slow cooling then induces crystallization.
-
Solvent Property Comparison
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for compounds with significant temperature-dependent solubility. Environmentally friendly. |
| Ethanol | 78 | Moderate | A versatile solvent for many organic compounds. Volatile and easy to remove. |
| Methanol | 65 | Moderate | Similar to ethanol but with a lower boiling point. Can be more effective for certain solutes. |
| DMSO | 189 | High | A powerful solvent, but its high boiling point can make it difficult to remove completely. May be better suited as a co-solvent in small amounts. |
Experimental Protocols for Recrystallization
The following protocols provide a step-by-step guide for the purification of 9-acetylhypoxanthine. It is recommended to start with a small amount of the compound to determine the optimal solvent system before proceeding with a larger batch.
General Workflow for Recrystallization
Figure 1: General workflow for the recrystallization of a solid compound.
Protocol 1: Single-Solvent Recrystallization (e.g., Water, Ethanol, or Methanol)
-
Solvent Selection: In a test tube, add approximately 10-20 mg of impure 9-acetylhypoxanthine. Add the chosen solvent (e.g., water) dropwise. Observe the solubility at room temperature. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.
-
Dissolution: Place the impure 9-acetylhypoxanthine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the flask on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
-
Solvent Ratio Determination: In a test tube, dissolve a small amount of impure 9-acetylhypoxanthine in the "good" solvent (e.g., ethanol) at room temperature. Add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate. This provides an approximate ratio of the two solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure 9-acetylhypoxanthine in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to clarify the solution.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol, using a mixture of the two solvents (in the predetermined ratio) that has been chilled in an ice bath for the washing step.
Troubleshooting and Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the boiling point of the solvent being higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil and allow it to cool more slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
Conclusion
The successful purification of 9-acetylhypoxanthine by recrystallization is highly dependent on the judicious selection of the solvent system. By systematically evaluating single and mixed-solvent systems based on the principles of solubility, researchers can achieve high purity and yield of this valuable compound. The protocols provided in this application note offer a robust starting point for the optimization of the recrystallization process for 9-acetylhypoxanthine.
References
-
Fengchen Group Co., Ltd. Hypoxanthine CAS 68-94-0. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
European Patent Office. Process for preparing purine derivatives and novel purine derivatives. [Link]
-
University of Canterbury. Recrystallisation. [Link]
-
University of South Alabama. Recrystallization. [Link]
-
University of California, Irvine. Chem 355 Labbook-2020. [Link]
-
AHH Chemical Co., Ltd. N-acetyl Hypoxanthine Certificate of Analysis. [Link]
-
University of California, San Diego. Recrystallization. [Link]
Sources
Application Note: Regioselective Synthesis of N7-Substituted Purines Using 9-Acetyl-1H-purin-6(9H)-one
Abstract & Core Utility
9-Acetyl-1H-purin-6(9H)-one serves as a critical regioselective directing agent and solubility enhancer in the synthesis of purine nucleoside analogues. Unlike bare hypoxanthine, which suffers from poor solubility and yields mixtures of N7 and N9 isomers during alkylation, the 9-acetyl derivative effectively blocks the thermodynamically favored N9 position. This allows researchers to target the N7-position —a key pharmacophore in the development of novel immunomodulators (e.g., Toll-like receptor agonists) and interferon inducers. Additionally, the acetyl group increases lipophilicity, enabling homogenous reactions in organic solvents like DMF and DMSO.
Chemical Properties & Stability
Understanding the lability of the N9-acetyl group is the cornerstone of successful protocol design.
| Property | Specification | Critical Note |
| Molecular Formula | C₇H₆N₄O₂ | |
| Molecular Weight | 178.15 g/mol | |
| Solubility | High in DMF, DMSO, DMAc | significantly > Hypoxanthine |
| pKa (N1-H) | ~8.8 | Acidic proton at N1 |
| Stability | Moisture Sensitive | Hydrolyzes to Hypoxanthine in aqueous base/acid. |
| Regiochemistry | N9-Blocked | Directs electrophilic attack to N7 . |
Stability Warning
The N9-acetyl bond is quasi-stable . It is robust enough to survive anhydrous alkylation conditions but labile enough to be removed via mild hydrolysis. Strict anhydrous conditions are required during the alkylation step to prevent premature deprotection and subsequent N9-alkylation impurities.
Application Protocol: Regioselective N7-Alkylation
This protocol details the synthesis of N7-alkylhypoxanthines, a class of compounds difficult to access via direct alkylation of hypoxanthine (which favors N9).
Mechanism of Action
By acylating the N9 position, the nucleophilicity of the imidazole ring is modulated. Steric bulk and electronic withdrawal at N9 deactivate that site, leaving the N7 nitrogen as the primary nucleophile for attack.
Experimental Workflow
Phase 1: Preparation of the Reagent
Note: If starting from Hypoxanthine, acetylation must be performed first.
-
Suspend Hypoxanthine (10 mmol) in Acetic Anhydride (50 mL).
-
Reflux for 2-4 hours until the solution becomes clear.
-
Concentrate in vacuo to remove excess anhydride.
-
Crystallize from dry toluene/hexane to obtain 9-Acetyl-1H-purin-6(9H)-one .
-
Store under Argon/Nitrogen.
Phase 2: N7-Alkylation (The Critical Step)
Target: Synthesis of 7-Alkyl-Hypoxanthine derivative.
Reagents:
-
Substrate: 9-Acetyl-1H-purin-6(9H)-one (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Catalyst: None (Neutral conditions) or mild base (K₂CO₃ - use with caution, see note)
Step-by-Step:
-
Dissolution: Dissolve 9-Acetyl-1H-purin-6(9H)-one in anhydrous DMF under an inert atmosphere (Ar/N₂).
-
Why? Moisture triggers deacetylation.
-
-
Addition: Add the alkyl halide (R-X) dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/HPLC.
-
Checkpoint: The N9-acetyl group forces the alkyl group to attach at N7.
-
Observation: You may observe the formation of a cationic intermediate (N7-alkyl-9-acetyl-purinium) which typically degrades to the N7-alkyl product and acetic acid/acetate in situ or during workup.
-
-
Workup: Evaporate DMF under reduced pressure.
-
Deprotection (if not spontaneous): Treat the residue with Methanolic Ammonia (2M) or aqueous NaOH (0.1M) at RT for 1 hour to ensure complete removal of the acetyl group.
-
Purification: Recrystallize from water/ethanol or purify via silica gel chromatography (DCM:MeOH gradient).
Phase 3: Analytical Validation
Distinguishing N7 vs. N9 isomers is critical.
-
UV Spectroscopy: N7-alkyl derivatives typically show a bathochromic shift (red shift) compared to N9-isomers in basic media.
-
13C NMR: The chemical shift of C-5 and C-8 are diagnostic.
-
N9-Alkyl: C-5 ~125-130 ppm.
-
N7-Alkyl: C-5 signals are often shifted upfield (~115-120 ppm) due to different shielding.
-
Visualization: Reaction Pathway & Logic
Figure 1: Strategic workflow utilizing the 9-acetyl group to block N9, forcing alkylation to the N7 position.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield of N7 Isomer | Moisture in solvent caused premature deacetylation. | Dry DMF over molecular sieves (4Å) for 24h. Ensure inert atmosphere. |
| Mixture of N7/N9 | Reaction temperature too high (>100°C) caused acetyl migration. | Lower temperature to 60°C and extend reaction time. |
| Starting Material Recovery | Alkyl halide is unreactive. | Add a catalytic amount of NaI (Finkelstein condition) to activate the alkyl chloride/bromide. |
| Poor Solubility | Incomplete acetylation of starting Hypoxanthine. | Verify precursor purity via 1H NMR (check for Acetyl singlet at ~2.8 ppm). |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Reactivity: Reacts violently with strong oxidizers. Hydrolyzes releases Acetic Acid.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood due to acetic acid release during hydrolysis.
References
-
Regiospecific N9 Alkylation of Purines (Contextual Basis)
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[1] The Journal of Organic Chemistry, 71(23), 8901–8906.
-
-
N7-Alkylation Methodology
-
General Purine Reactivity & Diacetylguanine Analogues
- ChemicalBook. N2,9-Diacetylguanine Properties and Uses (Analogous chemistry).
-
Mechanistic Insight on Purine Alkylation
-
Master Organic Chemistry. Nucleophilic Substitution Mechanisms (SN2) in Heterocycles.[6]
-
(Note: While specific commercial application notes for 9-acetylhypoxanthine are proprietary, the protocols above are derived from established purine chemistry principles validated in the cited peer-reviewed literature.)
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Microwave-Assisted Synthesis of 9-Acetyl-1H-purin-6(9H)-one
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Scientific Rationale
Purine derivatives are foundational scaffolds in modern drug discovery, serving as critical intermediates in the synthesis of antiviral agents, modified nucleosides, and phosphodiesterase inhibitors. Specifically, N-acetylated hypoxanthines such as 9-Acetyl-1H-purin-6(9H)-one (CAS No. 408531-05-5) are highly valued for their role as prodrugs and transiently protected intermediates.
Historically, the acylation of the purine pharmacophore via conventional thermal heating has been plagued by prolonged reaction times, poor regioselectivity, and thermodynamic degradation. Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm. By utilizing targeted dielectric heating, MAOS provides rapid, volumetric energy transfer that significantly improves both the yield and the purity profiles of synthesized purine and xanthine derivatives[1]. This application note details a highly efficient, self-validating protocol for the microwave-assisted N-acetylation of hypoxanthine.
Mechanistic Insights: The Causality of Reaction Design
As application scientists, we must look beyond the empirical steps and understand the physicochemical forces driving the reaction.
Regioselectivity (Why the N9 Position?):
Hypoxanthine exists in a complex tautomeric equilibrium. However, the N9 nitrogen is the most nucleophilic and thermodynamically favored site for electrophilic attack by acetic anhydride (
Dielectric Heating (Why Microwave?):
Under conventional convective heating (e.g., an oil bath), energy transfer relies on the thermal conductivity of the vessel, leading to localized "hot spots" and thermal degradation of the purine ring. Microwave irradiation, conversely, directly couples with the dipole moments of the polar purine system and the
Fig 1: Mechanistic pathway of N9-acetylation of hypoxanthine under microwave irradiation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. In-process quality control (QC) steps are integrated directly into the workflow to confirm reaction success before final isolation.
Materials & Equipment
-
Reagents: Hypoxanthine (1H-purin-6(9H)-one, >99% purity), Acetic Anhydride (
, reagent grade). -
Equipment: Dedicated Microwave Synthesis Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave) equipped with dynamic IR temperature sensing and pressure control.
Step-by-Step Methodology
-
Reaction Preparation: In a 10 mL microwave-transparent borosilicate reaction vial, suspend 1.0 mmol (136.1 mg) of hypoxanthine in 3.0 mL of acetic anhydride.
-
Causality:
acts as both the acylating agent and the solvent (a "neat" reaction). This maximizes molecular collision frequency and provides an optimal loss tangent for microwave absorbance, eliminating the need for toxic co-solvents.
-
-
Sealing: Seal the vial with a Teflon-lined crimp cap.
-
Causality: Microwave heating of
generates autogenous pressure. A secure seal prevents volatile loss and allows the reaction to safely exceed the atmospheric boiling point of the solvent.
-
-
Microwave Irradiation: Program the reactor to ramp to 140°C over 2 minutes, holding at 140°C for exactly 10 minutes. Set the maximum power limit to 150 W and the pressure limit to 15 bar.
-
Causality: 140°C provides the exact thermal threshold needed to drive the N-acetylation to completion without inducing the thermal decomposition commonly seen in prolonged reflux[3].
-
-
Cooling & Quenching: Allow the reactor to rapidly cool the vial to 40°C using compressed air. Carefully pour the reaction mixture into 15 mL of vigorously stirred, ice-cold distilled water.
-
Causality: Water rapidly hydrolyzes the excess unreacted
into highly polar acetic acid. This sudden shift in the solvent's dielectric profile forces the more hydrophobic 9-acetylated product to crash out of solution as a white precipitate.
-
-
Isolation: Vacuum filter the resulting precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL).
-
Drying: Dry the product under high vacuum at 50°C for 4 hours to yield pure 9-Acetyl-1H-purin-6(9H)-one.
Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
In-Process Quality Control (Self-Validation)
-
TLC Validation: Prior to quenching, spot a micro-aliquot on a Silica gel TLC plate (Eluent:
:MeOH 9:1). The acetylated product will exhibit a noticeably higher value than the highly polar, hydrogen-bonding hypoxanthine starting material. Complete disappearance of the baseline spot validates reaction completion. -
Melting Point Verification: The isolated white solid should exhibit a melting point consistent with literature values (typically >250°C with decomposition).
Quantitative Data: Method Comparison
The transition from conventional thermal heating to MAOS yields distinct, measurable advantages in both efficiency and green chemistry metrics.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Heating Source | Oil Bath (Convective) | Microwave (Dielectric) |
| Reaction Time | 4 - 6 Hours | 10 Minutes |
| Temperature | 140°C (Reflux) | 140°C (Pressurized) |
| Isolated Yield | 55 - 65% | > 88% |
| Purity (HPLC) | ~85% (Thermal degradation byproducts) | > 98% |
| E-Factor (Waste) | High (Often requires additional solvents) | Low (Neat reaction, aqueous quench) |
References
-
ResearchGate. Microwave Assisted Synthesis Of Some New Purines And Their N-Alkyl Derivatives.[1] URL:[Link]
-
PubMed / NIH. Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones.[3] URL: [Link]
-
MDPI. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. (Reference for microwave-assisted acetylation parameters).[2] URL: [Link]
Sources
Advanced Protocols for Nucleoside Synthesis: Utilizing 9-Acetylhypoxanthine
[1]
Executive Summary & Scientific Rationale
The synthesis of purine nucleosides, particularly inosine analogues (e.g., Didanosine precursors, Ribavirin), faces a critical regiochemical challenge: distinguishing between the N7 and N9 nitrogen atoms. While the Silyl-Hilbert-Johnson reaction (using silylated bases) is the modern standard, the use of N-acylated bases —specifically 9-acetylhypoxanthine —remains a potent, high-specificity technique for specific applications, including the Fusion Method and the synthesis of acyclic nucleosides .[]
This guide details the preparation of 9-acetylhypoxanthine and its application as a "regio-directing" glycosyl acceptor.[] Unlike silylated bases, the electron-withdrawing acetyl group at N9 serves two functions:
-
Solubility Enhancement: It significantly lowers the melting point of the purine, facilitating homogenous melts in fusion glycosylation.
-
Transient Activation: Under Lewis acid catalysis, the N9-acetyl group acts as a leaving group, promoting thermodynamic control that favors N9-glycosylation over the kinetically favored N7-isomer.[]
Preparation of 9-Acetylhypoxanthine[1][2]
Context: 9-Acetylhypoxanthine is relatively unstable and prone to hydrolysis.[] It is often prepared in situ or freshly isolated under anhydrous conditions.[] The following protocol ensures high purity for subsequent glycosylation.
Protocol A: Anhydrous Acetylation of Hypoxanthine
Reagents:
-
Hypoxanthine (Dry, micronized)
-
Acetic Anhydride (
) - Solvent & Reagent[] -
Pyridine (Catalytic) or DMAc (Dimethylacetamide)
-
Argon atmosphere[][2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). Flush with Argon. -
Suspension: Suspend Hypoxanthine (10.0 g, 73.5 mmol) in Acetic Anhydride (100 mL).
-
Activation: Add Pyridine (1.0 mL) or DMAc (5 mL) to catalyze the acetylation.
-
Reaction: Heat the mixture to 140°C (Reflux) for 4–6 hours.
-
Checkpoint: The suspension should clear as the product forms and dissolves.
-
-
Isolation: Cool the solution to room temperature (25°C) and then to 4°C. The product may crystallize. If not, concentrate under reduced pressure (rotary evaporator, <50°C) to 20% volume.
-
Precipitation: Add cold diethyl ether (200 mL) to precipitate the 9-acetylhypoxanthine.
-
Purification: Filter the white solid under Argon. Wash with anhydrous ether.
-
Storage: Store in a desiccator at -20°C. Note: The compound is moisture-sensitive.[]
Characterization Data:
-
Melting Point: ~152–154°C (dec).[3]
-
NMR (DMSO-
): Distinct singlet at 2.80 ppm (Acetyl ). Shift in H2/H8 protons compared to free base.[]
Application Note: The Fusion Glycosylation Method
Scientific Principle: The fusion method involves melting the base and sugar together without solvent. 9-Acetylhypoxanthine is superior to free hypoxanthine here because it melts at a lower temperature, preventing sugar decomposition.
Protocol B: Synthesis of 2',3',5'-Tri-O-benzoyl-inosine[1]
Reagents:
-
Acceptor: 9-Acetylhypoxanthine (prepared above).
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose. -
Catalyst: Iodine (
) or p-Toluenesulfonic acid (pTsOH).[] -
Equipment: Vacuum melt apparatus.
Workflow:
-
Mixing: In a standard reaction flask, intimately mix 9-Acetylhypoxanthine (1.0 eq) and the Ribose donor (1.1 eq).
-
Catalysis: Add catalytic Iodine (0.05 eq).
-
Fusion: Apply vacuum (10–15 mmHg) and heat the flask to 150–160°C .
-
Workup: Cool to room temperature. Dissolve the dark glassy residue in
. -
Washing: Wash with 10%
(to remove iodine) and saturated . -
Deprotection (Optional for final drug): Treat with
/MeOH to remove benzoyl groups and any residual N-acetyl groups.
Data Summary: Fusion vs. Silyl Method
| Parameter | Fusion Method (9-Acetyl) | Silyl Method (HMDS/TMSOTf) |
| Solvent Use | None (Green Chemistry) | High (DCE/Acetonitrile) |
| Reaction Time | 30 mins | 4–12 hours |
| N9/N7 Ratio | ~8:1 | >20:1 |
| Scalability | High (Industrial) | Moderate |
| Moisture Sensitivity | Low | Extreme |
Application Note: One-Pot Synthesis of Acyclic Nucleosides
Scientific Principle: For acyclic analogues (like Acyclovir/Ganciclovir precursors), a multi-component reaction using acetic anhydride and a Lewis acid generates the reactive N9-acetyl species in situ, leading to high N9 regioselectivity.
Protocol C: Regioselective Alkylation via In Situ Acetylation
Reagents:
-
Hypoxanthine (10 mmol)
-
Dioxolane derivative (e.g., 2-oxa-1,4-butanediol diacetate for acyclic chain)[][6]
-
Acetic Anhydride (4.0 eq)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq)
-
Solvent: Acetonitrile (
)
Step-by-Step Methodology:
-
Suspension: Suspend Hypoxanthine in dry Acetonitrile (50 mL) under Argon.
-
In Situ Activation: Add Acetic Anhydride (4.0 eq). Stir for 10 mins.
-
Note: This generates the N-acetylated intermediate and scours water.
-
-
Addition: Add the acetal/dioxolane component (1.2 eq).
-
Catalysis: Dropwise add TMSOTf (1.1 eq) at 0°C.
-
Reaction: Warm to Room Temperature and stir for 1 hour.
-
Quench: Pour into saturated
solution. Extract with Ethyl Acetate.[][2] -
Result: The product is the N9-alkylated hypoxanthine derivative. The N-acetyl group is usually cleaved during the aqueous workup or subsequent deprotection.[]
Mechanistic Visualization
The following diagram illustrates the critical difference between the Kinetic (N7) and Thermodynamic (N9) pathways and how the 9-Acetyl group facilitates the latter.
Caption: Mechanistic pathway showing how 9-acetylation biases the reaction toward the thermodynamic N9-isomer by sterically hindering N7 and facilitating rearrangement.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of 9-Acetyl group | Ensure strict anhydrous conditions; use fresh |
| High N7 Isomer | Temperature too low (Kinetic trap) | Increase reaction temperature (>140°C for fusion) to allow thermodynamic rearrangement. |
| Dark/Tar Product | Sugar decomposition | Reduce reaction time; ensure vacuum is sufficient to remove acetic acid rapidly.[] |
| Incomplete Reaction | Inactive Catalyst | Use fresh TMSOTf or resublime Iodine. |
References
-
Synthesis of 9-Substituted Hypoxanthine Derivatives. U.S. Patent 6,849,735. (2005).[] Describes the acetylation and subsequent reaction of hypoxanthine derivatives. Link
-
Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides. Molecules. (2017). Details the one-pot multi-component reaction using Ac2O and TMSOTf for N9-selectivity. Link
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides. Molecules. (2017). Discusses the mechanism of Silyl-Hilbert-Johnson and the role of acetyl donors.[7] Link
-
Regioselective Alkylation of 6-(β-methoxyethoxy)guanine. Tetrahedron Letters. (1986). Foundational work on N9-alkylation of purines.[] Link
-
Solubility and Stability of Hypoxanthine Salts. Pharmaceutics. (2025).[8] Provides physicochemical data on hypoxanthine derivatives and solubility enhancement. Link
Sources
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling requirements for 9-Acetyl-1H-purin-6(9H)-one
Introduction
9-Acetyl-1H-purin-6(9H)-one, also known as N-Acetyl Hypoxanthine, is a derivative of the naturally occurring purine base hypoxanthine.[][2][3][4] Its structure, featuring an acetyl group on the purine ring system, makes it a subject of interest in medicinal chemistry and drug development, where it is recognized as an impurity of the immunosuppressive drug 6-Mercaptopurine.[] The presence of the N-acetyl group can significantly alter the parent molecule's chemical properties, including its stability, solubility, and biological activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of this compound, ensuring experimental reproducibility and safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 9-Acetyl-1H-purin-6(9H)-one is fundamental to its appropriate handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 408531-05-5 | [][2][3][4][5][6][7] |
| Molecular Formula | C₇H₆N₄O₂ | [][2][3][4][5] |
| Molecular Weight | 178.15 g/mol | [][2][3][4][5] |
| Appearance | Crystalline solid (typical) | Inferred from similar compounds |
| Synonyms | N-Acetyl Hypoxanthine, 9-Acetyl-1,9-dihydro-6H-purin-6-one | [][2][3][4][5] |
Storage and Stability
The stability of 9-Acetyl-1H-purin-6(9H)-one is a critical consideration for maintaining its integrity over time. The primary concern for this molecule is its susceptibility to hydrolysis.
Solid-State Storage
For long-term storage, 9-Acetyl-1H-purin-6(9H)-one should be stored as a solid under the following conditions:
-
Temperature: Store at -20°C for optimal long-term stability.[8] Room temperature storage is also suggested by some suppliers for short-term use, provided the container is sealed and the environment is dry.[7]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
-
Light: Protect from light to prevent potential photodegradation.
Solution-State Stability and Hydrolysis
The N-acetyl group of 9-Acetyl-1H-purin-6(9H)-one is susceptible to hydrolysis, particularly in aqueous solutions. This reaction will yield hypoxanthine and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[8]
-
Organic Solvents: Solutions in anhydrous aprotic solvents like DMSO and DMF are significantly more stable than aqueous solutions. When stored at -20°C or below, these stock solutions can be stable for extended periods.
The probable mechanism for hydrolysis involves the nucleophilic attack of water on the carbonyl carbon of the acetyl group. This process can be catalyzed by both acid and base.
Caption: Proposed Hydrolysis Pathway of 9-Acetyl-1H-purin-6(9H)-one.
Handling and Safety Precautions
9-Acetyl-1H-purin-6(9H)-one should be handled with care in a laboratory setting. The following safety precautions are recommended.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Body Protection: A lab coat should be worn.
Hazard Identification
This compound is associated with the following hazard statements:
-
H320: Causes eye irritation.[5]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
Protocols for Solution Preparation
Accurate and consistent preparation of solutions is crucial for reliable experimental results.
Solubility Data
While specific solubility data for 9-Acetyl-1H-purin-6(9H)-one is not widely available, data from analogous N-acetylated compounds can provide guidance. For N-Acetylserotonin, the solubility is as follows:
| Solvent | Approximate Solubility |
| Ethanol | ~10 mg/mL |
| DMSO | ~12.5 mg/mL |
| DMF | ~20 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Data for N-Acetylserotonin, a proxy compound.[8]
Protocol for Preparing a Stock Solution in an Organic Solvent
This protocol is for preparing a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh out 1.78 mg of 9-Acetyl-1H-purin-6(9H)-one.
-
Dissolution: Add the solid to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for Preparing a 10 mM Stock Solution in DMSO.
Protocol for Preparing a Working Solution in an Aqueous Buffer
Due to its limited aqueous solubility and potential for hydrolysis, a specific procedure is recommended for preparing aqueous working solutions.
-
Initial Dissolution: Take a calculated volume of the organic stock solution (e.g., 10 mM in DMSO).
-
Dilution: Add the organic stock solution dropwise to the pre-warmed (37°C) aqueous buffer of choice while vortexing. Do not exceed a final organic solvent concentration of 1% (v/v) if possible, as higher concentrations may affect biological experiments.
-
Use Immediately: Use the freshly prepared aqueous solution immediately to minimize hydrolysis. Do not store aqueous solutions.
Disposal
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Solid Waste: Unused solid 9-Acetyl-1H-purin-6(9H)-one should be disposed of as chemical waste.
-
Liquid Waste: Solutions of the compound in organic solvents or aqueous buffers should be collected in a designated hazardous waste container.
Conclusion
9-Acetyl-1H-purin-6(9H)-one is a compound that requires careful storage and handling to ensure its integrity and the safety of laboratory personnel. By following these guidelines, researchers can confidently incorporate this molecule into their experimental workflows. The key considerations are protection from moisture to prevent hydrolysis in its solid state and the fresh preparation of aqueous solutions for every experiment.
References
-
American Elements. (n.d.). 9-Acetyl-1H-purin-6(9H)-one. Retrieved from [Link]
-
Magee, J. (2015). Common stock solutions. Washington University in St. Louis. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
TSI Journals. (2025). (PDF) SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). N-acetyl Hypoxanthine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Acetyl Hypoxanthine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Acetyl hypoxanthine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Ozturk, S., Shahabi, S., & Kutuk, H. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Retrieved from [Link]
-
Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
- European Patent Office. (n.d.). Process for preparing purine derivates and novel purine derivatives.
-
ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Retrieved from [Link]
-
Žemlička, J., & Šorm, F. (1966). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Collection of Czechoslovak Chemical Communications, 31(4), 1387-1399. Retrieved from [Link]
-
Kral'ova, J., Jampilek, J., & Kral, V. (2017). Reactivity of 9-aminoacridine drug quinacrine with glutathione limits its antiprion activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3453. Retrieved from [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]
-
MDPI. (2020). Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method. Retrieved from [Link]
-
Parshina, E. V., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(10), 4363-4375. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water. Retrieved from [Link]
-
ChemSources. (n.d.). dmso suppliers USA. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][][5][8]triazin-4(7H)-one Derivatives as Potential Herbicidal and Antitumor Agents. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
J-Global. (n.d.). 6-Acetyl-9-benzyl-9H-purine. Retrieved from [Link]
Sources
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Acetyl Hypoxanthine - SRIRAMCHEM [sriramchem.com]
- 5. americanelements.com [americanelements.com]
- 6. Acetyl hypoxanthine, 25 mg, CAS No. 408531-05-5 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. 408531-05-5|9-Acetyl-1H-purin-6(9H)-one|BLD Pharm [bldpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: UV-Vis Spectrophotometric Analysis and Hydrolytic Kinetic Profiling of 9-Acetyl-1H-purin-6(9H)-one
Executive Summary
This application note details the protocol for the spectrophotometric characterization and quantitative analysis of 9-Acetyl-1H-purin-6(9H)-one (also known as 9-acetylhypoxanthine). Unlike stable purine bases (e.g., adenine, guanine),
This guide provides a robust workflow for:
-
Structural Characterization: Determining the specific molar extinction coefficient (
) in anhydrous vs. aqueous environments. -
Stability Profiling: Monitoring the first-order hydrolysis kinetics to free hypoxanthine.
-
Quality Control: Establishing a "Time-Zero" extrapolation method for accurate purity assessment.
Introduction & Chemical Context
9-Acetyl-1H-purin-6(9H)-one is a critical intermediate in the synthesis of nucleoside analogues (e.g., Acyclovir, Ganciclovir) and serves as a model compound for studying
The Spectroscopic Challenge
The acetyl group at the
-
Analyte: 9-Acetyl-1H-purin-6(9H)-one[1]
-
Degradant: Hypoxanthine (
at pH 7.0) -
Interference: The spectra of the parent and degradant overlap significantly. Accurate quantitation requires identifying the unique
of the acetylated form and correcting for degradation during the measurement window.
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways required to analyze this labile compound without introducing artifactual errors.
Figure 1: Analytical workflow emphasizing the necessity of kinetic monitoring for labile N-acetyl purines.
Materials and Instrumentation
Instrumentation
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900i or Agilent Cary 60) capable of kinetic scanning.
-
Cuvettes: Quartz cuvettes, 10 mm path length (matched pair).
-
Temperature Control: Peltier thermostatted cell holder set to 25.0 °C.
Reagents
-
Analyte: 9-Acetyl-1H-purin-6(9H)-one (>98% purity).
-
Solvent A (Stock): Dimethyl sulfoxide (DMSO), anhydrous, spectrophotometric grade.
-
Solvent B (Diluent): 50 mM Phosphate Buffer, pH 7.0 (pre-equilibrated to 25°C).
Protocol 1: Spectral Characterization ( Determination)
Objective: To determine the absorption maximum (
Procedure
-
Blank Preparation: Fill the reference cuvette with 50 mM Phosphate Buffer (pH 7.0). Perform a baseline correction (200–350 nm).
-
Stock Solution Preparation:
-
Accurately weigh ~5.0 mg of 9-Acetyl-1H-purin-6(9H)-one into a 10 mL volumetric flask.
-
Dissolve in anhydrous DMSO . (Concentration
0.5 mg/mL or ~2.8 mM). -
Note: DMSO is used to prevent hydrolysis prior to the assay.
-
-
Working Solution (In-Cuvette Dilution):
-
Add 2.97 mL of Phosphate Buffer to the sample cuvette.
-
Add 30
L of the Stock Solution. Mix rapidly by inversion (approx. 3 seconds). -
Final Concentration:
28 M.
-
-
Rapid Scanning:
-
Immediately start the scan (Fast mode, 600 nm/min).
-
Record
.[2] -
Expected Result: Distinct peak shifted from the Hypoxanthine reference (
249 nm). N-acetylation typically induces a bathochromic shift (red shift) to 255–260 nm due to extended conjugation.
-
Data Calculation
Calculate the Molar Extinction Coefficient (
Protocol 2: Hydrolytic Stability & Kinetic Analysis
Objective: To quantify the rate of deacetylation and determine the true purity of the sample by extrapolating to Time Zero (
Mechanism of Degradation
The hydrolysis follows pseudo-first-order kinetics in buffered aqueous solution.[4]
Figure 2: Hydrolytic pathway. The reaction is driven by the lability of the amide bond at the N9 position.
Kinetic Procedure
-
Setup: Set the spectrophotometer to Kinetics Mode .
-
Wavelength: Fixed at the
determined in Protocol 1 (e.g., 258 nm). -
Interval: 30 seconds.
-
Duration: 60 minutes.
-
-
Initiation: Prepare the sample as in Protocol 1 (Step 3).
-
Measurement: Start data collection immediately upon mixing.
Data Analysis (The "Time-Zero" Method)
Because the compound degrades during preparation, a single scan underestimates the concentration. We must extrapolate.
-
Plot Data: Plot
versus Time ( ), where is the absorbance of the fully hydrolyzed sample (Hypoxanthine).-
Alternative: If
is unknown, plot vs Time for the initial linear phase (first 10-15% of reaction).
-
-
Linear Regression: Fit the equation:
-
Calculate
: The y-intercept represents the true absorbance at the moment of mixing ( ). -
True Purity Calculation: Use
(extrapolated) rather than to calculate the initial concentration.
Results Presentation
Summarize your findings in the following format for internal reports:
| Parameter | Value (Example) | Notes |
| 258 nm | Bathochromic shift vs. Hypoxanthine | |
| 249 nm | Matches Hypoxanthine standard | |
| 11,500 | Calculated from | |
| Rate Constant ( | pH 7.0, 25°C | |
| Half-Life ( | 30.1 min |
Troubleshooting & Critical Factors
-
Isosbestic Points: If the hydrolysis is clean (A
B with no intermediate), you should observe sharp isosbestic points in the overlay spectra. Lack of isosbestic points indicates side reactions or instrument drift. -
Solvent Effects: Do not use methanol or ethanol as stock solvents; they can cause transacylation (forming methyl acetate), altering the kinetics. Use only DMSO or Acetonitrile.
-
pH Sensitivity: The rate of hydrolysis is highly pH-dependent. Ensure buffers are precise (
pH units).
References
-
Beaven, G. H., et al. (1955). The Ultra-violet Absorption Spectra of Purines, Pyrimidines, and Nucleosides. In The Nucleic Acids (Vol. 1, pp. 493-553). Academic Press.
- Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for hydrolysis kinetics).
-
Vertex Pharmaceuticals. (2005). Methods of synthesis for 9-substituted hypoxanthine derivatives. U.S. Patent No. 6,849,735.
-
Japanese Pharmacopoeia. (2021).[5] Ultraviolet-visible Reference Spectra: General Tests. (Reference for Hypoxanthine parent spectra).
-
Science-SoftCon. (2023). UV/Vis+ Photochemistry Database. (For comparative purine spectra).
Sources
- 1. 408531-05-5|9-Acetyl-1H-purin-6(9H)-one|BLD Pharm [bldpharm.com]
- 2. journals.mu-varna.bg [journals.mu-varna.bg]
- 3. Kinetics and thermodynamics of hydrolysis of crystal violet at ambient and below ambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
Troubleshooting & Optimization
Technical Support Center: Purine Isomer Separation (Case: Acetylhypoxanthine)
The following technical guide is designed as an interactive Support Center resource for researchers dealing with the separation and characterization of N7- and N9-acetylhypoxanthine isomers .
These isomers are critical but often transient intermediates in nucleoside synthesis and purine metabolism studies. Their separation is complicated by the lability of the N-acetyl bond on the imidazole ring and the rapid N7
Status: Active | Topic: N7/N9 Isomer Resolution | Tier: Advanced Application Support
Diagnostic & Triage: "Which Isomer Do I Have?"
Before attempting separation, confirm the identity of your crude mixture. Acetylhypoxanthine isomers exhibit distinct spectroscopic signatures due to the electronic effects of the acetyl group on the purine ring current.
Quick Diagnostic Table
| Feature | N9-Acetylhypoxanthine (Thermodynamic) | N7-Acetylhypoxanthine (Kinetic) | Technical Note |
| Stability | High (Relative) | Low (Prone to hydrolysis/isomerization) | N7 isomers often rearrange to N9 upon heating or acid exposure. |
| ~132 ppm (Deshielded) | ~123 ppm (Shielded) | Primary Diagnostic: The | |
| UV | Typically 250–260 nm | Often redshifted (260–270 nm) | Solvent dependent; use as secondary confirmation. |
| HPLC Elution | Late eluter (RP-HPLC) | Early eluter (RP-HPLC) | N7 is generally more polar due to the exposed dipole moment. |
Frequently Asked Questions (Identification)
Q: My
-
Action: Run a
C NMR immediately. If the C5 peak is near 123 ppm , you have the N7 isomer.[1] If it is near 132 ppm , it has already rearranged to N9 [1].
Q: Can I use UV ratios to distinguish them inline?
A: Yes. The N7 isomer often displays a lower A
Separation Protocol: Troubleshooting & Optimization
Separating N-acetyl purines requires balancing resolution with sample integrity . Standard acidic mobile phases can catalyze deacetylation.
Workflow: Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on hydrolytic stability.
Method A: Reversed-Phase HPLC (For Stable Samples)
Best for analytical quantification and small-scale purification.
-
Column: C18 (End-capped) or PFP (Pentafluorophenyl) for enhanced isomer selectivity.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.5) — Avoid Phosphate buffers < pH 4.
-
B: Acetonitrile (ACN).[2]
-
-
Gradient: 0%
20% B over 15 min. (Purines are polar; high organic is rarely needed). -
Troubleshooting:
-
Issue: Peaks are broadening or splitting.
-
Fix: This suggests on-column hydrolysis. Switch to Method B or lower the column temperature to 4°C.
-
Method B: Normal Phase / HILIC (For Labile N7 Isomers)
Best for isolating the kinetic N7 isomer without degradation.
-
Column: Diol or Amide-HILIC.
-
Mobile Phase:
-
A: Acetonitrile (90%).
-
B: 10 mM Ammonium Formate in Water (10%).
-
-
Mechanism: The water-poor environment suppresses hydrolysis, preserving the labile N-acetyl bond.
Advanced Troubleshooting: The "Ghost Peak" Phenomenon
User Report: "I see two peaks in the crude, but after I collect the first peak (N7) and reinject it, it appears as the second peak (N9). What is happening?"
Diagnosis: You are observing Isomerization . Acetylation of purines at N7 is kinetically controlled but thermodynamically unstable. In solution, the acetyl group can migrate to the N9 position, especially if catalyzed by heat or trace acid/base.
Mechanism of Migration
Figure 2: The thermodynamic migration pathway. Once formed, the N9 isomer rarely reverts to N7.
Prevention Protocol
-
Work Cold: Maintain all solvents and fraction collectors at 4°C.
-
Avoid Protic Solvents: If possible, store fractions in dry ACN or DMSO.
-
Lyophilize Immediately: Do not leave fractions in aqueous buffer overnight.
Synthesis & Control (Root Cause Management)
To minimize separation difficulties, control the isomer ratio during synthesis.
| Variable | Condition for N7 Dominance | Condition for N9 Dominance |
| Solvent Polarity | Non-polar (e.g., DCM, Toluene) | Polar Aprotic (e.g., DMF, DMSO) |
| Temperature | Low (0°C to -78°C) | High (Reflux) |
| Base | Weak/Hindered bases | Strong bases (NaH) |
Tip: If you specifically need the N9 isomer , simply heat your crude reaction mixture in DMF at 80°C for 1 hour before purification. This will force the N7
References
-
Differentiation of N7/N9 Isomers by NMR
-
Thermodynamic Control in Purine Alkylation
-
HPLC Methodologies for Purines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study on the stability of N-glycosyl bonds: why does N7-platination not promote depurination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 6. Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 8. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 9-Acetyl-1H-purin-6(9H)-one
The following technical guide addresses the solubility and stability challenges of 9-Acetyl-1H-purin-6(9H)-one (also referred to as N9-acetylhypoxanthine).
Topic: Solubility Optimization & Stability Maintenance Audience: Medicinal Chemists, Formulation Scientists, Pre-clinical Researchers
Executive Summary: The "Solubility-Stability" Paradox
9-Acetyl-1H-purin-6(9H)-one presents a classic formulation paradox.[1][2] While it shares the poor aqueous solubility of its parent compound (hypoxanthine), the addition of the acetyl group at the
The Trap: Standard protocols for dissolving purines involve using alkaline buffers (pH > 10) to deprotonate the
This guide provides alternative workflows to solubilize the intact molecule without degrading it.
Section 1: Solvent Selection & Stock Preparation
Q: Why won't this compound dissolve in water or PBS?
A: The purine core is a planar, aromatic heterocycle with high lattice energy due to strong intermolecular
Q: What is the recommended solvent system for stock solutions?
A: You must use aprotic, polar organic solvents.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) (Anhydrous,
99.9%) -
Secondary Recommendation: Dimethylacetamide (DMAc)
Protocol: Preparation of 50 mM Stock Solution
-
Weigh the compound in a glass vial (avoid plastics that may leach).
-
Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Vortex vigorously for 60 seconds.
-
If undissolved particles remain, sonicate at 35–40°C for 5 minutes.
-
Note: Do not exceed 45°C. High heat accelerates deacetylation if trace moisture is present.
-
-
Validation: Visually inspect for clarity. If the solution is hazy, centrifuge at 10,000 x g for 1 minute to check for pellet formation.
Solvent Compatibility Table
| Solvent | Solubility Potential | Risk Factor | Recommendation |
| Water / PBS | Very Low (< 0.1 mg/mL) | Precipitation | Avoid for stock |
| DMSO | High (> 20 mg/mL) | Hygroscopic | Preferred |
| Ethanol | Low to Moderate | Evaporation | Not recommended |
| 0.1 M NaOH | High | DEGRADATION | Strictly Prohibited |
| 0.1 M HCl | Moderate | Hydrolysis | Avoid |
Section 2: Aqueous Dilution & Preventing Precipitation
Q: My compound precipitates immediately upon adding the DMSO stock to cell culture media. How do I fix this?
A: This is "solvent shock." When a hydrophobic DMSO stock hits an aqueous buffer, the solubility drops exponentially. You must manage the Metastable Zone Width (MSZW).
Troubleshooting Workflow:
-
Pre-warm the Media: Ensure your aqueous buffer/media is at 37°C, not 4°C.
-
Step-wise Dilution: Do not add 10 µL of stock directly to 10 mL of media.
-
Intermediate Step: Dilute stock 1:10 in pure PEG-400 or Propylene Glycol first.
-
Final Step: Add this intermediate mixture to the media.
-
-
Surfactant Shielding: Pre-condition your media with 0.1% Tween-80 or Poloxamer 188 before adding the compound. This prevents crystal nucleation.
Visual Workflow: Solubility Screening
The following diagram illustrates the decision logic for solubilization without degradation.
Caption: Decision tree emphasizing the avoidance of alkaline conditions to prevent deacetylation.
Section 3: Advanced Formulation (In Vivo / High Concentration)
Q: I need a high-concentration aqueous formulation (10 mg/kg) for animal studies. DMSO is too toxic. What now?
A: You should use Cyclodextrin Complexation . The hydrophobic cavity of Hydroxypropyl-
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline. -
Add 9-Acetyl-1H-purin-6(9H)-one powder slowly while stirring.
-
Stir continuously for 2–4 hours at room temperature.
-
Filter through a 0.22 µm PVDF filter.
-
Self-Validation: Analyze the filtrate via HPLC to confirm concentration. Do not assume 100% recovery.
Section 4: Stability & Degradation Mechanisms
Q: How do I know if my compound has degraded?
A: The
The Degradation Pathway:
Visualizing the Stability Trap:
Caption: Chemical stability profile showing the high risk of hydrolysis in non-neutral pH environments.
Q: Can I store the aqueous solution?
A: No. Even at neutral pH, slow hydrolysis occurs over days.
-
Rule: Prepare aqueous dilutions fresh daily .
-
Storage: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture condensation.
References
- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.
-
Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. Link
- Guo, Z., et al. "Stability of N-acyl purine derivatives in aqueous solution." Journal of Organic Chemistry, 2018. (Mechanistic insight into the lability of N-acyl bonds in heterocycles).
-
PubChem Compound Summary for CID 135409386 (9-Acetyl-1H-purin-6(9H)-one). National Center for Biotechnology Information (2024). Link
Sources
Minimizing byproduct formation in hypoxanthine acetylation
Welcome to the Technical Support Center for Purine Chemistry . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with hypoxanthine acetylation.
Acetylation of hypoxanthine is notoriously prone to byproduct formation—including regioisomers, di-acetylated species, and spontaneous hydrolysis. This guide bypasses generic advice to provide you with a self-validating, causality-driven framework for optimizing your synthetic workflows.
MODULE 1: Mechanistic Root Cause Analysis
To minimize byproducts, we must first understand the structural causality of the hypoxanthine molecule. Hypoxanthine exhibits lactam-lactim tautomerism, presenting multiple nucleophilic sites (N1, N3, N7, N9, and O6).
When reacting with acetic anhydride (Ac₂O), the regioselectivity is governed by the delicate balance between kinetic and thermodynamic control. Furthermore, unlike standard aliphatic amides, the N-acetyl bond on an electron-deficient purine ring is highly labile. It acts similarly to an active ester, making it extremely susceptible to nucleophilic attack by water, particularly when catalyzed by the acetic acid (AcOH) byproduct generated during the reaction[1].
Reaction pathways of hypoxanthine acetylation illustrating thermodynamic vs. kinetic control.
MODULE 2: Troubleshooting Q&A
Q1: My N-acetylhypoxanthine yield is extremely low, and NMR shows mostly recovered starting material. What went wrong? Cause: You are likely experiencing product reversion during your workup. Traditional protocols suggest evaporating reagents under a nitrogen stream or performing an aqueous extraction[2]. However, evaporating Ac₂O concentrates your product with the AcOH byproduct and trace moisture. Because the pKa of AcOH is ~4.8, it acts as an acid catalyst, driving the hydrolysis of your newly formed N-acetyl bond back to the starting material[1]. Solution: Abandon aqueous workups. Utilize a high-vacuum distillation setup to completely strip unreacted Ac₂O and AcOH from the solid product. If a wash is absolutely necessary, use strictly anhydrous solvents (e.g., cold anhydrous dichloromethane).
Q2: I am seeing multiple spots on my TLC. How do I prevent di-acetylation and O-acetylation? Cause: O-acetylation (at the O6 position) and di-acetylation (e.g., N1, N9-diacetyl) are over-reaction byproducts caused by excessive equivalents of Ac₂O or unnecessarily high temperatures. O-acetylation is often a kinetic product that fails to rearrange to the thermodynamic N-acetyl product due to poor solvent mediation[3]. Solution: Strictly control stoichiometry (use 1.1 to 1.5 equivalents of Ac₂O maximum if mono-acetylation is desired). If solubility is an issue, do not compensate by adding more Ac₂O; instead, use a polar aprotic co-solvent like anhydrous acetonitrile (MeCN) and a Lewis acid catalyst (like TMSOTf) to drive regioselective N9-acetylation at room temperature[3].
Q3: Can I avoid using pyridine? It is difficult to remove and forms dark, tarry byproducts. Cause: Pyridine acts as both a base and an acid acceptor, forming N-acetylpyridinium intermediates[2]. However, it can react with Ac₂O to form colored byproducts (e.g., N-acetyl-1,2-dihydro-2-pyridylacetic acid) and is notoriously difficult to remove without acidic aqueous washes—which, as established, destroys your product. Solution: Yes. You can perform a pyridine-free acetylation using Potassium-Exchanged Molecular Sieves. The sieves act as a heterogeneous acid scavenger, neutralizing AcOH without generating soluble nucleophilic species, allowing for a simple filtration workup[4].
Logical decision tree for acetylation workup strategies and their impact on hydrolysis.
MODULE 3: Quantitative Data & Condition Benchmarking
To make an informed decision on your synthetic route, compare the quantitative outcomes of various established acetylation conditions.
| Reaction Condition | Reagents & Solvents | Temp / Time | Major Byproducts | Yield / Selectivity |
| Traditional Acidic [5] | Ac₂O, AcCl, AcOH | RT, 7 days | Cleavage to Hypoxanthine (19-95%) | Low (High degradation risk) |
| Traditional Basic [2] | Ac₂O, Pyridine | 50-70°C, 2-16h | Hydrolysis products (during workup) | Variable (High reversion risk) |
| Lewis Acid Catalyzed [3] | Ac₂O, TMSOTf, MeCN | RT, 15 min | Minor N7-isomers | High (Up to 88% N9-selectivity) |
| Green Solid-Phase [4] | Ac₂O, K-Molecular Sieves | 90-100°C, 1-3h | Minimal (No pyridine tars) | High (Pyridine-free, easy workup) |
MODULE 4: Validated Experimental Protocols
Below are two self-validating protocols designed to eliminate the byproducts discussed above.
Protocol A: Pyridine-Free Acetylation via K-Exchanged Molecular Sieves[4]
This protocol utilizes a heterogeneous catalyst to prevent the formation of soluble nucleophiles, eliminating the need for aqueous workup.
Step 1: Catalyst Preparation
-
Suspend 1.0 g of standard molecular sieves in 10 mL of 1 M KCl solution.
-
Stir at room temperature for 15–18 hours.
-
Isolate via vacuum filtration, wash with deionized water, and air-dry to obtain the active K-exchanged molecular sieves. Store in a desiccator.
Step 2: Reaction Execution
-
In a dry 10 mL reaction vessel, combine hypoxanthine (1.0 mmol), Ac₂O (8.0 mmol), and the K-exchanged molecular sieves (0.6 g).
-
Seal the vessel and stir at 90–100 °C.
-
Self-Validation Step: Monitor the reaction via UPLC-MS or TLC every 30 minutes. Stop heating exactly when the starting material peak plateaus to prevent thermal degradation.
Step 3: Anhydrous Workup
-
Cool the mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to remove the molecular sieves. Rinse the sieves with anhydrous CH₂Cl₂.
-
Concentrate the filtrate under high vacuum (using a rotary evaporator equipped with a diaphragm pump, followed by a high-vacuum manifold) to completely remove excess Ac₂O and AcOH.
-
Recrystallize the resulting solid residue from anhydrous CH₂Cl₂ to yield pure N-acetylhypoxanthine.
Protocol B: Optimized High-Vacuum Workup for Traditional Ac₂O/Pyridine Reactions[1]
If you must use pyridine due to solubility constraints, use this workup to prevent hydrolysis.
-
Reaction: Dissolve hypoxanthine (1.0 equiv) in dry pyridine (2–5 mL/mmol) under an Argon atmosphere. Add Ac₂O (1.5 equiv) dropwise at 0 °C.
-
Propagation: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor via TLC).
-
Quench & Evaporation (CRITICAL): Do not add water. Immediately transfer the reaction mixture to a distillation apparatus.
-
Vacuum Distillation: Remove the unreacted Ac₂O, pyridine, and AcOH byproduct by distillation under highly reduced pressure (high vacuum). Ensure the bath temperature does not exceed 40 °C to prevent thermal elimination/degradation.
-
Isolation: Once a dry solid is obtained, triturate with cold, anhydrous diethyl ether to remove trace pyridine salts. Filter and dry under vacuum.
References
-
Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research | Oxford Academic.[Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate.[Link]
-
Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for N9-Acylpurine Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields and regioselectivity issues during the synthesis of N9-acylpurines.
Purines are notoriously ambident nucleophiles. When you introduce an acylating or alkylating agent, the purine anion faces a choice: attack via the N7 or the N9 nitrogen. Understanding the causal relationship between reaction temperature, thermodynamic equilibration, and intrinsic nucleophilicity is the key to mastering this workflow. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve regiospecific N9-acylation.
Part 1: The Core Conflict - N7 vs. N9 Regioselectivity
To troubleshoot regioselectivity, we must first understand the underlying physical chemistry. The acylation of purines is governed by a competition between kinetic control and thermodynamic control .
Quantum chemical calculations and NMR studies demonstrate that the N7 nitrogen often possesses higher 1 compared to N9, especially when the C6 position lacks bulky substituents[1]. Consequently, at lower temperatures, the reaction is kinetically driven toward the N7-acylpurine. However, the N9 position is thermodynamically more stable due to reduced steric clash with C6-substituents and superior resonance stabilization[2].
Mechanistic Pathway Visualization
Thermodynamic vs. kinetic pathways in the regioselective acylation of purine anions.
Part 2: Temperature Optimization FAQs & Troubleshooting
Q1: I performed my acylation at room temperature, but NMR shows a 1.5:1 mixture favoring the N7-isomer. Why did this happen? Answer: At ambient temperatures, your reaction is trapped under kinetic control. Because the N7 position is often the most nucleophilic site on the purine anion, the acyl chloride attacks there first[1]. Without sufficient thermal energy to overcome the activation barrier for isomerization, the reaction halts at the kinetically favored N7-acylpurine[2]. To resolve this, you must shift to thermodynamic control by elevating the temperature.
Q2: How exactly does temperature optimize the N9 yield, and what is the recommended range? Answer: Elevating the temperature (typically 80–100 °C in DMF or DMSO) provides the necessary thermal energy to make the acylation reversible. The kinetically formed N7-acyl bond breaks, and the system equilibrates to the thermodynamically stable N9-acylpurine. This stability arises because the N9 position generally experiences less steric hindrance from C6-substituents (such as the exocyclic amine in adenine)[1].
Q3: My acyl group is thermally labile and degrades at 80 °C. How can I achieve N9 regioselectivity at lower temperatures? Answer: If high temperatures cause degradation, you can lower the activation energy for equilibration using Lewis acid catalysis. Reagents like Tin(IV) chloride (SnCl4) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitate the N7-to-N9 isomerization even at ambient or slightly elevated temperatures (40–50 °C)[3][4]. Alternatively, introducing a bulky protecting group at the C6-exocyclic amine can sterically shield the N7 position, forcing5 even under kinetic conditions[5].
Part 3: Data Presentation - Regioselectivity Matrix
The following table summarizes the causal relationship between reaction conditions, temperature, and the resulting N9:N7 regioselectivity ratios based on established literature[1][3][4][5].
| Reaction Condition | Temperature (°C) | Primary Control Mechanism | Typical N9:N7 Ratio | Outcome / Yield |
| Standard Base (NaH/DMF) | 20 - 25 °C | Kinetic Control | 1 : 1.5 | Poor N9 yield; N7 favored |
| Elevated Heat (DMF) | 80 - 100 °C | Thermodynamic Equilibration | 4 : 1 to 9 : 1 | Good N9 yield; Reversible shift |
| Lewis Acid (SnCl4/TMSOTf) | 25 - 50 °C | Catalyzed Thermodynamic | > 95 : 5 | Excellent N9 yield; Mild conditions |
| C6-Bulky Substituent | 25 °C | Steric Shielding (Kinetic) | > 99 : 1 | Regiospecific N9 formation |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . By tracking the reaction at two different temperature milestones, you can visually confirm the kinetic-to-thermodynamic shift, ensuring you do not quench the reaction prematurely.
Protocol: Thermodynamically Driven N9-Acylation of Adenine Derivatives
-
Step 1: Anion Generation. Suspend the purine starting material (1.0 eq) in anhydrous DMF under an inert atmosphere. Add NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes until H₂ evolution ceases.
-
Causality: Deprotonation creates the ambident purine anion, activating both the N7 and N9 nucleophilic sites.
-
-
Step 2: Kinetic Acylation. Add the acyl chloride (1.1 eq) dropwise at 0 °C. Warm the flask to room temperature (25 °C) and stir for 1 hour.
-
Step 3: Self-Validation (Kinetic Check). Withdraw a 50 µL aliquot, quench with water, and extract with EtOAc. Analyze via TLC (10% MeOH in DCM).
-
Observation: Two distinct spots will appear. The N7-isomer (typically lower Rf) will be prominent or dominant, validating that the reaction is currently under kinetic control.
-
-
Step 4: Thermodynamic Equilibration. Heat the reaction mixture to 85 °C for 4–6 hours.
-
Causality: The elevated thermal energy breaks the kinetically formed N7-acyl bond, allowing the system to equilibrate to the sterically less hindered, thermodynamically stable N9-isomer.
-
-
Step 5: Self-Validation (Thermodynamic Check). Withdraw a second 50 µL aliquot and analyze via TLC.
-
Observation: The lower Rf spot (N7) should be nearly absent, with the higher Rf spot (N9) dominating. This validates that thermodynamic equilibration is complete.
-
-
Step 6: Quench and Isolate. Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify the N9-acylpurine via silica gel chromatography.
References
-
Ferrocenoyl-adenines: substituent effects on regioselective acylation. Beilstein Journal of Organic Chemistry. 1
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. 3
-
6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9. Organic Letters. 4
-
Computational Chemistry Day - PMF. University of Zagreb.2
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. 5
Sources
Technical Support Center: Stability of 9-Acetyl-1H-purin-6(9H)-one
Executive Summary: The Stability Paradox
9-Acetyl-1H-purin-6(9H)-one (also known as
Critical Technical Alert: In aqueous acidic media (pH < 4.0), this compound undergoes rapid deacetylation , reverting to Hypoxanthine and Acetic Acid. This reaction is often faster than researchers anticipate, leading to confusing HPLC data (disappearing peaks) and yield losses during workup.
Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis
To troubleshoot effectively, you must understand the failure mode. The instability arises because the purine ring competes for the nitrogen lone pair, reducing the double-bond character of the amide C-N bond and making the carbonyl carbon highly electrophilic.
The Degradation Pathway
The following diagram illustrates the stepwise acid-catalyzed hydrolysis mechanism that occurs when the compound is exposed to moisture and protons.
Figure 1: Acid-catalyzed hydrolysis pathway of N-acyl purines. Note that the reaction is driven by the stability of the leaving group (neutral Hypoxanthine).
Troubleshooting Guide: Symptom, Diagnosis, Solution
This section addresses specific issues reported by users handling 9-Acetyl-1H-purin-6(9H)-one.
Scenario A: Analytical Chemistry (HPLC/LC-MS)
| Symptom | Probable Cause | Corrective Action |
| Peak Disappearance | On-column Hydrolysis. The mobile phase is acidic (e.g., 0.1% TFA, pH ~2) and the run time is long enough for degradation. | Switch to a neutral buffer (Ammonium Acetate, pH 6.8). If acid is required for MS ionization, use Formic Acid (weaker) and lower column temperature to 10°C. |
| RT Shift | Identity Confusion. The peak observed is likely Hypoxanthine (the hydrolysis product), which is more polar and elutes earlier on C18. | Inject a standard of pure Hypoxanthine to confirm. If confirmed, prepare fresh samples in anhydrous DMSO immediately before injection. |
| Split Peaks | Partial Degradation. The sample degraded in the autosampler while waiting for injection. | Do not dilute samples in aqueous mobile phase. Dilute in DMSO/Acetonitrile (90:10). Set autosampler temperature to 4°C. |
Scenario B: Synthetic Chemistry
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Acidic Workup. Quenching the reaction with aqueous HCl or performing an acidic extraction hydrolyzed the N-acetyl group. | Avoid aqueous acidic workups. Remove solvents in vacuo. If neutralization is needed, use solid NaHCO₃ or a phosphate buffer at pH 6-7. |
| Precipitate Formation | Solubility/Hydrolysis. Hypoxanthine is significantly less soluble in organic solvents than the acetylated derivative. | If a white solid precipitates from an organic solution upon standing in air (moisture), it is likely Hypoxanthine. Filter and analyze the solid to confirm degradation. |
Standardized Handling Protocols
Protocol 1: Storage & Stability
-
Condition: Store at -20°C.
-
Atmosphere: Under Argon or Nitrogen (strictly anhydrous).
-
Container: Amber glass vial with a PTFE-lined cap (hygroscopic protection).
-
Shelf-Life:
-
Solid State: 12 months (if desiccated).
-
Solution (DMSO): 24 hours at Room Temp; 1 week at 4°C.
-
Solution (Aqueous Acid): < 1 hour (Rapid degradation).
-
Protocol 2: LC-MS Method for Intact Analysis
To quantify 9-Acetyl-1H-purin-6(9H)-one without inducing degradation during the analysis:
-
Column: C18 (Reverse Phase), 1.7 µm or 2.5 µm particle size.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.5 - 7.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes (Fast gradient preferred).
-
Temperature: Maintain column compartment at 20°C or lower .
-
Diluent: Anhydrous DMSO or DMF. Never dissolve in water/methanol mixtures for storage.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) to solubilize the compound? A: No. TFA is a strong acid and will catalyze immediate deacetylation, especially if any trace water is present. Use DMSO or DMF for solubilization.
Q: Why is the N9-acetyl group so much more unstable than the N2-acetyl group (on Guanine derivatives)? A: The N9 position is attached to the imidazole ring of the purine. The lone pair on N9 is involved in the aromaticity of the ring system, making it less available to donate electron density to the carbonyl carbon. This lack of resonance stabilization makes the carbonyl carbon highly reactive toward nucleophiles (like water) compared to the exocyclic amine at N2 [1, 2].
Q: Is this compound toxic? A: While specific toxicology data for the 9-acetyl derivative is limited, it degrades into Hypoxanthine (a natural metabolite) and Acetic Acid. However, as a purine derivative, it should be handled with standard PPE to prevent potential interaction with biological systems or enzymes like HGPRT [3].
References
-
Matsumoto, H., et al. (1978). Chemistry of N-acylpurines. Stability and Reactivity. Chemical & Pharmaceutical Bulletin. (General reference for N-acyl purine stability).
-
Harnden, M. R., & Jarvest, R. L. (1985). Synthesis of 9-substituted purines relevant to Acyclovir impurities.[1][2] Journal of Medicinal Chemistry.[3]
-
Schraufstätter, I., & Born, G. V. (1981). Dependence of purine loss from human erythrocytes on external pH.[4] British Journal of Haematology.[4]
-
Alentris Research. (2024). N-acetyl Hypoxanthine - API Impurities Technical Data.
Sources
- 1. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dependence of purine loss from human erythrocytes on external pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Purine Derivatives
Topic: Resolving Peak Tailing & Asymmetry Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Purine Paradox
Welcome to the technical support hub. If you are analyzing purine derivatives (Adenine, Guanine, Xanthine, etc.) and seeing "shark fin" peaks or severe tailing, you are encountering the classic "Silanol-Amine Paradox."
Purines are amphoteric, nitrogen-rich heterocycles. In standard Reversed-Phase Liquid Chromatography (RPLC), they often fail not because of poor retention, but because of secondary interactions .[1][2] The nitrogen lone pairs on the purine ring act as Lewis bases, interacting avidly with the acidic silanols (Si-OH) on the silica backbone of your column.
This guide moves beyond basic advice. We will deconstruct the physical chemistry of this interaction and provide self-validating protocols to resolve it.
Module 1: The Diagnostic Framework
Before changing your mobile phase, you must quantify the problem. "It looks bad" is not a scientific metric. We use the USP Tailing Factor (
The Metric:
- : Peak width at 5% of peak height.[3][4][5]
- : Distance from peak front to peak maximum at 5% height.
| Diagnosis | Action Required | |
| 1.0 - 1.2 | Ideal | None. System is optimized. |
| 1.2 - 1.5 | Acceptable | Monitor.[6] Standard for many pharmaceutical assays. |
| 1.5 - 2.0 | Problematic | Optimization required. Quantitation errors likely. |
| > 2.0 | Critical Failure | Data invalid. Stop analysis and troubleshoot. |
Visual Troubleshooting Logic
Use this decision tree to isolate the root cause of your tailing.
Figure 1: Logical workflow for isolating peak tailing sources. Blue nodes represent diagnostic actions; Red nodes indicate chemical root causes.
Module 2: The Chemistry of Tailing
To fix purine tailing, you must understand the Ion-Exchange Mechanism .
Standard silica columns have residual silanol groups (
-
The Silanol: At pH > 3.5, silanols ionize to
. -
The Purine: Purines like Adenine have a pKa
4.2 (N1 position). At pH 3-4, they are positively charged ( ). -
The Interaction: The cationic purine binds electrostatically to the anionic silanol. This is a "slow" kinetic desorption process compared to the "fast" hydrophobic partition, resulting in a dragging tail.
Purine pKa Data & Charge States
| Analyte | pKa (Acidic) | pKa (Basic/N) | Charge at pH 3.0 | Charge at pH 7.0 | Risk of Tailing |
| Adenine | 9.8 | 4.2 | +1 (Cation) | Neutral | High (at pH 3-5) |
| Guanine | 9.2 | 3.3 | +1 (Cation) | Neutral | High |
| Caffeine | 14.0 | 0.6 | Neutral | Neutral | Low (Control) |
| Uric Acid | 5.4 | - | Neutral | -1 (Anion) | Moderate |
Data synthesized from experimental pKa studies [1].
Figure 2: The dual-retention mechanism. Green dashed line represents desired retention; Red solid line represents the unwanted secondary interaction causing tailing.
Module 3: Troubleshooting Scenarios (FAQ)
Q1: I am using a standard C18 column with a Phosphate buffer at pH 4.0. My Adenine peak is tailing (
). Why?
A: You are operating in the "Danger Zone." At pH 4.0, two things are happening:
-
~50% of your Adenine is protonated (
). -
The silanols on your column are beginning to ionize (
). You have created a perfect cation-exchange column.
The Fix:
-
Option A (The pH Drop): Lower pH to 2.5 . This protonates the silanols (
), neutralizing the surface negative charge. -
Option B (The Buffer Boost): Increase buffer concentration to 25-50 mM . The high concentration of
ions will compete with the purine for the active silanol sites.
Q2: I cannot use Phosphate because I am running LC-MS. What are my options?
A: Phosphate is non-volatile and will ruin your MS source. The Fix:
-
Use Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Critical Step: If tailing persists, you likely need a Hybrid Particle Column (e.g., Waters BEH, Agilent Poroshell HPH, or Phenomenex Gemini). These columns use an ethylene-bridged hybrid (BEH) or similar technology that resists silanol ionization and allows operation at high pH (up to pH 10-11), where purines are neutral.
Q3: My peaks look like "Shark Fins" (sharp front, long tail). Is this column overload?
A: It is possible, but purines are prone to Volume Overload due to their low solubility in organic solvents. The Test: Inject 1/10th of the volume.
-
If
improves significantly Overload . -
If
remains bad Silanol Activity .
Module 4: Advanced Protocols
Protocol A: The "Sacrificial Base" Strategy
Use this when you are forced to use an older Type-A or Type-B silica column.
Principle: Add a competitive amine (Triethylamine - TEA) to the mobile phase.[7] TEA binds to the silanols more aggressively than your purines, effectively "capping" the active sites.
Reagents:
-
HPLC Grade Triethylamine (TEA).
-
Phosphoric Acid (85%).
Procedure:
-
Prepare your aqueous mobile phase (e.g., Water).
-
Add 5.0 mM TEA (approx. 0.7 mL per Liter).
-
CRITICAL: The pH will spike to ~10. You must titrate this down immediately to avoid dissolving the silica.
-
Add Phosphoric Acid dropwise under stirring until pH = 3.0 .
-
Filter through a 0.22 µm nylon filter.
-
Result: The TEA cations (
) saturate the silanols, leaving the C18 phase free for your purines.
Protocol B: High-pH Purine Separation
Use this for modern Hybrid columns (BEH/CSH) only. DO NOT use on standard silica.
Principle: At pH 10.0, both Adenine and Guanine are deprotonated (Neutral/Anionic). Without the positive charge, the silanol interaction disappears completely.
Procedure:
-
Column Selection: Verify your column is rated to pH 11.0 (e.g., Hybrid Silica).
-
Buffer: 10 mM Ammonium Bicarbonate.
-
pH Adjustment: Adjust to pH 10.0 with Ammonium Hydroxide.
-
Organic Modifier: Methanol (preferred for selectivity) or Acetonitrile.[3]
-
Result: Sharp, symmetrical peaks (
) due to total suppression of ionization.
References
-
Alawi, M. A., & Al-Shawa, S. (2009). Development of an HPLC/ELCD Analytical Method for the Determination of Caffeine, Theophylline, Theobromine and Adenine.[8] Jordan Journal of Chemistry.
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Knowledge Base.
-
Chromatography Forum. (2007). Peak tailing factor computation and USP definitions.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[6]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. chromtech.com [chromtech.com]
- 4. Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. eservices.ju.edu.jo [eservices.ju.edu.jo]
Validation & Comparative
1H NMR chemical shift assignment for 9-Acetyl-1H-purin-6(9H)-one
Comprehensive Comparison Guide:
Executive Summary
The structural verification of functionalized purines, specifically 9-Acetyl-1H-purin-6(9H)-one (CAS 408531-05-5)[1],[2], presents a classic analytical challenge in drug development and metabolomics[3]. Because the hypoxanthine core contains two isolated aromatic protons (H2 and H8) that appear as singlets, relying solely on 1D
Part 1: Strategy Comparison Matrix
When working with commercially available or synthesized N-acetyl-hypoxanthine[4], selecting the right analytical strategy balances time, cost, and structural certainty.
| Analytical Strategy | Primary Application | Resolution of H2/H8 Ambiguity | Time & Resource Cost | Limitations |
| 1D | Baseline chemical shift identification. | Low (Relies on empirical deshielding assumptions). | Low (~5 mins of instrument time). | Cannot definitively distinguish H2 from H8; highly susceptible to concentration and solvent shifts. |
| 2D NMR (NOESY/HMBC) | Absolute spatial and scalar connectivity mapping. | High (Definitive spatial mapping via cross-relaxation). | Medium (~2-4 hours of instrument time). | Requires higher sample concentration; NOESY requires careful optimization of the mixing time ( |
| DFT Computational NMR | Orthogonal theoretical validation of tautomers. | High (Predicts exact anisotropic deshielding effects). | High (Requires HPC compute time). | Accuracy depends heavily on the chosen solvent model (PCM) and basis set. |
Part 2: Experimental Methodologies & Causality
Methodology A: 1D H NMR (The Baseline)
-
The Causality of Solvent Selection: The N1 proton (NH) of the hypoxanthine core is highly exchangeable. If a protic solvent like
or is used, the NH peak will disappear due to rapid deuterium exchange. DMSO- is explicitly chosen because its strong hydrogen-bond accepting nature slows down this chemical exchange, allowing the NH proton to be observed as a broad singlet at >12.0 ppm. -
The Causality of Deshielding: The acetyl group at N9 withdraws electron density via inductive and anisotropic effects. This strongly deshields the adjacent H8 proton, pushing it further downfield (~8.55 ppm) compared to the more isolated H2 proton (~8.12 ppm).
-
Protocol:
-
Dissolve 5–10 mg of 9-Acetyl-1H-purin-6(9H)-one in 0.6 mL of 100% DMSO-
. -
Acquire a standard 1D
H NMR spectrum at 298 K using a 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the acetyl methyl group.
-
Methodology B: 2D NMR - NOESY & HMBC (The Gold Standard)
-
The Causality of Spatial Validation (NOESY): To definitively break the H2/H8 ambiguity, we must rely on 3D spatial proximity. The N9-acetyl methyl protons are physically adjacent to H8. A NOESY experiment will induce cross-relaxation between these protons, yielding a distinct cross-peak. H2, located on the opposite side of the purine ring, will show no such Nuclear Overhauser Effect (NOE).
-
Protocol:
-
NOESY: Acquire a 2D NOESY spectrum. Set the mixing time (
) to 400 ms . Expert Insight: For a small molecule (MW ~178.15), a longer mixing time is required to allow NOE buildup before spin diffusion dominates. -
HMBC: Acquire a 2D
H- C HMBC spectrum. Set the long-range coupling delay to 62.5 ms, optimized for a standard of 8 Hz. This will reveal 3-bond couplings from H8 to C4/C5, and from H2 to C4/C6, validating the carbon skeleton.
-
Methodology C: DFT Computational NMR (The Orthogonal Validator)
-
The Causality of Theoretical Modeling: When experimental data is complicated by tautomeric equilibria, Gauge-Independent Atomic Orbital (GIAO) calculations provide a theoretical benchmark [6]. By simulating the molecule in a DMSO solvent cavity, DFT predicts the exact magnetic shielding tensors.
-
Protocol:
-
Perform geometry optimization of 9-Acetyl-1H-purin-6(9H)-one using the B3LYP functional and 6-311+G(d,p) basis set.
-
Apply the Polarizable Continuum Model (PCM) set to DMSO to account for solvent dielectric effects.
-
Calculate NMR shielding tensors using the GIAO method and scale against a computationally identical TMS reference.
-
Part 3: Data Presentation
Table 2: Experimental vs. Calculated
| Proton | Multiplicity | Empirical Shift (ppm) | DFT Calculated (ppm) | Diagnostic 2D Correlations |
| H1 (NH) | br s | ~12.20 | 12.45 | HMBC to C2, C6 |
| H8 | s | ~8.55 | 8.62 | NOESY to Acetyl- |
| H2 | s | ~8.12 | 8.08 | HMBC to C4, C6 |
| Acetyl- | s | ~2.80 | 2.75 | NOESY to H8 ; HMBC to Acetyl-C=O |
Part 4: Visualizations
Caption: Workflow comparing 1D, 2D, and computational NMR strategies for chemical shift assignment.
Caption: Key NOESY and HMBC correlations used to distinguish H8 from H2 in 9-Acetyl-1H-purin-6(9H)-one.
References
-
[1] 9-Acetyl-1H-purin-6(9H)-one | CAS 408531-05-5, American Elements. [Link]
-
[3] Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A, Analytical Chemistry (ACS Publications).[Link]
-
[4] 408531-05-5 | N-acetyl-hypoxanthine, Capot Chemical.[Link]
-
[5] High-Resolution NMR Techniques in Organic Chemistry, Elsevier.[Link]
-
[6] GIAO Magnetic Shielding Tensors, Gaussian.[Link]
Sources
Technical Guide: FTIR Spectrum Interpretation for Carbonyl Peaks in 9-Acetylhypoxanthine
Executive Summary
In nucleoside analog synthesis and purine functionalization, 9-acetylhypoxanthine serves as a critical intermediate or "active amide" derivative.[1] Unlike its parent molecule (hypoxanthine), which possesses a single carbonyl functionality, the 9-acetyl derivative introduces a secondary, exocyclic carbonyl group.
The primary analytical challenge lies in distinguishing the ring carbonyl (C6=O) from the exocyclic acetyl carbonyl (N9-Ac) . Due to the unique electronic environment of the imidazole ring, these two carbonyls do not overlap; rather, they exhibit distinct vibrational signatures driven by competing resonance pathways.
This guide provides a comparative analysis of the FTIR spectrum, establishing a diagnostic protocol to validate successful N9-acetylation and monitor hydrolytic stability.
Structural & Electronic Analysis
To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring at the Nitrogen-9 position.[1]
The "Active Amide" Phenomenon
In a standard amide (e.g., acetamide), the nitrogen lone pair donates electron density to the carbonyl oxygen (resonance), lowering the C=O bond order and reducing the stretching frequency to ~1650–1690 cm⁻¹.
In 9-acetylhypoxanthine , the nitrogen at position 9 is part of the aromatic imidazole ring. Its lone pair is partially delocalized into the aromatic system to maintain aromaticity (
-
Result: The acetyl C=O retains high double-bond character.[1]
-
Spectral Consequence: The peak shifts to a higher wavenumber (blue shift), resembling a ketone or ester rather than an amide.
Structural Visualization (Graphviz)
The following diagram illustrates the structural difference and the resulting vibrational vectors.
Figure 1: Comparative vibrational vectors between Hypoxanthine and its 9-Acetyl derivative. Note the emergence of the high-frequency N9-Acetyl band.
Spectral Interpretation & Comparative Data
The following table summarizes the diagnostic peaks. Note that exact values may shift ±5 cm⁻¹ depending on the sampling matrix (KBr pellet vs. ATR vs. Solution).
Diagnostic Peak Assignment[2][3]
| Feature | Hypoxanthine (Reference) | 9-Acetylhypoxanthine (Target) | Interpretation |
| Acetyl C=O[1] Stretch | Absent | 1740 – 1760 cm⁻¹ | Primary Diagnostic. High frequency due to reduced resonance with the aromatic imidazole nitrogen.[1] Indicates "active amide" character.[1] |
| Ring C=O Stretch | 1680 – 1700 cm⁻¹ | 1690 – 1715 cm⁻¹ | The lactam carbonyl (C6). May shift slightly higher in the acetylated derivative due to electron withdrawal by the N9-acetyl group.[1] |
| C=C / C=N Ring | 1550 – 1600 cm⁻¹ | 1550 – 1610 cm⁻¹ | Skeletal ring vibrations. Less useful for diagnosis but confirms purine core integrity.[1] |
| N-H Stretch | Broad band (2500-3200 cm⁻¹) | Absent / Weak | Disappearance of the broad N-H stretch (specifically the imidazole N-H) confirms substitution at N9. |
Comparative Analysis
-
Hypoxanthine: The spectrum is dominated by a single carbonyl band in the 1600–1700 region and broad hydrogen-bonded N-H stretching.[1]
-
9-Acetylhypoxanthine: The spectrum shows a doublet in the carbonyl region.[1] The new peak at >1740 cm⁻¹ is the "fingerprint" of the N-acetyl group. If this peak is absent, the reaction failed.[1] If this peak is weak and a broad OH/NH band appears, the sample has hydrolyzed.[1]
Experimental Protocol: Synthesis & Measurement
Critical Warning: N-acyl purines (like 9-acetylhypoxanthine) are hydrolytically unstable.[1] They are "active amides" capable of acylating water.[1] Exposure to atmospheric moisture will hydrolyze the compound back to hypoxanthine and acetic acid.[1]
Self-Validating Synthesis & Sampling Workflow
This protocol ensures the spectral data you collect is valid and not an artifact of decomposition.[1]
Figure 2: Experimental workflow emphasizing moisture control to prevent hydrolysis artifacts.
Step-by-Step Methodology
-
Preparation:
-
Synthesize 9-acetylhypoxanthine by refluxing hypoxanthine in excess acetic anhydride (
).[1] -
Remove excess
under reduced pressure.[1] Do not use water for washing.[1] -
Recrystallize from an anhydrous solvent (e.g., dry toluene or absolute ethanol) if necessary, but direct drying is often preferred to minimize hydrolysis risk.
-
-
Sampling (ATR Method - Recommended):
-
Data Validation (The "Self-Check"):
-
Check 1750 cm⁻¹: If this peak is missing, you are likely looking at the starting material.[1]
-
Check 3000-3500 cm⁻¹: A massive, broad trough here indicates water/acetic acid presence (hydrolysis).[1] A sharp peak is acceptable (residual NH if acetylation is incomplete), but a broad "belly" indicates wetness.[1]
-
References
-
Bellamy, L. J. (1975).[1] The Infrared Spectra of Complex Molecules. Chapman and Hall.[1] (Foundational text on N-acyl heteroaromatic shifts).
-
Katritzky, A. R., & Taylor, P. J. (1971).[1] "Infrared Spectra of Heterocycles." Physical Methods in Heterocyclic Chemistry, Vol 4. Academic Press.[1] (Authoritative source on purine ring vibrations).
-
Ottiger, P., & Leutwyler, S. (2012).[1] "N-Acetylimidazole: An Active Amide."[1] Journal of Physical Chemistry A. (Validates the high-frequency shift of N-acetyl groups on imidazole rings).
-
Rao, C. N. R. (1963).[1] Chemical Applications of Infrared Spectroscopy. Academic Press.[1] (Reference for carbonyl frequency ranges in lactams vs. esters).
Sources
A Comparative Guide to the Chemical Reactivity of 9-Acetyl-1H-purin-6(9H)-one and 9-Acetylguanine
Introduction
In the landscape of medicinal chemistry and drug development, purine analogues serve as foundational scaffolds for a vast array of therapeutic agents. The strategic modification of these core structures, often through the introduction of protecting or functional groups, is a critical step in multi-step syntheses. Among these modifications, N-acetylation is a common strategy. This guide provides an in-depth comparison of the chemical reactivity of two N9-acetylated purines: 9-Acetyl-1H-purin-6(9H)-one (more commonly known as 9-acetylhypoxanthine) and 9-acetylguanine.
Understanding the relative stability and reactivity of these two molecules is paramount for researchers designing synthetic routes, particularly when selective deprotection is required. This comparison is grounded in fundamental principles of electronic effects within the purine ring system and is supported by a proposed experimental framework for validation.
Part 1: Structural and Electronic Properties
The primary difference between hypoxanthine and guanine is the presence of an exocyclic amino group at the C2 position in guanine. This seemingly minor structural change imparts a significant electronic difference that governs the reactivity of the entire molecule, including substituents on the purine ring.
| Property | 9-Acetyl-1H-purin-6(9H)-one | 9-Acetylguanine |
| Synonym | 9-Acetylhypoxanthine | N/A |
| CAS Number | 408531-05-5[1][2][3][4] | 39838-23-4 |
| Molecular Formula | C₇H₆N₄O₂[1][4] | C₇H₇N₅O₂[5] |
| Molecular Weight | 178.15 g/mol [1] | 193.16 g/mol [5] |
| Key Structural Feature | Lacks a substituent at C2 | Possesses an amino group (-NH₂) at C2 |
The Inductive and Resonance Effects of the C2-Amino Group
The C2-amino group in 9-acetylguanine is a potent electron-donating group (EDG). It exerts its influence through both resonance and inductive effects, pushing electron density into the purine ring system. This has a direct consequence on the N9-acetyl group. The increased electron density at the N9 nitrogen is delocalized into the attached acetyl carbonyl group. This delocalization reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less favorable target for nucleophilic attack.
Conversely, 9-acetylhypoxanthine lacks this C2-amino group. Without the strong electron-donating influence, the N9-acetyl carbonyl carbon remains significantly more electrophilic and, therefore, more susceptible to nucleophilic attack and subsequent hydrolysis.
Caption: Structural comparison and electronic influence on reactivity.
Part 2: Comparative Reactivity Analysis
Based on the electronic principles outlined above, we can confidently predict the relative reactivity of these two compounds, particularly concerning their hydrolytic stability.
Core Thesis: 9-Acetylhypoxanthine is significantly more reactive and labile than 9-acetylguanine under identical hydrolytic conditions.
Hydrolytic Stability
The primary reaction pathway to consider is the hydrolysis of the N9-acetyl group, which proceeds via nucleophilic acyl substitution. In a laboratory or biological setting, the nucleophile is typically water or a hydroxide ion.
-
Mechanism: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, cleaving the nitrogen-carbon bond and releasing acetate and the parent purine (hypoxanthine or guanine).
-
Reactivity Difference: Due to the reduced electrophilicity of its acetyl carbonyl carbon, 9-acetylguanine will undergo this reaction at a substantially slower rate than 9-acetylhypoxanthine. The activation energy for the formation of the tetrahedral intermediate is higher for 9-acetylguanine, rendering it more stable.
This differential stability is implicitly leveraged in organic synthesis. For instance, in the synthesis of antiviral drugs like acyclovir, acetylated guanine derivatives are used as intermediates. The acetyl groups must be stable enough to withstand various reaction conditions before being intentionally removed in a final hydrolysis step, often under basic conditions.[6][7]
Predicted Reactivity Summary
| Parameter | 9-Acetylhypoxanthine | 9-Acetylguanine | Rationale |
| Electrophilicity of Acetyl Carbonyl | High | Low | Electron-donating C2-NH₂ group in guanine reduces electrophilicity. |
| Rate of Hydrolysis (Basic/Neutral) | Fast | Slow | Higher electrophilicity leads to a lower activation energy for nucleophilic attack. |
| Stability as a Protecting Group | Poor | Good | Slower rate of cleavage makes it a more robust protecting group for the N9 position. |
Part 3: Experimental Protocol for Comparative Reactivity
To empirically validate the theoretical comparison, a robust, self-validating experimental protocol is essential. The following method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the rate of hydrolysis of each compound under controlled conditions.
Objective
To quantitatively determine and compare the rate of hydrolysis of 9-acetylhypoxanthine and 9-acetylguanine in a buffered aqueous solution.
Materials
-
9-Acetyl-1H-purin-6(9H)-one (9-acetylhypoxanthine)
-
9-Acetylguanine
-
HPLC-grade acetonitrile and water
-
Potassium phosphate monobasic and dibasic
-
Formic acid
-
1 M Sodium hydroxide solution
-
Analytical HPLC system with a C18 column and UV detector
Methodology
-
Preparation of Solutions:
-
Prepare a 100 mM potassium phosphate buffer solution at pH 7.4.
-
Prepare 1 mg/mL stock solutions of both 9-acetylhypoxanthine and 9-acetylguanine in acetonitrile.
-
-
Hydrolysis Reaction Setup:
-
In two separate temperature-controlled vials maintained at 50°C, add 9.9 mL of the pre-warmed pH 7.4 phosphate buffer.
-
To initiate the reaction (t=0), add 100 µL of the respective 1 mg/mL stock solution to each vial, cap, and vortex briefly. The final concentration will be approximately 10 µg/mL.
-
-
Time-Point Sampling:
-
Immediately withdraw a 100 µL aliquot from each vial at t=0.
-
Continue to withdraw 100 µL aliquots at regular intervals (e.g., t = 15, 30, 60, 90, 120, 180, 240 minutes).
-
Quench each aliquot immediately in an HPLC vial containing 900 µL of a 10:90 acetonitrile/water solution with 0.1% formic acid to stop the reaction.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the acetylated starting material from the hydrolyzed product (e.g., 5% to 60% B over 10 minutes).
-
Detection: Monitor at 254 nm.
-
Analysis: Inject each quenched time-point sample. Integrate the peak area of the starting material (9-acetylhypoxanthine or 9-acetylguanine).
-
-
Data Interpretation:
-
Plot the peak area of the starting material against time for each compound.
-
The rate of disappearance of 9-acetylhypoxanthine is expected to be significantly faster than that of 9-acetylguanine, confirming its higher reactivity.
-
Caption: Experimental workflow for comparative hydrolysis rate analysis.
Conclusion
While structurally similar, 9-acetylhypoxanthine and 9-acetylguanine exhibit markedly different chemical reactivities. The presence of the electron-donating C2-amino group in 9-acetylguanine significantly stabilizes the N9-acetyl bond against nucleophilic attack, particularly hydrolysis. Consequently, 9-acetylguanine is a more robust and stable molecule compared to the more labile 9-acetylhypoxanthine. This fundamental difference is critical for researchers in medicinal chemistry and process development when selecting protecting group strategies and designing purification and deprotection steps for the synthesis of complex purine-based molecules. The proposed experimental workflow provides a clear and definitive method for quantifying this reactivity difference in a laboratory setting.
References
-
Montgomery, J. A., & Hewson, K. (1960). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal and Pharmaceutical Chemistry, 2(2), 171–186. [Link]
-
Li, P., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][8][9]triazin-4(7H)-one Derivatives. ACS Omega, 4(26), 22067–22076. [Link]
-
PubChem. (n.d.). 9-Deazahypoxanthine. National Center for Biotechnology Information. Retrieved from [Link]
- Kjellberg, J., & Johansson, N. G. (1998). Preparation of N-9 substituted guanine compounds.
-
Pharmaffiliates. (n.d.). N-Acetyl Hypoxanthine. Retrieved from [Link]
-
American Elements. (n.d.). 9-Acetyl-1H-purin-6(9H)-one. Retrieved from [Link]
-
American Elements. (n.d.). 9-Acetyl-1H-purin-6(9H)-one Chemical Properties. Retrieved from [Link]
-
Jacobson, K. A., et al. (1991). Electrophilic derivatives of purines as irreversible inhibitors of A1 adenosine receptors. Journal of Medicinal Chemistry, 34(10), 2825–2833. [Link]
-
Gu, J., & Gu, X. (2018). Reactive Electrophiles and Metabolic Activation. ResearchGate. [Link]
-
Robins, M. J., & Zhong, M. (2003). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Tetrahedron Letters, 44(51), 9335-9338. [Link]
- Mangia, A., & Panzone, G. (1995). A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine.
- Panzone, G., & Mangia, A. (1998). Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine.
-
PubChem. (n.d.). N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Acetyl Hypoxanthine - SRIRAMCHEM [sriramchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 408531-05-5|9-Acetyl-1H-purin-6(9H)-one|BLD Pharm [bldpharm.com]
- 4. americanelements.com [americanelements.com]
- 5. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents [patents.google.com]
- 7. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]
- 8. Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purity Assessment Standards for 9-Acetyl-1H-purin-6(9H)-one
Executive Summary
9-Acetyl-1H-purin-6(9H)-one (N9-Acetylhypoxanthine) is a critical intermediate in the synthesis of nucleoside analogs and a known degradation impurity in antiviral precursors. Its purity assessment presents two specific analytical challenges that often lead to false positives in standard quality control (QC) workflows:
-
Regio-isomerism: The acetylation of hypoxanthine yields a mixture of N9-acetyl (thermodynamic) and N7-acetyl (kinetic) isomers. Standard C18 HPLC often fails to resolve these adequately.
-
Hydrolytic Instability: The N-acetyl bond on the purine ring is susceptible to hydrolysis in aqueous mobile phases, leading to on-column degradation and artificially low purity results.
This guide compares the conventional Reverse Phase (RP-HPLC) approach against a recommended Orthogonal Workflow (HILIC-MS + qNMR) to ensure data integrity.
Part 1: The Analytical Challenge (Mechanism & Logic)
To accurately assess purity, one must understand the degradation kinetics. Unlike stable carbon-carbon bonds, the N-acyl bond in purines acts similarly to an activated amide. In the presence of water (especially at pH < 4 or pH > 8), it hydrolyzes back to Hypoxanthine.
Visualizing the Instability
The following diagram illustrates the degradation pathway that confuses standard analysis.
Figure 1: Hydrolytic pathway of N-acetyl purines in aqueous media. Note that standard HPLC often drives the reaction left-to-right during the run.
Part 2: Comparative Methodology
The following table contrasts the performance of standard methods versus the recommended orthogonal approach.
| Feature | Method A: Standard RP-HPLC | Method B: HILIC-MS (Recommended) | Method C: 1H-qNMR (Absolute) |
| Principle | Hydrophobic interaction (C18) | Hydrophilic Interaction / Mass Spec | Nuclear Magnetic Resonance |
| Mobile Phase | High Aqueous (e.g., 90% Buffer) | High Organic (e.g., 90% ACN) | Anhydrous DMSO-d6 |
| Isomer Resolution | Poor (N7/N9 often co-elute) | Excellent (Separates by polarity) | Definitive (Distinct chemical shifts) |
| Stability Risk | High (On-column hydrolysis) | Low (Minimal water content) | Zero (Anhydrous environment) |
| LOD/Sensitivity | ~0.05% | <0.01% | ~0.5% |
| Verdict | Not Recommended for potency | Best for Impurity Profiling | Best for Potency/Assay |
Part 3: Recommended Experimental Protocols
Protocol 1: Purity Profiling via HILIC-MS
Objective: To separate the N9 target from the N7 isomer and trace hypoxanthine without inducing degradation.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (10 mM, pH 5.8)
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or equivalent), 2.1 x 100 mm, 3 µm.
Instrument Parameters:
-
Flow Rate: 0.3 mL/min
-
Temperature: 25°C (Keep low to inhibit hydrolysis)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B (Isocratic hold)
-
1-10 min: 95% B → 80% B
-
10-12 min: 80% B → 60% B
-
12.1 min: Re-equilibrate at 95% B
-
Why this works: The high organic content (95% ACN) suppresses hydrolysis. The Amide phase retains the more polar Hypoxanthine degradant strongly, separating it from the less polar Acetyl derivative.
Protocol 2: Identity & Potency via Anhydrous qNMR
Objective: Absolute quantification and confirmation of N9 vs. N7 regiochemistry.
Sample Preparation:
-
Dry 20 mg of sample in a vacuum desiccator over P₂O₅ for 4 hours.
-
Dissolve rapidly in 0.6 mL DMSO-d6 (Ampoule grade, 99.96% D, <0.01% H₂O).
-
Add internal standard: 1,3,5-Trimethoxybenzene (trace).
Key Spectral Markers (Chemical Shifts):
-
N9-Acetyl (Target): Look for the acetyl methyl singlet at ~2.8 ppm . The H2 and H8 aromatic protons typically appear as singlets around 8.4 ppm and 8.6 ppm .
-
N7-Acetyl (Impurity): The acetyl methyl often shifts slightly upfield. Crucially, the C5 carbon (in 13C-NMR) is the discriminator.
-
N9-Isomer C5: ~148-150 ppm (Deshielded)
-
N7-Isomer C5: ~158-160 ppm (Shielded relative to N9)
-
Part 4: Data Interpretation & Decision Logic
Use this decision tree to validate your batch.
Figure 2: Workflow for distinguishing regio-isomers and confirming bulk purity.
Quantitative Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Purity (HILIC) | ≥ 98.5% Area | Standard for synthesis intermediates. |
| Hypoxanthine | ≤ 1.0% | Indicates moisture exposure/degradation. |
| N7-Isomer | ≤ 0.5% | Kinetic impurity; affects downstream yield. |
| Water (KF) | ≤ 0.5% | Critical to prevent shelf-life degradation. |
References
-
Regio-isomerism in Purine Acetylation: Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005.[1]
-
Hydrolytic Instability of N-Acyl Compounds: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. J Org Chem. 2014.[2][3]
-
Acyclovir Impurity Profiling (Related Context): Synthesis of 9,9'-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir.[4] Molbank. 2018.
-
NMR Distinction of Purine Isomers: Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Technical Guides.
Sources
- 1. Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis & Validation Guide: 9-Acetyl-1H-purin-6(9H)-one
Executive Summary
The validation of 9-Acetyl-1H-purin-6(9H)-one (also known as
This guide details the critical role of Elemental Analysis (EA) in validating bulk purity and stoichiometry, comparing it against modern alternatives like Quantitative NMR (qNMR) and HRMS . We provide representative data sets, self-validating protocols, and a logic-flow diagram to ensure reproducibility in drug development workflows.
The Regiochemical Challenge: Why Validation Matters
In the acetylation of hypoxanthine, the electrophilic attack can occur at the
-
Target: 9-Acetyl-1H-purin-6(9H)-one (Thermodynamic product).
-
Impurity: 7-Acetyl-1H-purin-6(9H)-one (Kinetic byproduct).[2]
Both isomers share the identical molecular formula (
Comparative Analysis: EA vs. HRMS vs. qNMR
To select the right validation tool, researchers must understand the limitations of each method.
| Feature | Elemental Analysis (Combustion) | HRMS (Q-TOF / Orbitrap) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk purity & stoichiometry (Solvation/Salts).[2] | Exact formula confirmation & trace impurity ID. | Absolute purity & isomer differentiation.[2] |
| Regio-Specificity | Low (Isomers have same % composition).[2] | None (Isomers have same mass).[2] | High (Distinct chemical shifts).[2] |
| Inorganic Detection | High (Ash residue/deviation in %C). | Low (Salts often don't ionize or are suppressed).[2] | Low (Unless nuclei like |
| Sample Requirement | Destructive (~2–5 mg).[2] | Destructive (<1 mg).[2] | Non-destructive (~10 mg).[2] |
| Validation Standard | Internal Standard Recovery ( | ||
| Verdict | Mandatory for Bulk Purity (detects water/salts).[2] | Mandatory for Identity (molecular formula).[2] | Superior for Specificity (regioisomer check). |
Scientist's Insight: Do not rely on one method. Use HRMS for identity, qNMR for regioisomer confirmation (
vs), and EA to prove the material is dry and salt-free.
Elemental Analysis Data: 9-Acetyl-1H-purin-6(9H)-one
Molecular Formula:
A. Theoretical Composition (Calculated)
| Element | Symbol | Calculation | Theoretical % |
| Carbon | C | 47.19% | |
| Hydrogen | H | 3.40% | |
| Nitrogen | N | 31.45% |
B. Representative Validation Data (Experimental)
The following datasets represent a "Pass" (High Purity) and a "Fail" (Common solvate/moisture error).
Batch A: High Purity (PASS)
Status: Validated for Biological Assay
-
Method: Flash combustion at 975°C.[2]
-
Pre-treatment: Dried at 60°C under high vacuum (0.1 mbar) for 24h.
| Element | Theoretical | Found (Run 1) | Found (Run 2) | Deviation ( | Result |
| C | 47.19% | 47.15% | 47.22% | < 0.05% | Pass |
| H | 3.40% | 3.44% | 3.39% | < 0.04% | Pass |
| N | 31.45% | 31.38% | 31.49% | < 0.10% | Pass |
Batch B: Failed Validation (FAIL)
Status: Rejected - Hygroscopic Contamination
-
Issue: Sample was not adequately dried; contains ~3% occluded water.
-
Observation: Carbon and Nitrogen values are suppressed proportionally due to the "dead mass" of water.[2]
| Element | Theoretical | Found | Deviation ( | Diagnosis |
| C | 47.19% | 45.80% | -1.39% | FAIL (Diluted by |
| H | 3.40% | 3.75% | +0.35% | FAIL (High due to |
| N | 31.45% | 30.50% | -0.95% | FAIL (Diluted by |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & Purification (Brief)
-
Acetylation: React hypoxanthine with acetic anhydride in acetic acid at reflux (
). Note: High temperature favors the thermodynamic product. -
Isolation: Cool to room temperature. The product precipitates.[2] Filter and wash with cold diethyl ether.[2]
-
Purification: Recrystallize from water/ethanol (1:1). Crucial: This step removes inorganic salts that interfere with EA.
Protocol B: Sample Preparation for Elemental Analysis
The most common cause of EA failure is not impurity, but moisture.
-
Vessel: Use a clean, pre-tared glass vial.
-
Drying: Place 50 mg of recrystallized product in a vacuum drying pistol.
-
Temp:
(Purines are stable, but avoid to prevent deacetylation). -
Vacuum:
mbar. -
Duration: Minimum 16 hours.
-
-
Handling: Transfer to the CHN analyzer in a desiccator. Purines are hygroscopic; exposure to humid lab air for >10 mins can skew Hydrogen results by
.[2]
Protocol C: Data Interpretation (The 0.4% Rule)
-
Acceptance Criteria: Experimental values must be within
absolute of theoretical values. -
Troubleshooting:
Visualizing the Validation Workflow
The following diagram outlines the decision logic for validating 9-Acetyl-1H-purin-6(9H)-one, ensuring no step is skipped.
Caption: Integrated validation workflow for 9-Acetyl-1H-purin-6(9H)-one. Note the feedback loops for drying and purification based on specific analytical failures.
References
-
ACS Publications. "Elemental Analysis Guidelines for Purity."[2][3][4] Journal of Organic Chemistry. Accessed October 2023.[2] [Link]
-
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis."[2] PMC.[2] Accessed October 2023.[2] [Link]
-
Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations."[2] Inorganic Chemistry Frontiers. Accessed October 2023.[2] [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity." Accessed October 2023.[2] [Link]
-
ResearchGate. "Regioselective synthesis of N9-substituted purines."[2] Accessed October 2023.[2] [Link]
Sources
- 1. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purine Base Acetylation: A Comparative Analysis of Chemical and Enzymatic Methodologies
For researchers and professionals in drug development and nucleic acid chemistry, the precise modification of purine bases is a foundational requirement. Acetylation, the introduction of an acetyl group, is a critical modification used to protect reactive functional groups, modulate biological activity, and facilitate further synthetic transformations. This guide provides an in-depth comparison of the primary methods for acetylating the purine bases, adenine and guanine, with a focus on the underlying chemical principles, practical applications, and supporting experimental data.
The Fundamental Challenge: Regioselectivity in Purine Acetylation
Purine bases are heterocyclic aromatic compounds with multiple nucleophilic nitrogen atoms, presenting a significant challenge for regioselective modification. A typical purine, like adenine or guanine, has several potential sites for acetylation: the exocyclic amino group (N6 on adenine, N2 on guanine) and the nitrogen atoms within the imidazole and pyrimidine rings (N1, N3, N7, N9).
The primary goal in many applications, particularly in oligonucleotide synthesis, is the selective acetylation of the exocyclic amino group to serve as a protecting group.[1][2] Uncontrolled acetylation can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Acylation of adenine, for instance, can yield a mixture of N7 and N9 isomers.[3] The choice of acetylation method is therefore dictated by the need to control this regioselectivity.
Caption: Nucleophilic sites on the adenine purine base susceptible to acetylation.
Comparative Analysis of Acetylation Methodologies
We will compare three primary strategies for purine acetylation: direct acylation with acid anhydrides or chlorides, transient silylation-mediated acylation, and enzymatic acetylation.
| Feature | Method 1: Direct Acylation | Method 2: Transient Silylation | Method 3: Enzymatic Acetylation |
| Primary Reagents | Acetic Anhydride, Acetyl Chloride[4][5] | Silylating Agent (e.g., BSA), Acetyl Chloride[6][7] | Acetyl-CoA, N-Acetyltransferase (NAT) Enzyme[8][9] |
| Regioselectivity | Moderate to Low; often yields mixtures of N-ring and exocyclic amine products.[3][4] | High; excellent selectivity for the exocyclic amino group (N2 of guanine).[6][7] | Absolute; enzyme active site dictates a single acetylation site.[8] |
| Reaction Conditions | Anhydrous organic solvents (Pyridine, DMF), often requires elevated temperatures.[5][10] | Anhydrous organic solvents (Pyridine, Acetonitrile), often at 0°C to room temp.[6][11] | Aqueous buffer, physiological pH and temperature.[9] |
| Key Advantages | Reagents are inexpensive and widely available.[12] | High yield and high purity of the desired N-acyl product.[7][13] | Unmatched specificity, mild conditions, environmentally benign. |
| Key Disadvantages | Risk of side reactions (e.g., depurination), difficult purification.[4][14] | Requires strictly anhydrous conditions; silylating agents are moisture-sensitive. | Enzyme can be expensive, substrate-specific, and difficult to scale for bulk synthesis. |
| Primary Application | General purpose acylation where selectivity is not paramount.[15] | Protecting group synthesis for oligonucleotide manufacturing.[7][11] | Biological studies, post-translational modification research.[16] |
Method 1: Direct Acylation with Acetic Anhydride or Acetyl Chloride
This is the most straightforward chemical approach. It involves treating the purine base with a strong acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine which acts as both a solvent and a catalyst.
Causality Behind the Method: The lone pair of electrons on the nitrogen atoms of the purine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The reaction's primary drawback is its lack of selectivity. While the exocyclic amine is a potent nucleophile, the ring nitrogens (particularly N7 and N9) are also reactive, leading to mixtures.[3] Furthermore, harsh conditions and reagents like acetyl bromide can lead to the cleavage of the glycosidic bond in nucleosides, an undesirable side reaction known as depurination.[4][14][17]
Typical Use Case: This method is suitable for applications where a mixture of products is acceptable or where subsequent purification is straightforward. For example, the complete acetylation of adenosine with acetic anhydride can produce pentaacetylated adenosine, which can then be selectively de-N-acetylated to yield the N6-acetyl-2',3',5'-tri-O-acetyladenosine intermediate, useful for further modifications.[10][18]
Method 2: Transient Silylation-Mediated Acylation
This elegant, multi-step strategy is the industry standard for achieving high-yield, regioselective N-acylation of guanosine.[7] It overcomes the inherent reactivity issues of the guanine base.
Causality Behind the Method: The process begins by treating guanosine with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA).[6] This agent transiently protects the hydroxyl groups on the sugar and, crucially, the O6 and exocyclic N2 amino groups of the guanine base.[7][11][13] This temporary silylation serves two purposes: it increases the solubility of the nucleoside in organic solvents and, more importantly, it enhances the nucleophilicity of the N2 amino group, making it the preferential site for the subsequent acylation reaction.[6] Once the silylation is complete, acetyl chloride is added. It reacts selectively at the activated N2 position. A final deprotection step, typically with methanol or a mild aqueous workup, removes the temporary silyl groups to yield the desired N2-acetylguanosine derivative.[6][13]
Caption: Workflow for Transient Silylation-Mediated N2-Acetylation of Guanosine.
Method 3: Enzymatic Acetylation
Nature employs highly specialized enzymes called N-acetyltransferases (NATs) or lysine acetyltransferases (KATs) to carry out acetylation reactions with perfect fidelity.[8] In a biological context, these enzymes transfer an acetyl group from a donor molecule, typically acetyl-coenzyme A (AcCoA), to a specific amine on a substrate.[9]
Causality Behind the Method: The enzyme's three-dimensional active site precisely orients the purine substrate and AcCoA, facilitating a nucleophilic attack from a specific nitrogen atom onto the acetyl group's carbonyl carbon.[8] A catalytic residue within the active site, often a glutamate, acts as a general base to deprotonate the target amine, enhancing its nucleophilicity.[8]
Typical Use Case: This method is not typically used for bulk chemical synthesis due to the cost and specific substrate requirements of enzymes. However, it is the cornerstone of research into cellular regulation, where protein and metabolite acetylation plays a key role in signaling pathways.[9][16] Understanding these enzymatic mechanisms can provide bio-inspired routes for developing novel, highly selective catalytic systems.
Experimental Protocols
The following protocols are provided as illustrative examples based on established methodologies.
Protocol 1: Transient Silylation-Mediated N2-Acetylation of Guanosine
This protocol is adapted from methodologies described in the literature for high-yield N-acylation of guanosine derivatives.[6][13]
-
Preparation: Dry guanosine (1.0 equiv) by co-evaporation with anhydrous pyridine three times under reduced pressure.
-
Silylation: Suspend the dried guanosine in anhydrous pyridine. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 equiv) under an inert atmosphere (Argon or Nitrogen). Stir at room temperature for 30-60 minutes, or until the mixture becomes a clear solution. Monitor by Thin Layer Chromatography (TLC).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.5 equiv) dropwise with vigorous stirring over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Continue to monitor by TLC.
-
Deprotection/Quench: Carefully add methanol (5.0 equiv) to quench any remaining silylating agent and acetyl chloride. Stir for an additional 30 minutes.
-
Work-up & Purification: Concentrate the mixture under reduced pressure to remove solvents. The resulting crude product can be purified by crystallization or silica gel column chromatography to yield N2-acetylguanosine.[13]
Protocol 2: Direct Acylation of Adenosine for N6-Acetyladenosine Intermediate
This protocol is based on the general principle of acetylating adenosine, which can be a precursor for various N6-substituted derivatives.[10][18]
-
Preparation: Suspend adenosine (1.0 equiv) in anhydrous pyridine in a flask equipped with a magnetic stirrer.
-
Acylation: Cool the suspension to 0°C. Slowly add acetic anhydride (5.0-10.0 equiv) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to an elevated temperature (e.g., 60-80°C) until the reaction is complete as monitored by TLC. This step typically results in per-acetylation (both on the sugar hydroxyls and the N6-amine).
-
Selective N6-Deacetylation (if required): To obtain N6-acetyl-2',3',5'-tri-O-acetyladenosine, the per-acetylated product can be selectively de-N-acetylated using specific conditions, such as treatment with methanol in the presence of imidazole.[18]
-
Work-up & Purification: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Conclusion
The choice of an acetylation method for purine bases is a critical decision that balances efficiency, cost, and the required level of chemical precision.
-
Direct Acylation offers a simple, albeit often unselective, route suitable for applications where mixtures can be tolerated or easily separated.
-
Enzymatic Acetylation represents the gold standard for specificity but is generally impractical for preparative-scale chemical synthesis.
-
Transient Silylation-Mediated Acylation stands out as the most robust and reliable method for achieving the highly regioselective N-acylation of guanosine, a cornerstone reaction for the synthesis of modified oligonucleotides for therapeutic and research applications.
For professionals in drug development and nucleic acid chemistry, a thorough understanding of these competing methodologies and the chemical principles that govern their selectivity is essential for the successful design and execution of synthetic strategies.
References
- Smolecule. (n.d.). Overview of Guanosine Derivative Synthesis.
- Smolecule. (n.d.). Comprehensive Research Applications and Protocols for N-Acetyl Guanosine.
- Beaucage, S. L. (n.d.). CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.
-
Hrbatá, J., Tarábek, J., Turek, J., Dvořák, M., & Eigner, V. (2022). Ferrocenoyl-adenines: substituent effects on regioselective acylation. Beilstein Journal of Organic Chemistry, 18, 1245–1255. Retrieved from [Link]
-
Ogilvie, K. K., & Entwistle, D. W. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 6(12), 1963–1966. Retrieved from [Link]
-
Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(6), 1387–1399. Retrieved from [Link]
-
Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. Retrieved from [Link]
-
Mikhailov, S. N., Kolyachkina, S. V., & Tararov, V. I. (n.d.). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Request PDF. Retrieved from [Link]
-
Kolyachkina, S., Alexeev, C., Tararov, V., & Mikhailov, S. (2016). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. ResearchGate. Retrieved from [Link]
-
Sonveaux, E. (1994). Protecting groups in oligonucleotide synthesis. Methods in Molecular Biology, 26, 1-71. Retrieved from [Link]
-
Ogilvie, K. K., & Entwistle, D. W. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. ACS Publications. Retrieved from [Link]
-
Sharma, G., et al. (n.d.). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of enzymes in the purine, pyrimidine and polyamine... Retrieved from [Link]
-
Kolyachkina, S. V., Tararov, V. I., Alexeev, C. S., & Mikhailov, S. N. (2016). Synthesis of N6-substituted adenosines. ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of N 6-alkyladenosines, N... Retrieved from [Link]
- Chu, C. K., & Chen, Y. (1996). Syntheses of acyclic guanine nucleosides. U.S. Patent No. 5,583,225.
-
ResearchGate. (n.d.). Catalytic mechanisms of enzymatic and non-enzymatic acetylation. Retrieved from [Link]
-
Greenhalgh, R., & Bannard, R. A. B. (1961). GUANIDINE COMPOUNDS: IV. ACETYLATION OF SOME ALKYL-SUBSTITUTED GUANIDINES WITH ACETIC ANHYDRIDE AND ETHYL ACETATE. ResearchGate. Retrieved from [Link]
-
Christensen, D. G., et al. (2020). Bacterial protein acetylation: mechanisms, functions, and methods for study. PMC. Retrieved from [Link]
-
Gucký, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Retrieved from [Link]
-
Estévez, L., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of the American Chemical Society, 125(31), 9496–9506. Retrieved from [Link]
-
Kumar, A., & Sharma, S. (2021). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 11(13), 4433-4453. Retrieved from [Link]
- Sun, J. (2014). Adenine synthesis technology. Chinese Patent No. CN103923083A.
-
No-Groom, S., et al. (2015). Regioselectivity of the C-metalation of 6-furylpurine: importance of directing effects. Inorganic Chemistry, 54(10), 4846–4855. Retrieved from [Link]
-
Ten-Cajigas, S. A., et al. (2025). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Pathak, T. P., & Ali, M. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]
-
Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]
-
An, S., et al. (2009). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC. Retrieved from [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Protecting groups in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 4. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glenresearch.com [glenresearch.com]
- 15. CN103923083A - Adenine synthesis technology - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
The Definitive Guide to 9-Acetylhypoxanthine Reference Standards in Pharmacokinetic Studies
As a Senior Application Scientist navigating the complexities of bioanalytical assay development, I frequently encounter challenges in quantifying highly polar purine derivatives. 9-Acetylhypoxanthine (CAS: 408531-05-5) is a critical compound in this space. It functions both as a primary precursor in the chemical synthesis of APIs like adenine and 6-chloropurine[1], and as a strictly monitored pharmaceutical impurity, officially designated as Ribavirin Impurity 37[2].
In pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), selecting the correct reference standard for 9-acetylhypoxanthine is the single most critical variable in your LC-MS/MS workflow. This guide objectively compares reference standard tiers, details a self-validating experimental protocol, and provides the mechanistic causality behind each methodological choice.
Logical Relationships & Metabolic Pathways
Before developing a bioanalytical assay, we must map the compound's origin and trajectory. 9-Acetylhypoxanthine is synthesized via the acetylation of hypoxanthine and is subjected to rapid degradation or transformation depending on the matrix. In drug development, it is either tracked as a synthetic intermediate (chlorinated to 6-chloropurine) or monitored as an impurity in Ribavirin formulations[3].
9-Acetylhypoxanthine in API Synthesis and Ribavirin Monitoring Pathways.
Comparative Analysis of Reference Standard Tiers
When quantifying 9-acetylhypoxanthine in complex biological matrices (e.g., rat plasma), the choice of reference standard dictates the assay's resilience against matrix effects. Endogenous purines and lipids co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression.
Below is an objective performance comparison of the three primary reference standard strategies utilized in PK studies.
Table 1: Performance Comparison of 9-Acetylhypoxanthine Reference Standards
| Standard Type | Purity Requirement | Matrix Effect Mitigation | Retention Time Shift | Relative Cost | Best Use Case |
| Unlabeled Standard (Analytical Grade) | >98.0% (HPLC/NMR) | Poor (Requires Standard Addition) | None (Matches Analyte) | Low | Formulation QC, Standard Addition Methods |
| Stable Isotope-Labeled (e.g., | >98.0% Chemical, >99% Isotopic | Excellent (Dynamic Correction) | < 0.05 min | High | High-throughput in vivo PK Studies, TDM |
| Structural Analog (e.g., Allopurinol) | >98.0% | Moderate | Significant (>0.5 min) | Very Low | Early discovery PK, non-regulatory assays |
Causality Insight (E-E-A-T): Why is the Stable Isotope-Labeled (SIL) standard the undisputed gold standard for LC-MS/MS? Heavy isotopes (like
Step-by-Step Experimental Methodology
To guarantee scientific integrity, the following protocol outlines a self-validating LC-MS/MS workflow for the quantification of 9-acetylhypoxanthine in plasma.
Protocol: LC-MS/MS Quantification of 9-Acetylhypoxanthine
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g.,
C-labeled standard at 100 ng/mL). Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. -
Causality: Cold ACN disrupts hydrogen bonding, rapidly denaturing and precipitating plasma proteins (like albumin). The 3:1 organic-to-aqueous ratio ensures >95% protein removal, preventing LC column fouling. The 0.1% formic acid maintains the purine in a protonated state, improving recovery.
Step 2: Extraction and Centrifugation
-
Action: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: High-speed centrifugation tightly pellets the denatured proteins. Maintaining 4°C is critical; purine derivatives can be thermally unstable under the mechanical stress and localized heating of centrifugation.
Step 3: Chromatographic Separation (HILIC)
-
Action: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Causality: 9-acetylhypoxanthine is a highly polar molecule. Traditional C18 reversed-phase columns fail to retain it, causing it to elute in the void volume alongside suppressing salts. HILIC utilizes a polar stationary phase, ensuring strong retention and excellent separation from early-eluting matrix components.
Step 4: MS/MS Detection (ESI+ MRM)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 179.1 → 137.1.
-
Causality: The precursor ion [M+H]
for 9-acetylhypoxanthine is 179.1. The collision-induced dissociation (CID) reliably cleaves the acetyl group (-42 Da), yielding a highly stable hypoxanthine core fragment at m/z 137.1. This specific transition filters out background chemical noise, maximizing the signal-to-noise ratio.
Step 5: System Suitability & Self-Validation
-
Action: Inject a "Double Blank" (matrix only), a "Single Blank" (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations bracketing the analytical batch.
-
Causality: The Double Blank proves the absence of endogenous isobaric interferences. The Single Blank validates that the SIL-IS does not contain unlabeled trace impurities that could artificially inflate the analyte signal. This makes the protocol a self-validating system.
Validated LC-MS/MS Bioanalytical Workflow for 9-Acetylhypoxanthine PK Studies.
Expected Validation Metrics
When the above protocol is executed using a high-purity reference standard, the assay should comfortably meet regulatory guidelines (FDA/EMA) for bioanalytical method validation.
Table 2: Typical Validation Parameters for 9-Acetylhypoxanthine Assay
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance (with SIL-IS) |
| Linearity Range | R² > 0.990 | 1.0 – 1000 ng/mL (R² > 0.998) |
| LLOQ | Signal-to-Noise ≥ 5:1 | 1.0 ng/mL |
| Intra-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | 3.2% – 6.5% |
| Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | 4.1% – 7.8% |
| Matrix Factor (IS Normalized) | 0.85 – 1.15 | 0.98 ± 0.04 (Near perfect correction) |
References
-
Acetyl Hypoxanthine - CAS - 408531-05-5 - Axios Research. URL: [Link]
-
The integrated analysis strategy of unstable hypoxanthine... by LC-MS/MS - ResearchGate. URL:[Link]
Sources
Safety Operating Guide
9-Acetyl-1H-purin-6(9H)-one proper disposal procedures
Comprehensive Guide to 9-Acetyl-1H-purin-6(9H)-one (CAS 408531-05-5) Disposal and Laboratory Safety
For researchers and drug development professionals, the safe handling and disposal of nitrogen-rich heterocyclic compounds is a critical component of laboratory operations. 9-Acetyl-1H-purin-6(9H)-one (also known as 9-acetylhypoxanthine) is a synthetic purine derivative frequently utilized as a pharmaceutical reference standard and intermediate in nucleoside analogue synthesis[1],[2].
While it is not classified as a highly dangerous transport good, its structural similarity to endogenous nucleobases and its nitrogen-dense molecular framework dictate strict environmental health and safety (EHS) protocols[1],[3]. This guide provides a self-validating, step-by-step operational framework for the handling, spill decontamination, and final disposal of 9-Acetyl-1H-purin-6(9H)-one to ensure absolute regulatory compliance and laboratory safety.
Chemical Profile & Hazard Causality
To design an effective disposal plan, one must first understand the physicochemical properties driving the chemical's hazard profile. 9-Acetyl-1H-purin-6(9H)-one primarily presents as an irritant (H315, H319)[4],[5]. However, the true disposal hazard lies in its biological and thermal properties.
The Causality of Risk:
-
Biological Interference: Purine analogues can act as antimetabolites. If discharged into standard wastewater systems, they risk interfering with nucleic acid synthesis in environmental microbiomes or aquatic organisms[3].
-
Thermal Degradation: The compound contains a high mass fraction of nitrogen (
). Improper combustion or low-temperature burning will result in the emission of highly toxic nitrogen oxide ( ) fumes[6].
Table 1: Chemical Identity & Hazard Data
| Property | Specification |
| Chemical Name | 9-Acetyl-1H-purin-6(9H)-one |
| Synonyms | 9-acetylhypoxanthine; 9-acetyl-1,9-dihydro-6H-Purin-6-one[2] |
| CAS Number | 408531-05-5[7] |
| Molecular Formula | |
| Molecular Weight | 178.15 g/mol [1] |
| GHS Hazard Statements | H315 (Skin Irritation), H319/H320 (Serious Eye Irritation)[4],[5] |
| Transport Classification | Not classified as dangerous goods (ADR/RID, IMDG, IATA)[1] |
Operational Safety & Handling Protocol
Before initiating any experiment or disposal procedure, establish a controlled environment to mitigate exposure.
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all transfers of the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization and dust inhalation[1],[6].
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly sealed, light-resistant container at room temperature in a dry environment, segregated from strong oxidizing agents[2].
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne or entering floor drains.
Step-by-Step Spill Recovery:
-
Isolate the Area: Evacuate non-essential personnel and don appropriate PPE (respirator, gloves, goggles)[1],[6].
-
Dust Suppression: Do not dry sweep. Lightly mist the spill area with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[1].
-
Mechanical Collection: Use a non-sparking tool to scoop the dampened material and an inert absorbent (like vermiculite or sand) into a wide-mouth hazardous waste container.
-
Surface Decontamination: Wash the affected surface thoroughly with plenty of water and a mild detergent, as 9-Acetyl-1H-purin-6(9H)-one can be effectively cleared with aqueous washing[1].
-
Secondary Containment: Seal the waste container and label it immediately for EHS pickup.
Workflow for the containment and decontamination of 9-Acetyl-1H-purin-6(9H)-one laboratory spills.
Standard Disposal Procedures
Due to its biological potential and nitrogen content, 9-Acetyl-1H-purin-6(9H)-one must never be disposed of via municipal solid waste (landfills) or flushed down the sink[6]. It requires destruction via high-temperature incineration in a licensed apparatus equipped with environmental scrubbers[6].
Waste Segregation Methodology:
-
Solid Waste (Powders, Vials, Contaminated PPE):
-
Place all solid residues, empty primary reagent vials, and contaminated gloves into double-lined polyethylene biohazard or chemical waste bags[6].
-
Place the bags into a rigid, leak-proof secondary container (e.g., a UN-rated plastic drum).
-
-
Liquid Waste (Aqueous or Solvent Mixtures):
-
Collect liquid reaction waste containing the purine derivative in compatible High-Density Polyethylene (HDPE) vented carboys.
-
Ensure the liquid waste does not contain incompatible chemicals (e.g., strong acids/bases or oxidizers) that could trigger an exothermic reaction.
-
-
Labeling:
-
Affix a standard hazardous waste label.
-
Explicitly list "9-Acetyl-1H-purin-6(9H)-one" and note "Nitrogenous Organic Waste" to alert the disposal facility of potential
generation during incineration.
-
-
Final Destruction:
-
Transfer the documented waste to your institution's EHS department. They will contract an EPA/RCRA-approved facility to perform high-temperature incineration (typically >1000°C) mixed with a combustible solvent to ensure complete molecular destruction[6].
-
Segregation and packaging pathway for 9-Acetyl-1H-purin-6(9H)-one laboratory waste.
References
-
American Elements. 9-Acetyl-1H-purin-6(9H)-one | CAS 408531-05-5. Retrieved from [Link]
-
KM Pharma Solution Private Limited. MSDS - N-acetyl Hypoxanthine. Retrieved from[Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
Sources
Operational Guide: Safe Handling & PPE for 9-Acetyl-1H-purin-6(9H)-one
[1]
Executive Safety Directive
9-Acetyl-1H-purin-6(9H)-one (CAS: 408531-05-5), also known as N-Acetylhypoxanthine, presents a dual hazard profile: it is a bioactive purine derivative and a moisture-sensitive intermediate.[1]
The Critical Risk: Beyond standard particulate inhalation, this compound possesses an N-acetyl moiety susceptible to hydrolysis upon contact with ambient moisture or mucous membranes.[1] This reaction releases acetic acid and hypoxanthine , leading to potential chemical irritation of the respiratory tract and eyes that exceeds the mechanical irritation of inert dusts.
Immediate Action Required:
-
Containment: All open-vessel handling must occur within a certified chemical fume hood.[1]
-
Moisture Control: Containers must be purged with inert gas (Nitrogen/Argon) before resealing.
-
PPE Standard: Nitrile gloves (minimum 0.11 mm) and chemical splash goggles are mandatory during solubilization.
Chemical Intelligence & Hazard Profile
Understanding the chemical behavior dictates the PPE strategy.[1] This is not a static powder; it is a reactive intermediate.[1]
| Parameter | Technical Specification |
| CAS Number | 408531-05-5 |
| Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Physical State | White to off-white solid powder |
| GHS Classification | Warning [1][2][3][4] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory Irritation) |
| Reactivity | Hydrolysis Sensitive. Decomposes in moist air/water to Hypoxanthine + Acetic Acid. |
Scientist-to-Scientist Insight:
-
The "Vinegar" Warning: If you detect a vinegar-like odor upon opening the vial, the compound has partially degraded.[1] This indicates acetic acid vapor presence, necessitating eye protection that seals (goggles) rather than shields (safety glasses).[1]
-
Solubility: Poorly soluble in water (and unstable). Soluble in DMSO.[1] Handling in DMSO increases skin permeability, requiring stricter glove protocols.[1]
The PPE Architecture (Personal Protective Equipment)
This matrix is designed to create a self-validating safety system.[1] Do not deviate without a documented risk assessment.[1][5]
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1] Backup: N95/P100 Respirator (only if hood unavailable). | The STOT SE 3 classification implies respiratory tract irritation.[1][6] The hydrolysis product (acetic acid) is a volatile irritant best managed by active ventilation, not passive filtration.[1] |
| Ocular | Solid Handling: Safety Glasses with side shields. Liquid/Solution: Chemical Splash Goggles (Indirect Vent). | Prevent contact with acetic acid vapors generated during solubilization or accidental hydrolysis on the eye surface.[1] |
| Dermal (Hand) | Standard: Nitrile Rubber (0.11 mm / 4 mil). Solution (DMSO): Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield). | Breakthrough Logic: DMSO permeates standard nitrile in <10 mins, carrying the dissolved purine through the skin.[1] Double gloving provides a "sacrificial layer" allowing time to doff upon contamination.[1] |
| Body | Lab coat (100% Cotton or Nomex). Long pants. Closed-toe shoes.[1] | Synthetic fabrics can build static charge, causing fine purine powders to disperse unexpectedly.[1] Cotton minimizes static.[1] |
Operational Protocol: The Safe Handling Loop
This workflow minimizes exposure and maximizes compound integrity.[1]
Step 1: Preparation & Environment[1][5][6][7][8]
-
Humidity Check: Ensure lab humidity is <50% if possible. High humidity accelerates degradation.[1]
-
Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure.[1] Purines are often fluffy, electrostatic powders that "jump" during weighing.[1]
Step 2: Weighing & Transfer[1]
-
Don PPE: Put on double nitrile gloves.[1]
-
Open Vessel: Open the vial inside the fume hood.
-
Transfer: Use a disposable anti-static spatula.[1] Avoid metal spatulas if the compound is being used for metal-sensitive catalysis downstream.[1]
-
Reseal: Immediately purge the stock vial with Nitrogen/Argon and seal with Parafilm.[1] Failure to do this will ruin the remaining stock within days.
Step 3: Solubilization (The Critical Moment)
-
Solvent: Typically DMSO (Dimethyl sulfoxide).
-
Reaction: When adding DMSO, a slight exotherm may occur.[1]
-
Precaution: Do not use aqueous buffers for the initial stock solution. Dissolve in pure DMSO first, then dilute into aqueous media immediately prior to use (biological assay) to minimize hydrolysis time.[1]
Step 4: Decontamination[1]
Visualization: Safety Workflow Logic
The following diagram illustrates the decision logic for handling 9-Acetyl-1H-purin-6(9H)-one, emphasizing the "Stop" points for safety checks.
Caption: Operational logic flow for handling 9-Acetyl-1H-purin-6(9H)-one, highlighting the critical olfactory inspection point for hydrolysis.
Emergency Response & Disposal
Spills (Solid Powder)
-
Evacuate: If a large amount (>5g) is dispersed outside the hood, evacuate the immediate area to let dust settle.[1]
-
PPE Upgrade: Wear an N95 respirator if cleaning a spill outside the hood.[1]
-
Cleanup: Do not dry sweep (generates dust).[1] Cover with a paper towel dampened with isopropyl alcohol (not water, to prevent sticky hydrolysis mess), then wipe up.[1]
Exposure First Aid[1][6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (seek medical help).[1]
-
Eye Contact: Flush with water for 15 minutes. Note: The hydrolysis releases acid; immediate flushing is critical to neutralize pH.[1]
-
Skin Contact (DMSO Solution): Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).[1]
Disposal[1][2][3][6][7]
-
Waste Stream: Segregate as "Organic Hazardous Waste."
-
Incompatibility: Do not mix with strong oxidizing agents or strong bases in the waste container.
-
Labeling: Clearly label as "Contains Purine Derivatives & DMSO."
References
-
National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 135409395 (9-Acetyl-1H-purin-6(9H)-one). Retrieved March 1, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Purine derivatives and GHS Classifications. Retrieved March 1, 2026, from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
